Eriochrome Black A
Description
Properties
Molecular Formula |
C20H12N3NaO7S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
sodium 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);/q;+1/p-1 |
InChI Key |
DXRWYIKGBIPGAG-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Eriochrome Black A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriochrome Black A, also widely known as Eriochrome Black T, is a versatile azo dye with significant applications in analytical chemistry and various industrial processes. Its primary utility lies in its function as a complexometric indicator, particularly in the determination of water hardness through titration with ethylenediaminetetraacetic acid (EDTA). The molecule's ability to form distinctly colored complexes with metal ions, such as calcium and magnesium, allows for precise endpoint detection. Beyond its role as an indicator, this compound has been employed in dyeing processes for materials like wool and silk and has been investigated for its potential in other analytical methodologies.
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to furnish researchers and professionals with the requisite knowledge for its laboratory-scale preparation. The document outlines a plausible multi-step synthetic pathway and details established purification techniques to achieve a high degree of purity.
Synthesis of this compound
Experimental Protocol: Synthesis
Step 1: Nitrosation of β-Naphthol
-
In a well-ventilated fume hood, prepare a solution of sodium nitrite (NaNO₂) in water.
-
In a separate beaker, dissolve β-naphthol in a suitable solvent, such as aqueous sodium hydroxide, and cool the solution in an ice bath to 0-5 °C.
-
Slowly add the sodium nitrite solution to the cooled β-naphthol solution with continuous stirring.
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) while maintaining the temperature between 0-5 °C. The formation of a precipitate, 1-nitroso-2-naphthol, indicates the progression of the reaction.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Step 2: Reduction of 1-Nitroso-2-naphthol
-
Suspend the 1-nitroso-2-naphthol precipitate in a solution of sodium bisulfite (NaHSO₃).
-
Gently heat the mixture with stirring until the solid dissolves and the color of the solution changes, indicating the reduction of the nitroso group to an amino group, forming 1-amino-2-naphthol.
-
Cool the reaction mixture and collect the precipitated 1-amino-2-naphthol by vacuum filtration.
Step 3: Sulfonation of 1-Amino-2-naphthol
-
Carefully add the 1-amino-2-naphthol to concentrated sulfuric acid (H₂SO₄) with stirring, maintaining a low temperature.
-
Slowly heat the reaction mixture to the desired temperature and hold for a specified time to effect sulfonation at the position para to the amino group.
-
Cool the mixture and carefully pour it onto crushed ice to precipitate the sulfonated product.
-
Isolate the product by filtration and wash with cold water.
Step 4: Nitration of the Sulfonated Product
-
Dissolve the sulfonated 1-amino-2-naphthol in a mixture of concentrated sulfuric acid and concentrated nitric acid (HNO₃) at a low temperature.
-
Carefully control the addition and temperature to introduce a nitro group onto the naphthalene ring system.
-
After the reaction is complete, pour the mixture onto ice to precipitate the nitrated product.
-
Filter and wash the solid with cold water.
Step 5: Diazotization of the Nitrated Product
-
Suspend the nitrated amino-naphthol sulfonic acid derivative in an acidic medium (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) with vigorous stirring, keeping the temperature below 5 °C, to form the corresponding diazonium salt.
Step 6: Azo Coupling with α-Naphthol
-
In a separate vessel, dissolve α-naphthol in an alkaline solution, such as aqueous sodium carbonate (Na₂CO₃), and cool it in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the α-naphthol solution with constant stirring.
-
Maintain a basic pH and a low temperature to facilitate the azo coupling reaction, which results in the formation of the crude this compound dye.
-
After the addition is complete, stir the mixture for a few hours to ensure the completion of the reaction.
-
The crude product can be precipitated by the addition of salt (salting out) and collected by vacuum filtration.
Synthesis workflow for this compound.
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting materials, by-products, and inorganic salts. To achieve the high purity required for analytical applications, further purification is essential. The most common methods employed are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[1] For this compound, aqueous ethanol is a commonly suggested solvent system.
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of a hot solvent mixture, such as 70% ethanol in water, to just dissolve the solid.
-
If colored impurities are present that are known to be adsorbed by activated carbon, a small amount of decolorizing charcoal can be added to the hot solution.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent (e.g., cold 70% ethanol).
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature. Multiple recrystallization cycles may be necessary to achieve the desired purity.[1]
Experimental Protocol: Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[1] For the purification of azo dyes like this compound, silica gel is a common stationary phase.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Equilibrate the column by running the initial eluent through the silica gel.
-
Dissolve a small amount of the crude this compound in a minimal volume of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Begin the elution process with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the components down the column at different rates.
-
Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.
Purification workflows for this compound.
Data Presentation
Quantitative data for the synthesis and purification of this compound is not extensively reported in readily accessible literature. However, the following tables summarize the available information and expected outcomes based on general laboratory practices.
Table 1: Synthesis and Purification Parameters
| Parameter | Value/Range | Notes |
| Synthesis | ||
| Reaction Yield | Not reported | Highly dependent on reaction conditions and purification efficiency. |
| Purification | ||
| Recrystallization Purity | 95-99%[1] | May require multiple cycles for higher purity.[1] |
| Column Chromatography Purity | Potentially >99% | Dependent on the specific conditions and separation efficiency. |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂N₃NaO₇S | [1] |
| Molecular Weight | 462.4 g/mol | [1] |
| Appearance | Dark red to black powder | |
| Solubility | Soluble in water and DMSO | [1] |
| UV-Vis λmax (pH < 6.3) | ~520 nm (Wine-red solution) | |
| UV-Vis λmax (pH 7-11) | ~620 nm (Blue solution) | |
| UV-Vis λmax (pH > 11.5) | ~460 nm (Orange solution) |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined multi-step synthesis, beginning with β-naphthol, offers a viable pathway to the crude product. Subsequent purification via recrystallization or column chromatography is crucial for obtaining the high-purity material necessary for its applications in analytical chemistry and other fields. While specific quantitative data such as reaction yields are not extensively documented, the provided protocols, based on established organic chemistry principles, offer a solid foundation for the laboratory preparation of this important indicator dye. Researchers and professionals are encouraged to optimize the described procedures to suit their specific laboratory conditions and purity requirements.
References
An In-depth Technical Guide on the Core Mechanism of Action of Eriochrome Black T Indicator
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Eriochrome Black T (EBT), a hydroxyl-aryl azo dye, serves as a pivotal complexometric indicator in analytical chemistry, most notably in the quantification of metal ions through EDTA titrations. Its efficacy is rooted in its pH-dependent chromophoric properties and its differential stability when complexed with metal ions versus a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA). This guide elucidates the fundamental mechanism of EBT, presenting its action as a function of pH and metal ion concentration. It provides a quantitative basis for the indicator's color transition, detailed experimental protocols for its application in determining water hardness, and visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in chemical sciences.
Introduction
Eriochrome Black T (EBT), known systematically as sodium 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonate, is a widely utilized indicator in complexometric titrations.[1] While sometimes referred to as Eriochrome Black A, the designation Eriochrome Black T is overwhelmingly prevalent in scientific literature. Its primary application is the determination of the total concentration of certain metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), a measurement commonly known as water hardness.[2] The indicator's utility stems from its ability to form a distinctly colored complex with these metal ions, which is less stable than the complex formed between the metal ions and a titrant such as EDTA.[3] This competitive complexation results in a sharp and easily observable color change at the titration's endpoint.
Core Mechanism of Action
The functionality of Eriochrome Black T is governed by its molecular structure and the influence of pH on its protonation states. EBT is a triprotic acid (H₃In) that exhibits different colors depending on the degree of protonation. For the purposes of complexometric titrations, the second deprotonation step is of primary importance.
The relevant acid-base equilibria can be simplified as:
H₂In⁻ (Red) ⇌ HIn²⁻ (Blue) + H⁺ (pKa₁ ≈ 6.3)[4] HIn²⁻ (Blue) ⇌ In³⁻ (Orange) + H⁺ (pKa₂ ≈ 11.5)[4]
Complexometric titrations using EBT are typically performed in a solution buffered to a pH of approximately 10.[5] At this pH, the predominant form of the free indicator is the blue HIn²⁻ species.[6]
The sequence of events during a typical titration of a solution containing Mg²⁺ and Ca²⁺ ions is as follows:
-
Initial State & Complex Formation: Upon addition of EBT to the sample at pH 10, the indicator complexes with the available metal ions. EBT forms a more stable complex with magnesium than with calcium. The resulting metal-indicator complex, primarily [MgIn]⁻, is a distinct wine-red color.[5]
Mg²⁺ + HIn²⁻ (Blue) ⇌ [MgIn]⁻ (Wine-Red) + H⁺
-
Titration with EDTA: As the EDTA titrant (represented as Y⁴⁻) is added, it begins to chelate the free Ca²⁺ and Mg²⁺ ions in the solution. EDTA is a stronger chelating agent than EBT and forms highly stable, colorless complexes with these ions.[3] The Ca²⁺ ions are complexed first due to the higher stability of the Ca-EDTA complex.[7]
Ca²⁺ + Y⁴⁻ ⇌ [CaY]²⁻ Mg²⁺ + Y⁴⁻ ⇌ [MgY]²⁻
-
Endpoint Determination: After all free Ca²⁺ and Mg²⁺ ions have been complexed by EDTA, the titrant then sequesters the magnesium ions from the wine-red [MgIn]⁻ complex. This displacement occurs because the Mg-EDTA complex is significantly more stable than the Mg-EBT complex.[3][8]
[MgIn]⁻ (Wine-Red) + Y⁴⁻ ⇌ [MgY]²⁻ + HIn²⁻ (Blue)
-
Color Change: The release of the free indicator into the solution as HIn²⁻ results in a sharp color change from wine-red to a distinct blue, signaling the stoichiometric endpoint of the titration.[2]
Quantitative Data: Stability and Acidity Constants
The efficacy of the EBT indicator system is quantitatively underpinned by the relative stability constants of the metal-indicator and metal-titrant complexes, along with the acidity constants of the indicator itself. The logarithm of the formation constant (log K) is used to express the stability of these complexes.
| Parameter | Species | log K Value | Reference(s) |
| Acidity Constants | pKa₁ (H₂In⁻/HIn²⁻) | ~6.3 | [4] |
| pKa₂ (HIn²⁻/In³⁻) | ~11.5 | [4] | |
| Metal-Indicator Stability | Mg-EBT Complex | 7.0 | [7] |
| Ca-EBT Complex | 5.4 | [7] | |
| Metal-EDTA Stability | Mg-EDTA Complex | 8.7 | [9] |
| Ca-EDTA Complex | 10.7 | [7] |
Table 1: A summary of the relevant acidity and stability constants for the Eriochrome Black T indicator system at approximately 20-25°C and an ionic strength of 0.1 M.
Experimental Protocols
Methodology: Determination of Total Water Hardness by Complexometric Titration
This protocol outlines the standard procedure for quantifying the combined concentration of Ca²⁺ and Mg²⁺ ions in a water sample.
Reagents and Materials:
-
Standard 0.01 M EDTA solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator solution (or solid mixture with NaCl)
-
Deionized water
-
Water sample
-
Burette (50 mL), Pipette (50 mL), Conical flask (250 mL)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Pipette a 50.0 mL aliquot of the water sample into a 250 mL conical flask. Dilute with 50 mL of deionized water if necessary.
-
Buffering: Add 2 mL of the ammonia-ammonium chloride buffer solution to the flask to adjust and maintain the pH at approximately 10. This is critical for the proper functioning of the indicator.[5]
-
Indicator Addition: Add a small amount (e.g., 3-4 drops of solution or ~50 mg of solid mixture) of the Eriochrome Black T indicator. Swirl the flask to dissolve. The solution should turn a wine-red color, indicating the formation of the metal-EBT complex.[5]
-
Titration: Fill the burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the sample with the EDTA solution under constant swirling.
-
Endpoint Observation: As the endpoint is approached, the solution will begin to show flashes of purple. The endpoint is reached when the last tinge of red disappears, and the solution turns a pure, distinct blue.[8] This color change should be sharp and persist for at least 30 seconds.
-
Data Recording: Record the final volume of EDTA used. Repeat the titration with two more sample aliquots to ensure precision.
-
Calculation: The total hardness, typically expressed as mg/L of CaCO₃, is calculated using the volume of EDTA titrant and its molarity.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. echemi.com [echemi.com]
- 4. Solved Compare the formation constants of Ca-EDTA and | Chegg.com [chegg.com]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. researchgate.net [researchgate.net]
- 9. chromedia.org [chromedia.org]
An In-depth Technical Guide to the Complex Formation of Eriochrome Black A with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the complexometric interactions between Eriochrome Black A (EBA) and various metal ions. This compound, often used interchangeably with Eriochrome Black T (EBT) in analytical contexts, is a prominent metallochromic indicator. Its ability to form distinctly colored complexes with metal ions makes it an invaluable tool in analytical chemistry, particularly in complexometric titrations and spectrophotometric analysis.
Core Principles of Complex Formation
This compound is an azo dye that functions as a polydentate ligand, capable of forming stable complexes with metal ions. The formation of these complexes is accompanied by a distinct color change, which is the basis for its use as an indicator. In its deprotonated form, EBA is blue. When it complexes with metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺), it turns to a wine-red color.[1][2] This reaction is pH-dependent, with the optimal range for indicator activity being between pH 7 and 11.[3] For most applications, the solution is buffered to a pH of 10 to ensure a sharp endpoint.[4][5]
The general mechanism involves the displacement of protons from the dye molecule upon coordination with a metal ion (Mⁿ⁺):
H₂In⁻ (blue) + Mⁿ⁺ ⇌ MInⁿ⁻² (red) + 2H⁺
In the context of a complexometric titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the metal-EBA complex is less stable than the metal-EDTA complex.[6] Therefore, as EDTA is added, it sequesters the metal ions from the EBA complex, causing the solution to revert to its original blue color, signaling the titration's endpoint.[1][4]
MInⁿ⁻² (red) + EDTA⁴⁻ ⇌ M(EDTA)ⁿ⁻⁴ + HIn²⁻ (blue) + H⁺
Quantitative Data: Stoichiometry and Stability Constants
The interaction between this compound and metal ions can be quantified by the stoichiometry of the resulting complex and its formation constant (K_f) or stability constant (log K_f).
Stoichiometry
For most divalent metal ions, including Ca²⁺ and Mg²⁺, this compound typically forms complexes with a 1:1 metal-to-ligand stoichiometry.[7] However, the stoichiometry can vary depending on the metal ion and the reaction conditions. For instance, evidence for 2:1 and 3:1 complexes of EBA with both calcium and magnesium has been reported.[8] Studies on nickel(II) have shown the formation of both 1:1 and 1:2 (metal:ligand) complexes.[9]
Stability Constants
The stability constant (K_f) is a measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate a more stable complex. The table below summarizes the logarithm of the stability constants (log K_f) for various metal-EBA complexes found in the literature. It is important to note that these values are highly dependent on the experimental conditions, such as pH, ionic strength, and solvent system.
| Metal Ion | log K_f | Stoichiometry (M:L) | Conditions |
| Mg²⁺ | 7.0 | 1:1 | Aqueous, pH 10 |
| Ca²⁺ | 5.4 | 1:1 | Aqueous, pH 10 |
| Ni²⁺ | 8.17 | 1:1 | Aqueous buffer, pH 6.0 |
| Ni²⁺ | 11.17 | 1:2 | Aqueous buffer, pH 6.0 |
| Fe³⁺ | 16.5 | 1:1 & 1:2 | 50% (v/v) Ethanol |
| Cu²⁺ | 15.8 | 1:1 & 1:2 | 50% (v/v) Ethanol |
| Co²⁺ | 15.2 | 1:1 & 1:2 | 50% (v/v) Ethanol |
| Zn²⁺ | 14.5 | 1:1 & 1:2 | 50% (v/v) Ethanol |
| Pb²⁺ | 12.8 | 1:1 & 1:2 | 50% (v/v) Ethanol |
| Cd²⁺ | 12.3 | 1:1 & 1:2 | 50% (v/v) Ethanol |
| Hg²⁺ | 11.8 | 1:1 & 1:2 | 50% (v/v) Ethanol |
Data for Mg²⁺ and Ca²⁺ from Diehl et al. as cited in[5]. Data for Ni²⁺ from Cakir et al.[9]. Data for other transition metals from Mahmoud et al.[10].
Experimental Protocols
Complexometric Titration of Ca²⁺ and Mg²⁺ with EDTA using EBA Indicator
This is a standard method for determining water hardness.
Materials:
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
This compound indicator solution (0.5% w/v in ethanol)
-
Water sample containing Ca²⁺ and Mg²⁺ ions
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a 250 mL conical flask.
-
Add 1-2 mL of the ammonia buffer solution to bring the pH to approximately 10.
-
Add 2-3 drops of the this compound indicator solution. The solution should turn a wine-red color, indicating the formation of the metal-EBA complex.[11]
-
Titrate the solution with the standard 0.01 M EDTA solution. The color will gradually change from red to purple and finally to a distinct blue at the endpoint.
-
The endpoint is reached when all the red tint has disappeared, and the solution is clear blue.[11]
-
Record the volume of EDTA used and calculate the total concentration of Ca²⁺ and Mg²⁺ in the sample.
Spectrophotometric Determination of Stoichiometry by Job's Method of Continuous Variation
Job's method is used to determine the stoichiometry of a complex in solution.[12][13]
Materials:
-
Equimolar stock solutions of the metal ion and this compound.
-
A suitable buffer to maintain constant pH.
-
Spectrophotometer.
Procedure:
-
Prepare a series of solutions in volumetric flasks, keeping the total moles of metal and EBA constant, but varying their mole fractions. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate for the complex to form.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-EBA complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing the complex.
-
Plot the absorbance versus the mole fraction of the metal ion (or EBA).
-
The plot will consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.[12] For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5. For a 1:2 complex, the maximum will be at a mole fraction of approximately 0.33 for the metal.
Visualizations
Logical Workflow for Complexometric Titration
Caption: Workflow for determining metal ion concentration using EBA in an EDTA titration.
General Metal-EBA Complex Formation
Caption: The equilibrium relationship between free EBA, metal ions, and the resulting complex.
Spectrophotometric Analysis Workflow (Job's Plot)
Caption: Experimental workflow for determining complex stoichiometry using Job's method.
References
- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. chemiis.com [chemiis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. samdlk.ac.in [samdlk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. satyensaha.com [satyensaha.com]
- 12. asdlib.org [asdlib.org]
- 13. Job plot - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectral Properties of Eriochrome Black A (Eriochrome Black T)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eriochrome Black T (EBT), a prominent member of the azo dye family, is a highly utilized complexometric indicator in analytical chemistry. While often referred to as Eriochrome Black A, the primary and most extensively characterized compound in scientific literature is Eriochrome Black T (Colour Index No. 14645). This compound is technically a different, though related, compound (Colour Index No. 15710). Given the vast body of research and common usage, this guide will focus on the spectral properties of Eriochrome Black T (EBT), the compound almost universally employed in the applications described.
EBT is instrumental in quantitative analysis, particularly in complexometric titrations for determining the concentration of metal ions, most notably Ca²⁺ and Mg²⁺ in water hardness assessments.[1][2] Its function is predicated on its ability to form distinctly colored complexes with metal ions and to exhibit pH-dependent color changes.[3] Understanding the spectral characteristics of EBT in its free and complexed states is fundamental to its application in analytical methods, sensor development, and other scientific research.
Physicochemical Properties
Eriochrome Black T is the monosodium salt of 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid.[4] Its core structure features an azo group (-N=N-) that acts as a chromophore, responsible for its color.
| Property | Value | References |
| Chemical Formula | C₂₀H₁₂N₃NaO₇S | [1][5] |
| Molar Mass | 461.38 g/mol | [1][4] |
| Appearance | Dark red to brownish-black powder | [1][3] |
| CAS Number | 1787-61-7 | [6] |
| Acidity (pKa) | pKa₁ = 6.2 - 6.3, pKa₂ = 11.55 | [1] |
| Solubility | Soluble in water and ethanol | [3][4] |
Spectral Properties: UV-Visible Absorption
The UV-Visible absorption spectrum of EBT is highly sensitive to the chemical environment, specifically pH and the presence of metal ions. This sensitivity is the basis for its function as a visual indicator.
EBT is a polyprotic acid and can exist in three different colored forms depending on the pH of the solution. The sequential deprotonation of its two hydroxyl groups causes significant shifts in the absorption maximum (λmax).[7]
-
Below pH 6.2 (H₂In⁻): In acidic solutions, the dye is in its di-protonated form and appears wine-red.
-
Between pH 6.3 and 11.5 (HIn²⁻): In a moderately basic medium, the first proton is liberated, resulting in a blue-colored solution. This is the primary form used for the endpoint in EDTA titrations.[1][2]
-
Above pH 11.5 (In³⁻): In strongly basic solutions, the second proton is lost, and the color changes to a yellowish-orange or red.[8]
| Species | pH Range | Color | λmax (nm) |
| H₂In⁻ | < 6.2 | Wine-Red | ~520-540 |
| HIn²⁻ | 6.3 - 11.5 | Blue | ~610-630[9][10] |
| In³⁻ | > 11.5 | Orange / Red | ~485-500 |
Note: The exact λmax can vary slightly based on solvent and ionic strength.
EBT forms weak 1:1 complexes with many divalent metal ions, such as Mg²⁺, Ca²⁺, and Zn²⁺.[11] The formation of these metal complexes causes a significant spectral shift, resulting in a wine-red color, which is visually distinct from the blue of the uncomplexed indicator at the typical working pH of 10.[2][3]
| Species | pH | Color | λmax (nm) |
| Free Indicator (HIn²⁻) | ~10 | Blue | ~615 |
| Mg²⁺-EBT Complex (MgIn⁻) | ~10 | Wine-Red | ~520-540 |
| Ca²⁺-EBT Complex (CaIn⁻) | ~10 | Wine-Red | ~520-540 |
The metal-EBT complex is less stable than the metal-EDTA complex. During a titration, the titrant (EDTA) sequentially binds all free metal ions and then displaces the metal ions from the indicator complex. This releases the free indicator (HIn²⁻), causing the solution to change from wine-red to a sharp blue at the endpoint.[2][3]
Fluorescence Properties
Eriochrome Black T is not typically characterized by strong intrinsic fluorescence. However, it can be incorporated into fluorescent sensor systems. A notable example is the formation of a complex between EBT and Europium (Eu³⁺). This complex acts as a ratiometric colorimetric and fluorescent dual probe for detecting dipicolinic acid, a biomarker for bacterial spores. Upon interaction with the analyte, the magenta-colored EBT-Eu³⁺ complex changes to blue, and a characteristic fluorescence emission from the newly formed analyte-Eu³⁺ complex is observed.
Experimental Protocols
This protocol describes the preparation of a standard EBT indicator solution suitable for complexometric titrations.
Materials:
-
Eriochrome Black T powder
-
Ethanol (95% or absolute)
-
Hydroxylamine hydrochloride (optional, to inhibit oxidation)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Weigh 0.5 g of Eriochrome Black T powder and transfer it to a 100 mL volumetric flask.
-
(Optional) Add 4.5 g of hydroxylamine hydrochloride to the flask. This reagent slows the decomposition of the dye.
-
Add approximately 75 mL of ethanol to the flask.
-
Swirl the flask gently until all solids are completely dissolved.
-
Dilute the solution to the 100 mL mark with ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the solution in a tightly sealed, preferably dark, glass bottle. The solution is typically stable for several weeks.
This method allows for the determination of the first dissociation constant (pKa₁) of EBT by measuring absorbance as a function of pH.
Materials:
-
EBT stock solution (e.g., 1x10⁻⁴ M)
-
A series of buffer solutions with known pH values ranging from 4 to 8 (e.g., acetate, phosphate buffers)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Prepare a series of solutions by adding a constant, small volume of the EBT stock solution to volumetric flasks.
-
Add a sufficient amount of each respective buffer solution (pH 4 to 8) to the flasks and dilute to the mark with deionized water. This creates solutions of constant EBT concentration across a range of pH values.
-
Measure the pH of each final solution.
-
For each solution, measure the full UV-Vis absorption spectrum (e.g., from 400 nm to 700 nm) to identify the isosbestic point and the wavelengths of maximum absorbance for the acidic (H₂In⁻) and basic (HIn²⁻) forms.
-
Measure the absorbance of each solution at the λmax of the basic form (HIn²⁻, ~615 nm).
-
Plot the measured absorbance (at ~615 nm) versus the measured pH. The result should be a sigmoidal curve.
-
The pH at the midpoint of the sigmoid's vertical rise is equal to the pKa₁ of the indicator. This can be determined from the first derivative of the curve.
This protocol outlines the determination of magnesium ion concentration using EDTA and EBT, highlighting the spectral changes.
Materials:
-
Unknown Mg²⁺ solution
-
Standardized EDTA solution (e.g., 0.01 M)
-
Ammonia buffer solution (pH 10)
-
EBT indicator solution
-
Burette, pipette, conical flask
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the Mg²⁺ solution into a conical flask.
-
Add approximately 2-3 mL of the pH 10 ammonia buffer. This is crucial as the indicator and EDTA complexation reactions are pH-dependent.[2]
-
Add 2-3 drops of the EBT indicator solution. The solution should turn a distinct wine-red color, indicating the formation of the MgIn⁻ complex.[2] The λmax of the solution is now ~520-540 nm.
-
Fill a burette with the standardized EDTA solution and record the initial volume.
-
Titrate the Mg²⁺ solution with EDTA, swirling the flask continuously. As the endpoint is approached, purple swirls will become visible.
-
The endpoint is reached when the last trace of red disappears, and the solution turns a clear, pure blue.[2] This color change signals that all Mg²⁺ has been complexed by EDTA, releasing the free HIn²⁻ form of the indicator. The λmax of the solution has now shifted to ~615 nm.
-
Record the final volume of EDTA used.
-
Calculate the concentration of Mg²⁺ in the original sample using the stoichiometry of the reaction (Mg²⁺:EDTA is 1:1).
Visualized Workflows and Mechanisms
Caption: Mechanism of Eriochrome Black T color change during the EDTA titration of Magnesium ions.
Caption: Experimental workflow for the spectrophotometric determination of an indicator's pKa value.
References
- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. macsenlab.com [macsenlab.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medkoo.com [medkoo.com]
- 6. ucplchem.com [ucplchem.com]
- 7. chem.lnu.edu.ua [chem.lnu.edu.ua]
- 8. gspchem.com [gspchem.com]
- 9. A17536.36 [thermofisher.com]
- 10. Spectroscopic Determination of Fluoride Using Eriochrome Black T (EBT) as a Spectrophotometric Reagent from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety Data Sheet of Eriochrome Black T
Disclaimer: This technical guide provides safety data sheet (SDS) information for Eriochrome Black T (CAS No. 1787-61-7) . Due to the limited availability of a comprehensive SDS for Eriochrome Black A (CAS No. 3618-58-4), this document serves as a reference, leveraging data for a closely related and structurally similar compound. While the names are sometimes used interchangeably in literature, they represent distinct chemical entities. The information presented herein should be used as a guide for handling Eriochrome Black T and may not be fully representative of the hazards associated with this compound. Researchers, scientists, and drug development professionals should exercise caution and consult a specific SDS for this compound when available.
This guide summarizes the key safety, physical, and chemical properties of Eriochrome Black T, presenting quantitative data in structured tables for ease of comparison. It also includes a visualization of the GHS hazard communication system.
Chemical Identification and Physical Properties
Eriochrome Black T is a complexometric indicator used in analytical chemistry, particularly for the determination of water hardness.[1] It is also known as Mordant Black 11.[2]
| Property | Value |
| Chemical Name | Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate[1] |
| CAS Number | 1787-61-7[3] |
| Molecular Formula | C₂₀H₁₂N₃NaO₇S[2] |
| Molecular Weight | 461.38 g/mol [2] |
| Appearance | Brownish-black to black powder[4] |
| Odor | Odorless[5] |
| pH | 3.7 (1% aqueous solution at 20°C)[6] |
| Solubility in Water | 50 g/L at 20°C[7] |
| Bulk Density | 400 - 600 kg/m ³[7] |
Toxicological Data
The toxicological data for Eriochrome Black T indicates that it is not classified as acutely toxic.[8] However, it can cause serious eye irritation.[3][7][9][10]
| Endpoint | Value | Species |
| Oral LD50 | 17590 mg/kg | Rat[11] |
Hazard Identification and Classification
Eriochrome Black T is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are serious eye irritation and long-term adverse effects on aquatic life.[7][10]
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation[3][7][9][10] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[3][7][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12][13] |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation[12][13] |
GHS Hazard Communication
The following diagram illustrates the GHS pictograms and signal word associated with Eriochrome Black T, based on its classification.
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological studies cited in the safety data sheets are not provided within the SDS documents themselves. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For specific methodologies, researchers should refer to the primary scientific literature or the full study reports if available.
The determination of physical and chemical properties generally follows standardized analytical methods. For example:
-
pH: Measured using a calibrated pH meter in a 1% aqueous solution at 20°C.
-
Solubility: Determined by adding a known mass of the substance to a known volume of water at a specific temperature until no more solute dissolves.
-
Bulk Density: Measured by determining the mass of a known volume of the powder.
Safe Handling and Storage
Proper handling and storage procedures are crucial for minimizing risks associated with Eriochrome Black T.
-
Handling: Use in a well-ventilated area.[8] Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly after handling.[11]
-
Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] In case of insufficient ventilation, wear suitable respiratory equipment.[11]
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[14]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[11]
-
Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.
Fire and Explosion Hazard Data
Eriochrome Black T is not considered a fire hazard, but it may form combustible dust concentrations in the air.[14]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Hazardous Combustion Products: Burning may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5]
-
Fire Fighting Procedures: Wear a self-contained breathing apparatus and full protective gear.[14]
This technical guide provides a summary of the available safety information for Eriochrome Black T. For complete and detailed information, always refer to the full Safety Data Sheet provided by the manufacturer.
References
- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. technopharmchem.com [technopharmchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chemos.de [chemos.de]
- 9. cevmuhlab.itu.edu.tr [cevmuhlab.itu.edu.tr]
- 10. rcilabscan.com [rcilabscan.com]
- 11. uprm.edu [uprm.edu]
- 12. Eriochrome Black T - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. labbox.eu [labbox.eu]
- 14. fishersci.com [fishersci.com]
The Colorimetric Transformation of Eriochrome Black A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the color change of Eriochrome Black A, a widely utilized indicator in complexometric titrations. This document provides a detailed examination of the underlying chemical mechanisms, experimental protocols for its application, and a quantitative analysis of its interactions with metal ions, tailored for a scientific audience engaged in research and development. For the purposes of this guide, the more common and scientifically recognized name, Eriochrome Black T (EBT), will be used, as "this compound" is a synonymous term for the same compound.
Core Mechanism of Color Change
Eriochrome Black T is an azo dye that functions as a complexometric indicator, exhibiting distinct color changes in response to varying pH levels and the presence of metal ions.[1][2] Its utility in analytical chemistry, particularly in the determination of water hardness, stems from its ability to form a colored complex with metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺).[1][3]
The color transition of EBT is intrinsically linked to its protonation state and its coordination with metal ions. The molecule acts as a weak acid, with different protonated species predominating at various pH ranges. In a solution with a pH below 6.3, the fully protonated form (H₂In⁻) imparts a red-purple color.[4] In the optimal pH range for complexometric titrations, typically between 8 and 11, the singly deprotonated species (HIn²⁻) is blue.[2][4][5] Above a pH of 11.5, the fully deprotonated form (In³⁻) is a yellowish-orange.[4]
The key to its function as an indicator lies in the formation of a metal-indicator complex, which has a different color from the free indicator at the working pH. When EBT is added to a solution containing divalent metal ions like Mg²⁺ and Ca²⁺ at a pH of 10, it forms a wine-red complex (MIn⁻).[1][4] This metal-EBT complex is less stable than the complex formed between the metal ions and a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[6]
During a complexometric titration with EDTA, the EDTA first reacts with any free metal ions in the solution. Once all the free metal ions have been complexed, the EDTA then displaces the EBT from the metal-indicator complex.[1] This releases the free indicator (HIn²⁻) back into the solution, causing a sharp color change from wine-red to blue, signaling the endpoint of the titration.[1][7]
Quantitative Data
The stability of the metal-indicator complex is a critical factor in the indicator's performance. The stability constant (log K) provides a quantitative measure of the strength of this interaction. While a comprehensive database for all metal ions is extensive, the following table summarizes key quantitative data for Eriochrome Black T.
| Parameter | Value | Conditions | Reference(s) |
| pKa₁ | 6.2 | Standard State | [2] |
| pKa₂ | 11.55 | Standard State | [2] |
| log K (Ni(II)-EBT, 1:1) | 8.17 | 0.1 M phosphate buffer, pH 6.0 | [8] |
| log K (Ni(II)-EBT, 1:2) | 11.17 | 0.1 M phosphate buffer, pH 6.0 | [8] |
| Optimal pH range for titration | 8 - 11 | - | [4] |
UV-Visible Absorption Spectra: The color changes of Eriochrome Black T are a direct result of shifts in its maximum absorption wavelength (λmax) upon changes in protonation or complexation. Studies have investigated the UV-Visible absorption spectra of EBT and its metal complexes to elucidate these transitions.[9][10][11] The free indicator in its blue form at pH 10 exhibits a different absorption spectrum compared to the wine-red metal-EBT complex. This spectroscopic shift is the fundamental basis for its use as a visual indicator.
Experimental Protocols
The following provides a detailed methodology for the use of Eriochrome Black T as an indicator in the complexometric titration of magnesium ions with EDTA.
Reagents and Solutions
-
0.01 M EDTA Standard Solution: Prepare by dissolving the appropriate mass of disodium EDTA in deionized water.
-
Ammonia Buffer (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water to achieve a pH of 10.
-
Eriochrome Black T Indicator Solution: Dissolve a small amount of EBT powder in a suitable solvent such as ethanol or triethanolamine. Alternatively, a solid mixture of EBT with sodium chloride can be used.[4][12]
-
Magnesium Ion Solution: A solution of a magnesium salt of unknown concentration.
Titration Procedure
-
Pipette a known volume of the magnesium ion solution into an Erlenmeyer flask.
-
Dilute the sample with approximately 100 mL of deionized water.[12]
-
Add 2 mL of the pH 10 ammonia buffer solution to maintain the optimal pH for the titration.[12]
-
Add a few drops of the Eriochrome Black T indicator solution or a small amount of the solid indicator mixture. The solution should turn a wine-red color, indicating the formation of the Mg-EBT complex.[1]
-
Titrate the solution with the standardized 0.01 M EDTA solution. The color will gradually change as the EDTA complexes with the magnesium ions.
-
The endpoint is reached when the color of the solution sharply changes from wine-red to a distinct blue.[1][12] This indicates that all the magnesium ions have been complexed by the EDTA, and the free EBT indicator is present in the solution.
-
Record the volume of EDTA solution used to reach the endpoint.
-
The concentration of magnesium ions in the sample can then be calculated based on the stoichiometry of the reaction (1:1 molar ratio between Mg²⁺ and EDTA).[12]
Interferences
Several metal ions can interfere with the titration by forming stable complexes with either EBT or EDTA. Heavy metals such as iron, copper, and nickel can "block" the indicator, preventing a sharp endpoint.[13] Masking agents, such as cyanide or triethanolamine, can be used to eliminate these interferences.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical equilibria and the workflow of a complexometric titration using Eriochrome Black T.
Caption: Chemical equilibria of Eriochrome Black T showing its pH-dependent forms and complexation with metal ions.
References
- 1. gspchem.com [gspchem.com]
- 2. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 3. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. Figure 1. Histogram representing the equilibrium concentrations of species present in a solution 0.01 M Zn2+ + 0.01 M EDTA4- + 0.25 M NH3 + 0.25 M NH4+ + 10-6 M Eriochrome Black T. The log of the equilibrium concentration of a selected species can be read in correspondence of the apex of each bar (the length of the bar increases as the concentration of the corresponding species) : Understanding Complexometric Titrations of Metal Cations with Aminopolycarboxylic Acids (EDTA and Analogs) within the frame of the Notion of Reactions between Groups of Chemical Species : Science and Education Publishing [pubs.sciepub.com]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. Dissociation constants of eriochrome black T and eriochrome blue black RC indicators and the formation constants of their complexes with Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II), under different temperatures and in presence of different solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy [ccspublishing.org.cn]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. titrations.info [titrations.info]
- 13. nemi.gov [nemi.gov]
An In-depth Technical Guide to the Solubility of Eriochrome Black A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Eriochrome Black A (CAS Number: 3618-58-4; C.I. Mordant Black 1) in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this metallochromic indicator in their work.
Introduction to this compound
This compound is an azo dye that functions as a complexometric indicator, primarily used in analytical chemistry for the determination of metal ions. Its ability to form colored complexes with metal ions makes it a valuable tool in various analytical procedures. Understanding its solubility in different solvents is crucial for its effective application in experimental work, ensuring accurate and reproducible results.
Quantitative Solubility Data
| Solvent | CAS Number | Temperature | Solubility | Molar Solubility (mol/L) |
| Water | 7732-18-5 | 80 °C | 6.0 g/100 mL[1][2] | ~0.130 M |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Not Specified | Soluble[3] | Not Determined |
| Ethanol | 64-17-5 | Not Specified | Slightly Soluble[1][2] | Not Determined |
| Acetone | 67-64-1 | Not Specified | Slightly Soluble[1][2] | Not Determined |
| Methanol | 67-56-1 | Not Specified | Not Specified | Not Determined |
Note: The molar solubility was calculated based on the molecular weight of this compound (461.38 g/mol ). The term "Soluble" indicates that the substance dissolves to a significant extent, while "Slightly Soluble" suggests a lower but still useful degree of solubility for many applications. Further experimental determination is recommended to ascertain precise solubility limits in organic solvents for specific applications.
Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry
This section outlines a detailed methodology for the quantitative determination of this compound solubility in a given solvent using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Materials and Equipment
-
This compound (CAS: 3618-58-4)
-
Solvent of interest (e.g., Water, Ethanol, DMSO)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Beakers
-
Magnetic stirrer and stir bars
-
Filter paper and funnel or syringe filters (0.45 µm)
-
Cuvettes (quartz or appropriate for the solvent and wavelength range)
Experimental Workflow
The following diagram illustrates the overall workflow for determining the solubility of this compound.
Detailed Procedure
Step 1: Preparation of a Stock Solution
-
Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.
-
Dissolve the powder in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. Ensure complete dissolution, using a magnetic stirrer if necessary.
Step 2: Determination of Maximum Absorbance (λmax)
-
Take an aliquot of the stock solution and dilute it to a concentration that gives an absorbance reading between 0.5 and 1.5.
-
Scan the diluted solution over a relevant wavelength range (e.g., 400-700 nm) using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
Step 3: Preparation of Standard Solutions and Calibration Curve Construction
-
Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution. Use volumetric flasks and pipettes to ensure accuracy.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).
Step 4: Preparation of a Saturated Solution
-
Add an excess amount of this compound powder to a known volume of the solvent in a beaker.
-
Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated.
Step 5: Measurement and Calculation of Solubility
-
Carefully filter the saturated solution to remove any undissolved solid. A syringe filter is recommended to avoid solvent evaporation.
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
Logical Relationship for Experimental Success
The success of the solubility determination relies on a series of logical dependencies. The following diagram illustrates these critical relationships.
Conclusion
This guide has provided a summary of the known solubility of this compound in various solvents and a detailed experimental protocol for its quantitative determination. While a quantitative value in water is available, further experimental work is necessary to establish precise solubility data in key organic solvents. The provided methodology offers a robust framework for researchers to perform these determinations accurately in their own laboratories, leading to more reliable and reproducible experimental outcomes.
References
A Technical Comparison of Eriochrome Black T and Eriochrome Black A for Complexometric Titrations
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of two closely related complexometric indicators: Eriochrome Black T and Eriochrome Black A. This document outlines their chemical properties, applications in complexometric titrations, and detailed experimental protocols.
Introduction
Eriochrome Black T (EBT) is a well-established and widely used complexometric indicator in analytical chemistry, particularly for the determination of water hardness.[1][2][3][4] Its distinct color change in the presence of metal ions allows for accurate endpoint detection in titrations with ethylenediaminetetraacetic acid (EDTA).[2][3] this compound (EBA) is a related azo dye, also used as a complexometric indicator for the detection of metal ions such as calcium and magnesium. While sharing structural similarities and applications with EBT, detailed comparative data for EBA is less prevalent in scientific literature. This guide aims to consolidate the available technical information on both indicators to facilitate their effective use in research and analysis.
Chemical and Physical Properties
Both Eriochrome Black T and this compound are azo dyes with complex structures that enable them to act as metallochromic indicators. Their key properties are summarized in the table below.
| Property | Eriochrome Black T (EBT) | This compound (EBA) |
| Synonyms | Solochrome Black T, Mordant Black 11[5] | Mordant Black 3, Eriochrome Blue Black B |
| Chemical Formula | C₂₀H₁₂N₃NaO₇S[6] | C₂₀H₁₃N₂NaO₅S |
| Molecular Weight | 461.38 g/mol [7] | 416.38 g/mol |
| Appearance | Dark brown to black powder[6] | Information not readily available |
| Solubility | Soluble in water and ethanol[6] | Information not readily available |
| CAS Number | 1787-61-7[5] | 3564-14-5 |
Mechanism of Action in Complexometric Titrations
The utility of both Eriochrome Black T and this compound as indicators in EDTA titrations stems from the relative stability of the metal-indicator complex versus the metal-EDTA complex. The general signaling pathway is illustrated below.
Initially, the indicator forms a colored complex with the metal ions present in the sample.[2] During titration, EDTA, a stronger chelating agent, progressively displaces the indicator from the metal ions.[2] At the endpoint, when all metal ions are complexed with EDTA, the indicator is released back into its free, uncomplexed form, resulting in a sharp color change.[2]
Quantitative Data
pH Working Range and Color Change
The effectiveness of these indicators is highly dependent on the pH of the solution.
| Indicator | Optimal pH Range | Color of Free Indicator | Color of Metal Complex |
| Eriochrome Black T | 7 - 11 (optimally 10)[6][8] | Blue[7] | Wine-Red[2] |
| This compound | Information not readily available | Blue | Pink/Red |
Stability Constants of Metal-Indicator Complexes
| Metal Ion | log K (Eriochrome Black T) |
| Mg²⁺ | 7.0 |
| Ca²⁺ | 5.4 |
| Zn²⁺ | 12.9 |
| Ni²⁺ | log K₁ = 8.17, log K₂ = 11.17 |
| Fe³⁺ | Data available in mixed solvents[9] |
| Co²⁺ | Data available in mixed solvents[9] |
| Cu²⁺ | Data available in mixed solvents[9] |
| Cd²⁺ | Data available in mixed solvents[9] |
| Hg²⁺ | Data available in mixed solvents[9] |
| Pb²⁺ | Data available in mixed solvents[9] |
| La³⁺ | Data available in 50% methanol[10] |
| Pr³⁺ | Data available in 50% methanol[10] |
| Nd³⁺ | Data available in 50% methanol[10] |
| Gd³⁺ | Data available in 50% methanol[10] |
| Dy³⁺ | Data available in 50% methanol[10] |
| Yb³⁺ | Data available in 50% methanol[10] |
Note: Stability constants can vary with experimental conditions such as ionic strength and solvent composition.[9]
Experimental Protocols
Preparation of Indicator Solutions
Eriochrome Black T Indicator Solution (0.5% w/v):
-
Weigh 0.5 g of Eriochrome Black T powder and transfer it to a 100 mL volumetric flask.[11]
-
Add 2.0 g of hydroxylamine hydrochloride to the flask. This is added to inhibit the oxidation of the dye.[11]
-
Dissolve the solids in a sufficient amount of ethanol (or methanol) with swirling.[5][12]
-
Once dissolved, dilute the solution to the 100 mL mark with the same solvent.[5]
-
Store the solution in a tightly stoppered bottle. The solution is typically stable for several weeks.[11]
This compound Indicator Solution: A specific, detailed protocol for the preparation of this compound indicator solution is not readily available in the surveyed literature. However, a general approach based on protocols for similar azo-dye indicators would be to prepare a 0.1% to 0.5% (w/v) solution in ethanol or methanol.
General Protocol for Complexometric Titration of Water Hardness (Ca²⁺ and Mg²⁺)
The following workflow outlines the steps for determining the total hardness of a water sample using an Eriochrome indicator and EDTA.
Detailed Steps:
-
Sample Preparation: Pipette a precise volume (e.g., 50.0 mL) of the water sample into a clean conical flask.[13]
-
pH Adjustment: Add 1-2 mL of a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to the sample. This is crucial for the proper functioning of the indicator and the stability of the metal-EDTA complex.[13]
-
Indicator Addition: Add 2-3 drops of the prepared Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color if calcium or magnesium ions are present.[2]
-
Titration: Titrate the sample with a standardized solution of EDTA (e.g., 0.01 M) from a burette, swirling the flask continuously.[2]
-
Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from wine-red to a clear blue.[2]
-
Calculation: The concentration of the metal ions (total hardness) can be calculated using the volume and molarity of the EDTA solution used.
Potential Interferences
Several metal ions can interfere with complexometric titrations using Eriochrome indicators by forming stable complexes with either the indicator or EDTA. Common interfering ions include iron, copper, nickel, cobalt, and aluminum. Masking agents, such as cyanide or triethanolamine, can be used to prevent the interference of these ions. For instance, hydroxylamine hydrochloride is often added to prevent the oxidation of manganese, which can cause discoloration of the indicator.
Conclusion
Eriochrome Black T is a well-characterized and reliable indicator for complexometric titrations, with a wealth of available data on its properties and applications. This compound, while also utilized for similar purposes, is less extensively documented in terms of its quantitative characteristics and specific experimental protocols. For routine applications such as water hardness determination, Eriochrome Black T remains the industry standard due to its proven performance and the extensive body of knowledge supporting its use.[4] Further research is warranted to fully characterize the properties of this compound and to perform direct comparative studies with Eriochrome Black T to identify any potential advantages in specific analytical scenarios.
References
- 1. chemimpex.com [chemimpex.com]
- 2. byjus.com [byjus.com]
- 3. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. macsenlab.com [macsenlab.com]
- 6. chemiis.com [chemiis.com]
- 7. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 8. Eriochrome Black T Lab - 567 Words | Bartleby [bartleby.com]
- 9. researchgate.net [researchgate.net]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. sciencing.com [sciencing.com]
- 12. quora.com [quora.com]
- 13. gspchem.com [gspchem.com]
physical and chemical properties of Eriochrome Black T
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of Eriochrome Black T (EBT), a prominent azo dye and complexometric indicator. It details its core characteristics, experimental applications, and underlying chemical principles, serving as a critical resource for laboratory and research professionals.
Core Chemical and Physical Properties
Eriochrome Black T, scientifically known as sodium 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonate, is a versatile organic compound widely utilized in analytical chemistry.[1] Its primary application is as an indicator in complexometric titrations for the determination of metal ion concentrations, most notably in measuring water hardness.[2][3]
Physical Properties
Eriochrome Black T is a brownish-black to black solid powder, often with a faint metallic sheen, and is odorless.[1][4]
| Property | Value | References |
| Appearance | Brownish-black to black powder with a faint metallic sheen | [1][4][5] |
| Molecular Formula | C₂₀H₁₂N₃NaO₇S | [1][5] |
| Molecular Weight | 461.38 g/mol | [1][6] |
| Melting Point | >360 °C | [7] |
| Odor | Odorless | [1][5] |
| Specific Gravity | 1.109 | [6][8] |
Chemical Properties
The functionality of EBT as an indicator is intrinsically linked to its chemical properties, particularly its solubility, pH-dependent behavior, and spectral characteristics.
| Property | Value / Description | References |
| CAS Number | 1787-61-7 | [4][8] |
| Synonyms | Mordant Black 11, Solochrome Black T, Fast Chrome Black T | [1][5] |
| pKa₁ | 6.2 - 6.3 | [8][9] |
| pKa₂ | 11.5 - 11.55 | [8][9] |
| pH (10g/L solution) | 3.7 (at 20°C) | [6][8] |
| Stability | Stable under standard conditions. Sensitive to light and moisture. Aqueous solutions are stable for only a few days. | [8][9][10][11] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [8][9][12] |
Solubility
| Solvent | Solubility | References |
| Water | 50 g/L (at 20°C) | [1][8] |
| Ethanol | Soluble / Moderately Soluble | [1][5][13] |
| Methanol | Soluble | [8] |
| Acetone | Slightly Soluble / Limited Solubility | [1][8] |
| Common Organic Solvents | Insoluble | [5] |
Spectral Data
| Parameter | Wavelength | Conditions | References |
| λmax | 566 - 567 nm | In aqueous ethanol solution | [14][15] |
| λmax | 612 - 616 nm | In buffer at pH 10.0 | [6][8] |
| λmax | 485 nm | Product of reaction with diazotized sulfanilamides | [16] |
Mechanism of Action and Chemical Behavior
Eriochrome Black T functions as both a metal-ion indicator and an acid-base indicator.[17] Its color is dependent on the pH of the solution and the presence of metal ions.
-
pH Dependency: The color of EBT changes with pH. In its deprotonated form (at pH > 6.3), it is blue.[3] At a pH below 6.3, it takes on a red color.
-
Metal Ion Complexation: In the presence of divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) at a buffered pH of approximately 10, EBT forms a wine-red complex.[2][3][18] This complex is less stable than the complex formed between the metal ions and a chelating agent like EDTA.[17]
The following diagram illustrates the pH-dependent color changes of free Eriochrome Black T.
During a complexometric titration with EDTA, the titrant first reacts with any free metal ions. At the endpoint, EDTA displaces the metal ions from the EBT-metal complex, causing the solution to revert from wine-red to the blue color of the free indicator.[2][3]
Experimental Protocols
3.1 Preparation of Eriochrome Black T Indicator Solution
The stability of EBT in aqueous solutions is limited, making freshly prepared solutions preferable.[9]
Method 1: 0.5% (w/v) Solution in Ethanol [19]
-
Materials:
-
Eriochrome Black T powder
-
Hydroxylamine hydrochloride powder
-
Ethanol (95% or medical grade)
-
100 mL Beaker
-
Precision scale
-
Stirring rod
-
Dropper or reagent bottle for storage
-
-
Procedure:
-
Weigh 0.5 g of Eriochrome Black T powder and place it into the 100 mL beaker.
-
Add 2.0 g of hydroxylamine hydrochloride to the beaker. This is often added to inhibit the oxidation of the dye.
-
Add a small amount of ethanol and stir with the glass rod until the powders are completely dissolved.
-
Dilute the solution with ethanol up to the 100 mL mark.
-
Mix thoroughly and transfer to a labeled dropper or reagent bottle for storage. The solution is typically stable for several weeks.[19]
-
Method 2: Indicator-Salt Mixture For applications where a solid indicator is preferred for stability, a 1% trituration can be prepared.
-
Procedure:
-
Grind 0.1 g of Eriochrome Black T with 9.9 g of sodium chloride (NaCl) using a mortar and pestle until a homogeneous mixture is obtained.
-
Store in a tightly sealed, dry container.
-
3.2 Complexometric Titration for Water Hardness Determination [2][20]
This protocol outlines the standard method for determining the total concentration of calcium and magnesium ions in a water sample using EDTA and EBT.
-
Materials:
-
Water sample
-
Standardized 0.01 M EDTA solution
-
Ammonia buffer solution (pH 10)
-
Eriochrome Black T indicator solution
-
Burette, 50 mL
-
Pipette, 50 mL
-
250 mL Conical flask
-
Distilled water
-
-
Procedure:
-
Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL conical flask.
-
pH Adjustment: Add 1-2 mL of ammonia buffer solution to the flask to adjust the pH to approximately 10. This is crucial for the proper functioning of both the indicator and the EDTA.[2]
-
Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color if calcium or magnesium ions are present.[2]
-
Titration: Fill the burette with the 0.01 M EDTA standard solution and record the initial volume. Titrate the water sample with the EDTA solution under constant swirling. The color will gradually change from red to purple as the endpoint is approached.
-
Endpoint Detection: The endpoint is reached when the last trace of red disappears, and the solution turns a clear, sky-blue color.[2][3] This color should persist for at least 30 seconds.
-
Record and Calculate: Record the final volume of EDTA used. Calculate the total hardness of the water (typically expressed as mg/L of CaCO₃) using the standard titration formula.
-
The workflow for this experimental procedure is visualized below.
Safety and Handling
Eriochrome Black T is classified as a skin, eye, and respiratory irritant.[1][21] It is also considered toxic to aquatic life with long-lasting effects.[10][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[22][23] In case of dust formation, use a NIOSH-approved respirator.[22]
-
Handling: Avoid contact with skin and eyes and inhalation of dust.[11] Use in a well-ventilated area. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light and moisture.[10][11] It is a hygroscopic solid.[10]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[21][22]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[22]
-
Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[10]
-
Inhalation: Move the person to fresh air.[21]
-
Applications
Beyond its primary role in water hardness determination, Eriochrome Black T is used in various other analytical and industrial processes:
-
Analytical Chemistry: Used as an indicator for the complexometric titration of a wide range of metal ions, including zinc, cadmium, lead, and rare earth metals.[3][8]
-
Textile Industry: Employed as a mordant dye for wool, silk, and nylon, producing reddish-black to blue-black shades.[1][8][13]
-
Biochemical Research: Has been investigated for its potential in staining methods and as an inhibitor of certain enzymes.[24]
-
Spectrophotometry: Utilized in the spectrophotometric determination of various compounds, such as diphenhydramine hydrochloride in pharmaceutical preparations.[8]
References
- 1. grokipedia.com [grokipedia.com]
- 2. gspchem.com [gspchem.com]
- 3. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 4. Eriochrome Black T - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. Eriochrome Black T CAS#: 1787-61-7 [m.chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. Eriochrome Black T | 1787-61-7 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. carlroth.com [carlroth.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. chemiis.com [chemiis.com]
- 14. Absorption [Eriochrome Black T] | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.lnu.edu.ua [chem.lnu.edu.ua]
- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. sciencing.com [sciencing.com]
- 20. nemi.gov [nemi.gov]
- 21. cevmuhlab.itu.edu.tr [cevmuhlab.itu.edu.tr]
- 22. uprm.edu [uprm.edu]
- 23. carlroth.com [carlroth.com]
- 24. Eriochrome Black T | CAS#:1787-61-7 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for Water Hardness Determination Using Eriochrome Black T
Introduction
Water hardness is a common quality parameter that is primarily determined by the concentration of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] The determination of water hardness is crucial in various fields, including industrial processes, environmental monitoring, and drug development, where water quality can significantly impact outcomes. Complexometric titration using Ethylenediaminetetraacetic acid (EDTA) and Eriochrome Black T (EBT) as an indicator is a widely accepted and accurate method for quantifying total water hardness.[1][3] EBT, a complexometric indicator, provides a distinct color change at the endpoint of the titration, allowing for precise measurement of the total concentration of calcium and magnesium ions.[1][4]
Principle of the Method
The determination of water hardness using Eriochrome Black T involves a complexometric titration with EDTA.[1][3] EDTA is a chelating agent that forms stable, colorless complexes with Ca²⁺ and Mg²⁺ ions.[1][3] The indicator, Eriochrome Black T, is added to the water sample at a buffered pH of approximately 10.[3][5] At this pH, EBT is blue when free in solution.[4][6] However, in the presence of calcium and magnesium ions, it forms a wine-red complex.[4][7][8]
During the titration, EDTA is gradually added to the water sample. EDTA has a stronger affinity for Ca²⁺ and Mg²⁺ ions than EBT does.[8][9] Consequently, EDTA will sequentially displace EBT from the metal-EBT complex. Once all the Ca²⁺ and Mg²⁺ ions have been complexed by EDTA, the indicator is released back into its free, blue form.[7][8] The sharp color change from wine-red to blue marks the endpoint of the titration.[7][8]
Reagents and Preparation
-
Standard EDTA Solution (0.01 M):
-
Accurately weigh 3.723 g of analytical grade disodium dihydrogen ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O) and dissolve it in deionized water.[10]
-
Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.[10]
-
Standardize the EDTA solution against a primary standard calcium carbonate solution.
-
-
Eriochrome Black T Indicator Solution:
-
Ammonia Buffer Solution (pH 10):
-
Hydroxylamine Hydrochloride Solution (optional, for interference removal):
Experimental Protocol
-
Sample Preparation:
-
pH Adjustment:
-
Addition of Indicator:
-
Titration:
-
Endpoint Determination:
-
Replicate and Blank Titrations:
-
Repeat the titration with two more aliquots of the water sample to ensure concordant results.
-
Perform a blank titration using deionized water instead of the sample to account for any hardness contribution from the reagents.
-
Data Presentation
The total hardness of the water sample is calculated using the following formula and is typically expressed in mg/L as CaCO₃.
Calculation:
Total Hardness (mg/L as CaCO₃) = (A × M × 100.09 × 1000) / V
Where:
-
A = Volume of EDTA solution used for the sample (mL)
-
M = Molarity of the EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V = Volume of the water sample taken (mL)
Table 1: Titration Data for Water Hardness Determination
| Sample | Sample Volume (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (mL) | Total Hardness (mg/L as CaCO₃) |
| 1 | 50.0 | 0.10 | 15.20 | 15.10 | 302.3 |
| 2 | 50.0 | 15.20 | 30.25 | 15.05 | 301.3 |
| 3 | 50.0 | 30.25 | 45.35 | 15.10 | 302.3 |
| Average | 15.08 | 302.0 |
Interferences
Several metal ions can interfere with the accuracy of the EBT method by forming stable complexes with EDTA or by reacting with the indicator.[6][7] These include iron, manganese, copper, lead, zinc, and nickel.[6] High concentrations of aluminum can also cause a fading endpoint.[6]
Mitigation of Interferences:
-
Heavy Metals: The interference from heavy metals can often be eliminated by adding a complexing agent like cyanide. However, cyanide is highly toxic and should be handled with extreme caution.[6]
-
Manganese: Higher oxidation states of manganese can be reduced to the non-interfering divalent state by adding hydroxylamine hydrochloride.[6]
Visualizations
Caption: Experimental workflow for water hardness determination.
Caption: EBT indicator color change mechanism.
References
- 1. gspchem.com [gspchem.com]
- 2. communityscience.org [communityscience.org]
- 3. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. nemi.gov [nemi.gov]
- 7. NEMI Method Summary - 130.2 [nemi.gov]
- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 9. westlab.com [westlab.com]
- 10. bspublications.net [bspublications.net]
Application Notes and Protocols: Preparation of Eriochrome Black Indicator Solution
Introduction
Eriochrome Black A, commonly known as Eriochrome Black T (EBT) or Solochrome Black T, is an azo dye used as a complexometric indicator in analytical chemistry.[1][2] It is essential for quantifying metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), through complexometric titrations with ethylenediaminetetraacetic acid (EDTA).[3][4][5] The indicator forms a wine-red complex with metal ions like Mg²⁺.[4] During an EDTA titration, typically buffered to a pH of 10 for optimal performance, the EDTA chelates the metal ions.[1][5] At the endpoint, when all metal ions are complexed by the EDTA, the indicator is released back to its free, deprotonated form, resulting in a distinct color change from wine-red to a clear blue.[1][4] This application note provides detailed protocols for preparing Eriochrome Black indicator solutions in both liquid and solid forms for use in research and development settings.
Safety Precautions
Eriochrome Black powder can be a skin and eye irritant.[6] It is recommended to handle the chemical with appropriate personal protective equipment (PPE), including safety glasses and gloves.[7][8] All preparations should be conducted in a well-ventilated area or under a fume hood. Store the dye and its solutions in tightly closed containers in a cool, dry, and dark place, away from strong oxidizing agents.[6][7][9][10]
Data Presentation: Comparison of Preparation Methods
The following table summarizes various methods for preparing Eriochrome Black indicator for laboratory use.
| Indicator Type | Eriochrome Black | Solvent/Matrix | Additional Reagents | Final Concentration (Approx.) | Notes |
| Alcoholic Solution 1 | 0.5 g | 100 mL Ethyl Alcohol | 4.5 g Hydroxylamine Hydrochloride | 0.5% w/v | The addition of hydroxylamine hydrochloride improves the stability of the solution.[2] |
| Alcoholic Solution 2 | 0.2 g | 50 mL Methanol | 2 g Hydroxylamine Hydrochloride | 0.4% w/v | Solution should be prepared immediately before use due to limited stability.[11] |
| Alcoholic Solution 3 | 1.0 g | 100 mL 95% Ethanol | None | 1.0% w/v | A simpler formulation, though potentially less stable than those with a stabilizer.[3] |
| Solid Mixture (Triturate) | 1 part (e.g., 1 g) | 99 parts Sodium Chloride (e.g., 99 g) | None | 1% w/w | Offers excellent stability compared to liquid solutions. Store protected from moisture.[11] |
Experimental Protocols
Protocol 1: Preparation of Stabilized Alcoholic Indicator Solution
This protocol describes the preparation of a 0.5% (w/v) Eriochrome Black indicator solution in ethanol with hydroxylamine hydrochloride to enhance stability.
Materials and Equipment:
-
Eriochrome Black T powder
-
Hydroxylamine hydrochloride
-
Ethyl alcohol (95% or absolute)
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Funnel
-
Beaker
-
Glass stirring rod
-
Dropper or reagent bottle for storage
Procedure:
-
Accurately weigh 0.5 g of Eriochrome Black T powder and 4.5 g of hydroxylamine hydrochloride using an analytical balance.[2]
-
Transfer the weighed powders into a beaker.
-
Add approximately 50 mL of ethyl alcohol to the beaker.[2]
-
Stir the mixture with a glass rod until both powders are completely dissolved.[8]
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask using a funnel.
-
Rinse the beaker with a small amount of additional ethyl alcohol and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add ethyl alcohol to the volumetric flask up to the 100 mL calibration mark.[2]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a labeled dropper or reagent bottle for storage.
Caption: Workflow for preparing a stabilized Eriochrome Black liquid indicator.
Protocol 2: Preparation of Solid Indicator Mixture (Triturate)
This protocol is for preparing a stable, solid mixture of Eriochrome Black, which can be used in place of a liquid indicator.
Materials and Equipment:
-
Eriochrome Black T powder
-
Sodium chloride (analytical grade, dry)
-
Mortar and pestle
-
Analytical balance
-
Spatula
-
Airtight storage container
Procedure:
-
Weigh 1 g of Eriochrome Black T powder and 99 g of dry sodium chloride.[11]
-
Transfer the sodium chloride into a clean, dry mortar.
-
Add the Eriochrome Black T powder to the mortar.
-
Gently grind the two powders together with the pestle until a fine, homogeneous mixture is obtained.
-
Transfer the resulting triturate into a dry, clearly labeled, airtight container for storage.
Mechanism of Action in EDTA Titration
Eriochrome Black is a metal ion indicator. In a solution containing Mg²⁺ ions at pH 10, the indicator binds to the ions, forming a wine-red colored complex. EDTA is a stronger chelating agent than Eriochrome Black.[4] When EDTA is titrated into the solution, it sequentially binds with all free and then indicator-bound Mg²⁺ ions. The endpoint is signaled when the last of the Mg²⁺ is removed from the indicator, causing the solution to revert to the brilliant blue color of the free indicator.
References
- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 2. Chrominfo: Preparation of eriochrome black T indicator solution [chrominfo.blogspot.com]
- 3. ERIOCHROME BLACK T AR | Vizag Chemicals [vizagchemical.com]
- 4. gspchem.com [gspchem.com]
- 5. piochemstore.com [piochemstore.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. uprm.edu [uprm.edu]
- 8. sciencing.com [sciencing.com]
- 9. lobachemie.com [lobachemie.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Determination of Magnesium using Eriochrome Black T
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of magnesium concentration is critical in various fields, including biomedical research, pharmaceutical analysis, and quality control. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used and reliable method for quantifying magnesium ions. This application note provides a detailed protocol for the determination of magnesium using EDTA as the titrant and Eriochrome Black T (EBT) as the metal ion indicator.
The principle of this method relies on the formation of a stable, colorless complex between magnesium ions (Mg²⁺) and EDTA. Eriochrome Black T forms a wine-red complex with magnesium ions. During the titration, EDTA, a stronger chelating agent, progressively binds with the free magnesium ions. At the endpoint, EDTA displaces the magnesium ions from the EBT-magnesium complex, resulting in a sharp color change from wine-red to a distinct blue, indicating the complete complexation of all magnesium ions.[1] This titration is carried out in a buffered solution at approximately pH 10 to ensure the optimal conditions for the reaction and the indicator's color change.[2]
Chemical Principles
The titration involves two key complexation reactions. Initially, in the presence of magnesium ions, the Eriochrome Black T indicator (represented as HIn²⁻ in its blue form at pH 10) forms a wine-red complex (MgIn⁻):
Mg²⁺ + HIn²⁻ (blue) ⇌ MgIn⁻ (wine-red) + H⁺
As the EDTA titrant (represented as Y⁴⁻) is added, it forms a more stable, colorless complex with the free magnesium ions:
Mg²⁺ + Y⁴⁻ ⇌ MgY²⁻
At the endpoint of the titration, once all the free Mg²⁺ has been complexed by EDTA, the EDTA displaces the EBT from the MgIn⁻ complex due to the higher stability of the Mg-EDTA complex. This releases the free indicator, causing the solution to change color from wine-red to blue:
MgIn⁻ (wine-red) + Y⁴⁻ ⇌ MgY²⁻ + In³⁻ (blue)
The relative stability of the metal-ligand complexes is crucial for the success of this titration. The Mg-EDTA complex is significantly more stable than the Mg-Eriochrome Black T complex, ensuring a sharp and clear endpoint.[1]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the complexometric titration of magnesium with EDTA.
| Parameter | Value | Reference |
| log Kf (Mg-EDTA) | 8.79 | [2] |
| Optimal pH for Titration | ~10 | [2] |
| Eriochrome Black T pKa1 | 6.3 | |
| Eriochrome Black T pKa2 | 11.55 | |
| Color of Free EBT (pH 7-11) | Blue | [1] |
| Color of Mg-EBT Complex | Wine-Red | [1] |
Experimental Protocols
Reagent Preparation
4.1.1. Standard 0.01 M EDTA Solution
-
Dry analytical grade disodium dihydrogen ethylenediaminetetraacetate (Na₂H₂EDTA·2H₂O) at 80°C for 2 hours and cool in a desiccator.
-
Accurately weigh approximately 3.7224 g of the dried salt.
-
Dissolve the salt in deionized water and quantitatively transfer it to a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. Store in a polyethylene bottle.
4.1.2. pH 10 Ammonia Buffer Solution
-
Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonium hydroxide (NH₄OH).
-
Dilute to 1000 mL with deionized water.
-
Store in a tightly sealed container.
4.1.3. Eriochrome Black T Indicator Solution (0.5% w/v)
-
Weigh 0.5 g of Eriochrome Black T powder and transfer it to a 100 mL beaker.
-
Add 2 g of hydroxylamine hydrochloride.
-
Add a small amount of ethanol to dissolve the solids, stirring with a glass rod.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with ethanol. Mix well.
-
This solution is stable for several weeks when stored in a dropper bottle.
Titration Procedure
-
Pipette a known volume (e.g., 25.00 mL) of the magnesium-containing sample into a 250 mL Erlenmeyer flask.
-
Dilute the sample with approximately 50 mL of deionized water.
-
Add 2 mL of the pH 10 ammonia buffer solution to the flask. Swirl to mix.
-
Add 3-4 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.
-
Titrate the solution with the standard 0.01 M EDTA solution from a burette, swirling the flask continuously.
-
As the endpoint is approached, the color will begin to change from red to purple.
-
The endpoint is reached when the last trace of red disappears, and the solution turns a clear blue.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times for precision.
Calculation of Magnesium Concentration
The concentration of magnesium in the sample can be calculated using the following formula:
Molarity of Mg²⁺ (mol/L) = (Molarity of EDTA × Volume of EDTA in L) / Volume of Sample in L
To express the concentration in other units, such as mg/L or ppm:
Concentration of Mg²⁺ (mg/L) = Molarity of Mg²⁺ × Molar Mass of Mg (24.305 g/mol ) × 1000 mg/g
Interferences and Masking
Several metal ions can interfere with the determination of magnesium by forming complexes with EDTA or by blocking the indicator. The following table lists common interfering ions and suggested masking agents.
| Interfering Ion | Masking Agent |
| Fe³⁺ | Triethanolamine, Potassium cyanide |
| Al³⁺ | Triethanolamine, Fluoride |
| Cu²⁺ | Potassium cyanide |
| Ni²⁺ | Potassium cyanide |
| Co²⁺ | Potassium cyanide |
| Zn²⁺ | Potassium cyanide |
| Cd²⁺ | Potassium cyanide |
| Pb²⁺ | Triethanolamine |
| Mn²⁺ | Ascorbic acid, Hydroxylamine |
Note: Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Visualizations
Titration Chemistry Pathway
Caption: Chemical pathway of magnesium determination by EDTA titration.
Experimental Workflow
Caption: Step-by-step workflow for the titration of magnesium.
References
Application Notes and Protocols for Heavy Metal Detection in Wastewater using Eriochrome Black A (EBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriochrome Black A, commonly known as Eriochrome Black T (EBT), is a versatile complexometric indicator and an azo dye that has found significant application in the analytical determination of various metal ions. In its deprotonated form, EBT is blue, but it forms a wine-red complex with several metal ions, including a range of heavy metals.[1] This distinct color change forms the basis of its use in both complexometric titrations and spectrophotometric analysis for quantifying metal ion concentrations in aqueous solutions, including wastewater.
This document provides detailed application notes and protocols for the use of Eriochrome Black T in the detection of heavy metals in wastewater through two primary methods: complexometric titration and UV-Vis spectrophotometry. While complexometric titration is a well-established and widely used technique with EBT, spectrophotometric methods are also emerging.
Principle of Detection
The fundamental principle behind the use of Eriochrome Black T for heavy metal detection lies in its ability to form stable, colored complexes with metal ions.
In Complexometric Titration: EBT is used as an indicator. Initially, it forms a wine-red complex with the metal ions present in the sample at a buffered alkaline pH (typically pH 10).[2] A stronger chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is then titrated into the solution. EDTA forms a more stable complex with the metal ions than EBT does. As EDTA is added, it progressively displaces EBT from the metal-EBT complex. At the endpoint of the titration, when all the metal ions have been complexed by EDTA, the free, uncomplexed EBT is released back into the solution, resulting in a sharp color change from wine-red to blue.[1][2]
In Spectrophotometry: The formation of the colored metal-EBT complex can be directly measured using a UV-Vis spectrophotometer. The intensity of the color, and therefore the absorbance of the solution at a specific wavelength, is proportional to the concentration of the metal ion. This allows for the quantitative determination of the metal by creating a calibration curve with standards of known concentrations. The UV-visible absorption spectra of EBT and its complexes with metal ions like Ca²⁺ and Mg²⁺ have been studied to understand the mechanism of color change.[3][4]
Quantitative Data for Heavy Metal Detection
The following tables summarize the quantitative data for the determination of various heavy metals using Eriochrome Black T. Table 1 focuses on the well-established complexometric titration methods, while Table 2 provides available data for spectrophotometric methods.
| Metal Ion | Method | pH | Indicator Color Change (Endpoint) | Notes |
| Calcium (Ca²⁺) & Magnesium (Mg²⁺) | Direct Complexometric Titration with EDTA | 10 (Ammonia Buffer) | Wine-Red to Blue | Standard method for water hardness determination.[2] |
| Manganese (Mn²⁺) | Direct Complexometric Titration with EDTA | 10 (Ammonia Buffer) | Wine-Red to Blue | Ascorbic acid or hydroxylamine hydrochloride is added to prevent oxidation of Mn²⁺.[5] |
| Lead (Pb²⁺) | Back-Titration with EDTA and Zinc Sulfate | 10 (Ammonia Buffer) | Blue to Wine-Red | An excess of EDTA is added to complex the lead, and the unreacted EDTA is back-titrated with a standard zinc solution. |
| Zinc (Zn²⁺) | Direct Complexometric Titration with EDTA | 10 (Ammonia Buffer) | Wine-Red to Blue | A straightforward titration similar to water hardness determination. |
| Cadmium (Cd²⁺) | Back-Titration with EDTA and Zinc Sulfate | 10 (Ammonia Buffer) | Blue to Wine-Red | Similar to the back-titration method for lead.[6][7] |
| Nickel (Ni²⁺) | Voltammetric and Polarographic Studies | 6.0 (Phosphate Buffer) | Not Applicable | EBT forms 1:1 and 1:2 complexes with Ni(II). Stability constants have been determined.[8][9] |
Table 1: Quantitative Data for Complexometric Titration using Eriochrome Black T
| Metal Ion | Method | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Molar Absorptivity (ε) | Notes |
| Copper (Cu²⁺) | Dual-Wavelength Spectrophotometry with Eriochrome Blue Black R (EBBR) | 550 nm | 0 - 1.60 mg/L | 0.04 mg/L | 1.80 x 10⁴ L·mol⁻¹·cm⁻¹ | A related dye, EBBR, is used. The method is sensitive and selective in the presence of a surfactant and ascorbic acid.[10] |
| Zinc (Zn²⁺) | Spectrophotometry with a different ligand (HNABH) | 426 nm | 0.01 - 50 mg/L | 1 µg/L | 2.87 x 10⁵ L·mol⁻¹·cm⁻¹ | EBT is used as an indicator for standardization of the zinc solution.[11] |
| Fluoride (F⁻) (Indirect) | Spectrophotometry | 544 nm | 0.3 - 5.0 mg/L | 0.19 mg/L | Not Applicable | An indirect method where F⁻ displaces EBT from an Al-EBT complex.[12][13] |
Table 2: Quantitative Data for Spectrophotometric Methods Involving Eriochrome Black T or Related Compounds
Note: Detailed quantitative data for the direct spectrophotometric determination of a wide range of heavy metals using Eriochrome Black T in wastewater is limited in the available literature. The data presented for spectrophotometric methods may involve related compounds or indirect methods.
Experimental Protocols
Protocol 1: Determination of Total Hardness (Ca²⁺ and Mg²⁺) in Wastewater by Complexometric Titration
This protocol is a standard method for determining the combined concentration of calcium and magnesium ions in a water sample.
Materials:
-
Wastewater sample
-
Standard EDTA solution (0.01 M)
-
Ammonia buffer solution (pH 10)
-
Eriochrome Black T indicator solution
-
Burette, pipette, conical flask, graduated cylinder
-
Distilled water
Procedure:
-
Sample Preparation: Pipette 50 mL of the wastewater sample into a 250 mL conical flask. If the sample is highly turbid, filter it prior to analysis.
-
pH Adjustment: Add 1-2 mL of ammonia buffer solution to the sample in the conical flask to bring the pH to approximately 10.
-
Indicator Addition: Add 2-3 drops of Eriochrome Black T indicator solution to the sample. The solution should turn a wine-red color if calcium or magnesium ions are present.
-
Titration: Titrate the sample with the standard 0.01 M EDTA solution from a burette. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the color of the solution sharply changes from wine-red to a distinct blue. Record the volume of EDTA used.
-
Calculation: Calculate the total hardness of the water sample using the following formula: Total Hardness (as mg/L CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample Where:
-
V_EDTA = Volume of EDTA solution used (mL)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_sample = Volume of the wastewater sample taken (mL)
-
Protocol 2: Determination of Lead (Pb²⁺) in Wastewater by Back-Titration
This method is suitable for the determination of lead and other metal ions that form very stable complexes with EDTA or where the direct titration reaction is slow.
Materials:
-
Wastewater sample containing lead
-
Standard EDTA solution (0.01 M)
-
Standard Zinc Sulfate (ZnSO₄) solution (0.01 M)
-
Ammonia buffer solution (pH 10)
-
Eriochrome Black T indicator powder (mixed with NaCl)
-
Pipettes, burette, conical flask, heating plate
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 25 mL) of the wastewater sample into a 250 mL conical flask.
-
Addition of Excess EDTA: Add a known excess volume of standard 0.01 M EDTA solution (e.g., 50 mL) to the flask.
-
pH Adjustment and Heating: Add 2-3 mL of ammonia buffer (pH 10) and gently heat the solution for a few minutes to ensure complete complexation of lead with EDTA.
-
Indicator Addition: Cool the solution to room temperature and add a small amount (approximately 50 mg) of the Eriochrome Black T indicator mixture. The solution should turn blue, indicating the presence of excess, unreacted EDTA.
-
Back-Titration: Titrate the excess EDTA with the standard 0.01 M ZnSO₄ solution until the color changes from blue to a sharp wine-red. Record the volume of ZnSO₄ solution used.
-
Calculation: Calculate the concentration of lead in the sample using the following formula: Pb²⁺ (mg/L) = [((V_EDTA × M_EDTA) - (V_ZnSO₄ × M_ZnSO₄)) × 207.2 × 1000] / V_sample Where:
-
V_EDTA = Total volume of EDTA added (mL)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
V_ZnSO₄ = Volume of ZnSO₄ solution used in the back-titration (mL)
-
M_ZnSO₄ = Molarity of ZnSO₄ solution (mol/L)
-
207.2 = Molar mass of Pb ( g/mol )
-
V_sample = Volume of the wastewater sample taken (mL)
-
Protocol 3: General Procedure for Spectrophotometric Determination of a Heavy Metal
Materials:
-
Wastewater sample
-
Standard stock solution of the target heavy metal
-
Eriochrome Black T solution
-
Buffer solution (to maintain optimal pH for complex formation)
-
UV-Vis Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target heavy metal by diluting the stock solution to known concentrations covering the expected range in the wastewater samples.
-
Sample and Standard Preparation for Measurement:
-
For each standard and the wastewater sample, pipette a known volume into a volumetric flask.
-
Add the buffer solution to adjust the pH to the optimal value for complex formation with EBT.
-
Add a fixed amount of the Eriochrome Black T solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for a specified period.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-EBT complex. This needs to be determined experimentally by scanning the spectrum of the complex.
-
Measure the absorbance of each standard and the sample against a reagent blank (containing all reagents except the metal).
-
-
Calibration and Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the heavy metal in the wastewater sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Workflow for Complexometric Titration of Heavy Metals.
Caption: Workflow for Spectrophotometric Determination of Heavy Metals.
References
- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy [ccspublishing.org.cn]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. A examination of the EDTA titration of manganese(II) taking into consideration formation of 1:1 and 1:2 complexes with Eriochrome Black T indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. plu.mx [plu.mx]
- 8. "Voltammetric and Polarographic Studies of Eriochrome Black T - Nickel(" by OSMAN ÇAKIR, EMİNE ERTÜRK COŞKUN et al. [journals.tubitak.gov.tr]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Spectroscopic Determination of Fluoride Using Eriochrome Black T (EBT) as a Spectrophotometric Reagent from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Eriochrome Black A as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriochrome Black A, also widely known as Eriochrome Black T (EBT), is an azo dye that functions as a complexometric and pH indicator.[1] Its distinct color changes in response to varying pH levels and the presence of metal ions make it a valuable tool in analytical chemistry. While its primary application is in complexometric titrations for determining water hardness, its pH-dependent color transitions also allow for its use as a pH indicator in specific contexts.[2][3] This document provides detailed application notes and protocols for the use of this compound as a pH indicator.
Physicochemical Properties and pH-Dependent Behavior
This compound is a polyprotic acid, and its color in aqueous solution is dependent on the pH. The molecule can exist in different protonated forms, each exhibiting a characteristic color. The deprotonation equilibria are responsible for its function as a pH indicator.
The color of Eriochrome Black T is pH-dependent, and it undergoes distinct color changes in different pH ranges.[4] The molecule has two hydroxyl groups that can deprotonate, leading to three different colored forms in solution. The pKa values for these transitions are approximately 6.2 and 11.55.[1]
Table 1: pH-Dependent Properties of this compound
| pH Range | Predominant Form | Color |
| < 6.2 | H₂In⁻ | Red |
| 7 - 11 | HIn²⁻ | Blue |
| > 11.5 | In³⁻ | Orange |
Note: "In" represents the indicator molecule.
Table 2: Spectrophotometric Data for this compound
| pH | Predominant Species | λmax (nm) | Molar Absorptivity (ε) |
| < 6.2 | H₂In⁻ | ~520 | Not widely reported |
| 10 | HIn²⁻ | 610-630 | >300 (A1%, 1cm) |
| > 11.5 | In³⁻ | ~460 | Not widely reported |
Signaling Pathway and Color Change Mechanism
The color change of this compound is governed by the reversible deprotonation of its hydroxyl groups in response to changes in hydrogen ion concentration. The following diagram illustrates the equilibrium between the different colored forms of the indicator.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
Preparation of this compound Indicator Solution
Materials:
-
Eriochrome Black T (solid)
-
Ethanol (95% or absolute)
-
Hydroxylamine hydrochloride (optional, but recommended for stability)
-
Volumetric flask (100 mL)
-
Analytical balance
-
Stirring rod
Procedure:
-
Weigh 0.4 g of Eriochrome Black T powder and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask.
-
If preparing a more stable solution, add 4.5 g of hydroxylamine hydrochloride.[2]
-
Swirl the flask to dissolve the solid completely. Gentle warming in a water bath can aid dissolution.
-
Once the solid is dissolved, dilute the solution to the 100 mL mark with 95% ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
Storage and Stability:
-
The solid dye has an indefinite shelf life if stored properly in a cool, dry place away from strong oxidizers.[4][5]
-
The indicator solution is stable for at least 2 months when stored in a tightly sealed container in a cool, dark place.[2] For optimal stability, especially for complexometric titrations, daily preparation is recommended.
Visual pH Determination
This protocol is suitable for a rapid estimation of pH within the indicator's range.
Materials:
-
This compound indicator solution (prepared as in 4.1)
-
Sample solution of unknown pH
-
Test tube or small beaker
-
pH color chart for this compound (can be self-prepared using buffers of known pH)
Procedure:
-
Place a small volume (e.g., 5-10 mL) of the sample solution into a clean test tube or beaker.
-
Add 1-2 drops of the this compound indicator solution to the sample.
-
Gently swirl the container to mix the contents.
-
Observe the color of the solution and compare it to a pH color chart for this compound to estimate the pH.
Acid-Base Titration (Generalized Protocol)
This protocol outlines the general steps for using this compound in an acid-base titration. Note that its use in this context is less common than in complexometric titrations. The color change at the endpoint may be less sharp compared to other common acid-base indicators.
Materials:
-
This compound indicator solution
-
Analyte (acid or base)
-
Titrant (standardized base or acid)
-
Burette, stand, and clamp
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Rinse the burette with the titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume of the analyte into an Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator solution to the analyte. The initial color will depend on the starting pH of the analyte.
-
Place the flask on a magnetic stirrer if available.
-
Begin adding the titrant to the analyte dropwise, swirling the flask continuously.
-
As the endpoint is approached, the color of the solution will begin to change. The endpoint is reached when a permanent color change is observed (e.g., from blue to red if titrating a base with an acid to a pH below 6.2).
-
Record the final volume of the titrant used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the concentration of the analyte using the titration data.
Applications in Research and Drug Development
-
Preliminary pH Screening: The visual pH determination protocol can be used for rapid, semi-quantitative pH screening of aqueous solutions in various research and development stages.
-
Complexometric Titrations: While the focus here is on pH indication, its primary and highly effective use is in complexometric titrations to determine the concentration of metal ions, which is crucial in various pharmaceutical and biological assays.[3][6]
-
Monitoring pH in Buffered Systems: this compound can be used to visually confirm that a buffer system is within its effective range, particularly in the pH 7-11 range where it exhibits a distinct blue color.
Workflow Diagram for Indicator Preparation and Use
Caption: Workflow for preparing and using this compound indicator.
Conclusion
This compound is a versatile indicator with distinct pH-dependent color properties. While its application as a primary indicator for acid-base titrations is not as widespread as other indicators, its utility in complexometric titrations and for visual pH estimation in the neutral to alkaline range is well-established. The protocols and data presented in these notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical work.
References
Application Notes and Protocols: Eriochrome Black A in Soil Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Eriochrome Black A (also commonly known as Eriochrome Black T or EBT) in soil analysis. The primary and most well-established application is the determination of calcium and magnesium concentrations through complexometric titration. Additionally, potential applications in spectrophotometric analysis of heavy metals are discussed.
Application 1: Determination of Exchangeable Calcium and Magnesium by Complexometric Titration
This compound serves as a metal ion indicator in complexometric titrations with ethylenediaminetetraacetic acid (EDTA) to determine the total concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) in soil extracts. At a pH of 10, EBT forms a wine-red complex with Ca²⁺ and Mg²⁺ ions. During the titration with EDTA, a stronger chelating agent, the metal ions are progressively bound by EDTA. At the endpoint, when all metal ions are complexed with EDTA, the indicator is released back to its free, blue form, signaling the completion of the titration.
Quantitative Data Summary
The following table summarizes typical concentrations and volumes used in this protocol.
| Parameter | Value/Concentration | Notes |
| Soil Sample | 10 cm³ | Air-dried and sieved (<2 mm) |
| Extraction Solution | 50 mL of 1 mol L⁻¹ KCl | To extract exchangeable Ca²⁺ and Mg²⁺ |
| EDTA Titrant | 0.0125 mol L⁻¹ | Standardized solution |
| Ammonia Buffer (pH 10) | 5 mL | To maintain the required pH for the indicator |
| This compound Indicator | 4 drops | To visualize the titration endpoint |
Experimental Protocol: Complexometric Titration of Ca²⁺ and Mg²⁺
This protocol details the steps for determining the combined concentration of exchangeable calcium and magnesium in a soil sample.
1. Reagent Preparation:
-
EDTA Solution (0.0125 mol L⁻¹): Dissolve an accurately weighed amount of disodium EDTA in deionized water to prepare a standard solution.
-
Ammonia Buffer (pH 10): Dissolve 54 g of ammonium chloride (NH₄Cl) and 350 mL of 25% ammonia solution (w(NH₃)) in deionized water and make up to 1 liter.[1]
-
This compound Indicator Solution: Dissolve 0.2 g of this compound in 15 mL of triethanolamine and 5 mL of absolute ethanol. This solution is more stable than an aqueous solution. Alternatively, a solid mixture can be prepared by grinding 1.0 g of this compound with 49.0 g of NaCl.[1]
-
Potassium Chloride (KCl) Extraction Solution (1 mol L⁻¹): Dissolve 74.55 g of KCl in deionized water and make up to 1 liter.
2. Soil Sample Extraction:
-
Place 10 cm³ of air-dried, sieved (<2 mm) soil into a suitable flask.[2]
-
Add 50 mL of 1 mol L⁻¹ KCl extraction solution.[2]
-
Shake the mixture for 15 minutes using a rotating shaker at 120 rpm.[2]
-
Allow the soil to settle for at least 8 hours, then decant the supernatant for analysis. This supernatant is the soil extract.[2]
3. Titration Procedure:
-
Pipette 20 mL of the soil extract into a 250 mL conical flask.[3]
-
Add 20 mL of distilled water.[3]
-
Add 5 mL of the ammonia buffer solution (pH 10).[3]
-
Add 4 drops of the this compound indicator solution. The solution should turn a wine-red color, indicating the presence of Ca²⁺ and Mg²⁺ complexed with the indicator.[3]
-
Titrate the solution with the standardized 0.0125 mol L⁻¹ EDTA solution from a burette.[2][3]
-
The endpoint is reached when the color changes sharply from wine-red to a distinct blue.[3]
-
Record the volume of EDTA used.
-
Repeat the titration with two more aliquots of the soil extract to ensure concordant results (titers agreeing within 0.1 mL).
4. Calculation:
The total concentration of Ca²⁺ and Mg²⁺ in the soil sample can be calculated using the following formula:
Total Ca²⁺ + Mg²⁺ (cmolc/kg) = (V_EDTA × M_EDTA × 1000) / V_extract
Where:
-
V_EDTA is the volume of EDTA solution used in the titration (L).
-
M_EDTA is the molarity of the EDTA solution (mol/L).
-
V_extract is the volume of the soil extract used in the titration (mL).
To determine the concentration of Mg²⁺ alone, a separate titration for Ca²⁺ is performed using a different indicator (e.g., Murexide), and the Mg²⁺ concentration is found by difference.[2][3]
Workflow Diagram
Caption: Workflow for Ca²⁺ and Mg²⁺ determination in soil.
Application 2: Spectrophotometric Determination of Heavy Metals (Potential Application)
This compound can form colored complexes with various heavy metal ions, which allows for their quantitative determination using spectrophotometry. This application is less established for soil analysis compared to complexometric titration, and detailed protocols for soil matrices are not widely available. However, the principles can be adapted from methods used for water and other environmental samples. This method would typically involve the formation of a metal-EBT complex and measuring the absorbance at a specific wavelength.
Metals Potentially Determinable
-
Zinc (Zn)
-
Copper (Cu)
-
Lead (Pb)
-
Rare earth metals
General Protocol Outline (Adaptable for Soil Extracts)
This is a generalized protocol that would require optimization and validation for specific soil types and target metals.
1. Reagent Preparation:
-
This compound Solution: Prepare a stock solution of EBT in a suitable solvent (e.g., ethanol-water mixture).
-
Buffer Solutions: A range of buffer solutions will be needed to determine the optimal pH for complex formation for the specific metal of interest.
-
Standard Metal Solutions: Prepare a series of standard solutions of the target metal ion of known concentrations.
2. Soil Sample Extraction:
-
An appropriate extraction method must be used to bring the target heavy metal into a solution that is compatible with the spectrophotometric analysis. This may involve acid digestion or extraction with a chelating agent.
3. Method Development and Calibration:
-
Determine Optimal Wavelength (λ_max): Prepare a solution of the metal-EBT complex and scan its absorbance across the visible spectrum to find the wavelength of maximum absorbance.
-
Determine Optimal pH: Vary the pH of the metal-EBT solution using different buffers to find the pH at which the absorbance is maximal and stable.
-
Construct a Calibration Curve:
-
Prepare a series of solutions with varying concentrations of the standard metal solution.
-
Add the EBT solution and buffer to each standard.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to Beer's Law.
-
4. Sample Analysis:
-
Take a known volume of the soil extract.
-
Add the EBT solution and the optimal buffer.
-
Measure the absorbance at λ_max.
-
Use the calibration curve to determine the concentration of the metal in the extract.
Logical Relationship Diagram
Caption: Principle of spectrophotometric metal analysis with EBT.
References
Application Notes and Protocols: Use of Eriochrome Black A in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Eriochrome Black A (also commonly known as Eriochrome Black T or EBT) in the pharmaceutical analysis of various drug substances. The protocols described herein are intended for research and quality control purposes.
Application 1: Spectrophotometric Determination of Sulphonamides in Pharmaceutical Formulations
This method is based on the diazotization of the primary aromatic amine group of sulphonamides, followed by an azocoupling reaction with a product of the redox destruction of Eriochrome Black T, forming a colored azo compound that can be quantified spectrophotometrically.[1] This technique offers a simple, rapid, and reproducible way to determine various sulphonamides in finished dosage forms.[1]
Quantitative Data
| Parameter | Value(s) |
| Linearity Range | 3–64 µg/mL (depending on the specific sulphonamide)[1] |
| Wavelength (λmax) | 485 nm[1] |
| Analysis Time | < 30 minutes[1] |
| Reproducibility (Sr) | ~0.040[1] |
Experimental Protocol
1. Reagent Preparation:
-
Hydrochloric Acid (1.0 M): Prepare by diluting concentrated HCl in distilled water.
-
Sodium Nitrite (5.0 x 10⁻² M): Dissolve an appropriate amount of NaNO₂ in distilled water.[1]
-
Urea Solution (2.5 M): Dissolve an appropriate amount of urea in distilled water.[1]
-
Eriochrome Black T Solution (6.0 x 10⁻³ M): Dissolve an appropriate amount of Eriochrome Black T (analytical grade, ≥ 98% purity) in a 30% ethanol-water mixture.[1]
-
Universal Buffer Mixture (UBM) (0.04 M): Prepare a standard universal buffer solution.[1]
-
Sodium Hydroxide (0.1 M): Prepare by dissolving NaOH in distilled water.
-
Sulphonamide Standard Solutions: Prepare by dissolving accurately weighed amounts of pharmacopoeia-grade sulphonamides in 0.1 M HCl. For sulphaguanidine, use a 1:1 mixture of 0.1 M HCl and 96% ethanol.[1]
2. Sample Preparation (from Tablets):
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to approximately 100 mg of the sulphonamide and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of 0.1 M NaOH and mix for 10 minutes.
-
Dilute to the mark with 0.1 M NaOH, mix well, and filter. The filtrate is used for the analysis.[1]
3. Analytical Procedure:
-
Into a 25 mL volumetric flask, place 5.0 mL of 1.0 M HCl.
-
Add a sample solution containing 4–64 µg/mL of the sulphonamide in the final volume.
-
Add 0.5 mL of 5.0 x 10⁻² M sodium nitrite solution, stir, and let the mixture stand for 20 minutes at room temperature for diazotization.[1]
-
Add 0.5 mL of 2.5 M urea solution to destroy excess nitrite, stir, and let it stand for 10 minutes.[1]
-
Add 1.5 mL of 6.0 x 10⁻³ M Eriochrome Black T solution and 2.5 mL of 0.04 M Universal Buffer Mixture.
-
Neutralize the mixture by adding sodium hydroxide solution to adjust the pH to 8.0.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Measure the absorbance at 485 nm against a reagent blank using a UV-Vis spectrophotometer.[1]
-
Calculate the concentration of the sulphonamide using a calibration curve or a single-point standardization method.[1]
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of sulphonamides.
Application 2: Extractive Spectrophotometric Determination of Antipsychotic Drugs
This method is based on the formation of a colored ion-pair complex between antipsychotic drugs (such as sulpiride, olanzapine, clozapine, and aripiprazole) and Eriochrome Black T in an acidic buffer.[2][3] The complex is then extracted into an organic solvent and quantified by measuring its absorbance.[2]
Quantitative Data
| Drug | Linearity Range (µg/mL) | Wavelength (λmax) |
| Sulpiride | 4–30[3] | 514 nm[3] |
| Olanzapine | 4–20[3] | 514 nm[3] |
| Clozapine | 2–18[3] | 514 nm[3] |
| Aripiprazole | 4–26[3] | 514 nm[3] |
Experimental Protocol
1. Reagent Preparation:
-
Eriochrome Black T Solution (5 x 10⁻³ M): Dissolve 230.68 mg of EBT in 100 mL of distilled water.[2]
-
Buffer Solutions:
-
Dichloromethane (Analytical Grade)
-
Anhydrous Sodium Sulphate
-
Drug Standard Solutions: Prepare stock solutions of the antipsychotic drugs by dissolving 10 mg in distilled water with 1.0 mL of concentrated sulphuric acid in a 100 mL volumetric flask and diluting to volume with water. Prepare working solutions by appropriate dilution.[2]
2. Sample Preparation (from Tablets):
-
Weigh and powder at least ten tablets.
-
Weigh a portion of the powder equivalent to 10 mg of the active drug.
-
Dissolve the powder in distilled water with 1.0 mL of concentrated sulphuric acid.
-
Filter the solution into a 100 mL volumetric flask and dilute to the mark with water.[2]
3. Analytical Procedure:
-
Pipette an aliquot of the drug solution into a separatory funnel.
-
Add 2.0 mL of 5 x 10⁻³ M Eriochrome Black T solution.[2]
-
Add 1.0 mL of the appropriate buffer solution (pH 2.0 or 4.6).[2]
-
Complete the volume to 10 mL with distilled water.
-
Extract the ion-pair complex with 10 mL of dichloromethane by shaking for 2 minutes.[2]
-
Allow the layers to separate and collect the dichloromethane extract.
-
Dry the extract over anhydrous sodium sulphate.
-
Measure the absorbance of the colored complex at 514 nm against a reagent blank within 20 minutes of extraction.[2]
Experimental Workflow```dot
Caption: Principle of complexometric titration with Eriochrome Black T.
References
Troubleshooting & Optimization
Eriochrome Black A Indicator: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriochrome Black A (EBA) indicator solutions. EBA, often used interchangeably with Eriochrome Black T (EBT), is a crucial complexometric indicator, particularly in EDTA titrations for determining water hardness and metal ion concentrations. However, its solution stability can be a significant challenge.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound indicator solutions.
1. Issue: The prepared indicator solution has a short shelf-life and degrades quickly.
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Question: My this compound solution loses its effectiveness within a few days. How can I improve its stability?
-
Answer: Aqueous solutions of this compound are notoriously unstable due to polymerization and oxidation.[1] To enhance stability and extend the shelf life of the solution, several measures can be taken:
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Use of Stabilizers: The addition of certain chemicals can inhibit degradation. Triethanolamine is commonly used to slow down polymerization, while hydroxylamine hydrochloride or ascorbic acid can prevent oxidation.[1]
-
Solvent Choice: Preparing the indicator in solvents other than water can improve stability. Ethanol or isopropanol are frequently used and can extend the solution's viability.
-
Storage Conditions: Store the solution in a cool, dark place in a tightly sealed container to minimize exposure to light and air, which can accelerate degradation.[1][2]
-
2. Issue: The color change at the endpoint of the titration is indistinct or sluggish.
-
Question: I'm having trouble seeing a sharp color change from wine-red to blue at the endpoint of my EDTA titration. What could be the cause?
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Answer: A sluggish or unclear endpoint can be due to several factors:
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Indicator Degradation: An old or improperly stored indicator solution may have degraded, leading to a poor color change. It is recommended to use a freshly prepared solution or one that has been properly stabilized.
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Incorrect pH: The color change of this compound is pH-dependent. The optimal pH for the titration of most metal ions like Ca²⁺ and Mg²⁺ is around 10.[3] Ensure the solution is adequately buffered to maintain this pH throughout the titration.
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Presence of Interfering Metal Ions: Some metal ions can form very stable complexes with the indicator, which are not easily displaced by EDTA. This "blocking" of the indicator can prevent a sharp endpoint. The presence of copper, iron, or aluminum can be particularly problematic.[4] Adding a masking agent, such as cyanide (with extreme caution due to its toxicity) or triethanolamine, can help to eliminate this interference.
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Concentration of the Indicator: Using too much of the indicator solution can make the endpoint difficult to observe.[5] Only a few drops are typically necessary.
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3. Issue: The initial color of the solution before titration is not the expected wine-red.
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Question: After adding the this compound indicator to my sample, the color is blue or purplish instead of the expected wine-red. Why is this happening?
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Answer: The initial color of the solution is a critical indicator of the conditions for the titration:
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Absence of Metal Ions: If the solution turns blue upon adding the indicator, it suggests that there are no free metal ions (like Ca²⁺ or Mg²⁺) for the indicator to form a complex with. This could mean the metal ions are already complexed by another agent in the sample or are absent.
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Incorrect pH: The pH of the solution significantly affects the color of the free indicator. Below pH 6.3, the solution will be reddish, and above pH 11.5, it will be orange. The blue color of the free indicator is observed in the pH range of 6.3 to 11.5.[6] Ensure your buffer system is effective in bringing the sample to the target pH of 10.
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Indicator Degradation: A degraded indicator may not exhibit the correct color changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Eriochrome Black T?
A1: this compound and Eriochrome Black T are often used as synonyms in the context of complexometric indicators. They are both hydroxyl-aryl azo dyes with very similar chemical structures and functions as metallochromic indicators. For practical purposes in EDTA titrations, they can generally be considered interchangeable.
Q2: How should I prepare a stable this compound indicator solution?
A2: There are several formulations for preparing a more stable EBA solution. Using a non-aqueous solvent and adding stabilizers is recommended. A common method involves dissolving the indicator in ethanol or triethanolamine. For detailed recipes, please refer to the Experimental Protocols section below.
Q3: What is the shelf life of a properly prepared this compound solution?
A3: The shelf life can vary depending on the preparation method and storage conditions. An alcoholic solution containing a stabilizer like hydroxylamine hydrochloride can be stable for several weeks to a few months when stored in a cool, dark place.[6] Some commercially prepared solutions claim a shelf life of up to 9 months.
Q4: Can I use a solid mixture of this compound instead of a solution?
A4: Yes, using a solid mixture is a highly recommended alternative to overcome the stability issues of solutions. The solid indicator is typically prepared by grinding this compound with an inert salt like sodium chloride. This mixture is very stable and can be stored for an extended period. A small amount of the solid mixture is added directly to the sample before titration.
Q5: What are the typical color changes of this compound at different pH values?
A5: The color of this compound is pH-dependent:
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Below pH 6.3: Reddish
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pH 6.3 - 11.5: Blue (in the absence of metal ions)
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Above pH 11.5: Orange[6]
In the presence of metal ions like Mg²⁺ and Ca²⁺ at a pH of 10, the indicator forms a wine-red complex.
Data Presentation
The following table summarizes various preparation methods for this compound/T indicator solutions and their reported stability.
| Solvent System | Stabilizer(s) | Reported Stability | Reference(s) |
| Water | None | Unstable, degrades within a day | [1] |
| Water | Triethanolamine, Hydroxylamine hydrochloride, Ascorbic acid | Improved stability, slows polymerization and oxidation | [1] |
| Ethanol | Hydroxylamine hydrochloride | Several weeks | [6] |
| Ethanol (95%) | None | At least 2 months | [2] |
| Triethanolamine and Absolute Alcohol | None | Not specified, but a common formulation | |
| Solid mixture with Sodium Chloride | N/A (solid) | Very stable, long shelf life |
Experimental Protocols
Protocol 1: Preparation of Stabilized Alcoholic this compound Solution
This protocol describes the preparation of an EBA indicator solution with enhanced stability for use in complexometric titrations.
Materials:
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This compound (or T) powder
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Ethanol (95% or absolute)
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Hydroxylamine hydrochloride
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Volumetric flask (100 mL)
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Analytical balance
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Amber glass storage bottle
Procedure:
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Weigh 0.5 g of this compound powder and 4.5 g of hydroxylamine hydrochloride.
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Transfer both solids into a 100 mL volumetric flask.
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Add approximately 50 mL of ethanol to the flask.
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Swirl the flask to dissolve the solids completely. Gentle warming in a water bath may be used to aid dissolution, but avoid boiling.
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Once the solids are fully dissolved, dilute the solution to the 100 mL mark with ethanol.
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Mix the solution thoroughly by inverting the flask several times.
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Transfer the prepared indicator solution to a labeled amber glass bottle for storage.
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Store the solution in a cool, dark place. This solution is expected to be stable for several weeks.[6]
Protocol 2: Preparation of Solid this compound Indicator Mixture
This protocol provides a method for preparing a stable solid mixture of EBA, which is a reliable alternative to solutions.
Materials:
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This compound (or T) powder
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Sodium chloride (analytical grade, dry)
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Mortar and pestle
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Spatula
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Airtight container for storage
Procedure:
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Weigh 0.5 g of this compound powder and 99.5 g of dry sodium chloride.
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Transfer both components to a clean, dry mortar.
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Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
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Transfer the solid indicator mixture to a labeled, airtight container.
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Store the container in a dry place, protected from light. This solid mixture is very stable and can be used for an extended period.
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To use, add a small amount (e.g., 0.1-0.2 g) of the mixture directly to the buffered sample before titration.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound indicator.
Caption: Color transition of Eriochrome Black T in EDTA titration.
Caption: Troubleshooting workflow for an indistinct titration endpoint.
References
Technical Support Center: Eriochrome Black T Endpoint Color Change
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during complexometric titrations using Eriochrome Black T (EBT) as an indicator.
Troubleshooting Guide
This guide addresses specific issues related to the EBT endpoint color change in a question-and-answer format.
1. Why is my endpoint color change from wine-red to blue gradual, indistinct, or non-existent?
An indistinct or absent endpoint is a common issue that can arise from several factors.
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Incorrect pH: The pH of the solution is critical for the proper functioning of EBT. The optimal pH range for most titrations with EBT, such as for water hardness, is 10.0 ± 0.1.[1][2] Outside this range, the color change can be unclear. At a pH below 5.5, the indicator itself is red, while above a pH of 11.5, it turns a yellowish-orange, which can interfere with the endpoint observation.[3]
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Indicator Degradation: EBT solutions are known to be unstable and can degrade over time.[4] An older or improperly stored indicator solution may not exhibit a sharp color change. It is recommended to use freshly prepared indicator solutions. Some preparations are stable for at least two months when stored correctly.
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Presence of Interfering Metal Ions: Certain metal ions can form very stable complexes with EBT, "blocking" the indicator and preventing it from changing color at the endpoint. Common interfering ions include iron, aluminum, copper, cobalt, and nickel.
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Low Concentration of Magnesium Ions: For the titration of calcium ions, a sharp endpoint with EBT is often difficult to achieve. This is because the Ca-EBT complex is less stable than the Mg-EBT complex. To sharpen the endpoint, a small amount of a magnesium salt of EDTA is often added to the titration mixture.[4][5]
2. The solution turns blue, but then reverts to red. What is happening?
This phenomenon, known as "reversion," is often observed in the presence of high concentrations of aluminum ions. The blue color initially appears at the endpoint, but upon standing, the solution reverts to the red color of the metal-indicator complex. To avoid this, the titration should be performed slowly near the endpoint, and the first stable blue color should be taken as the true endpoint.
3. My initial solution color is not a clear wine-red. What could be the cause?
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Incorrect pH: As mentioned, the pH must be in the optimal range (typically around 10) for the wine-red color of the metal-EBT complex to form distinctly.[1][2]
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Oxidation of the Indicator: The presence of oxidizing agents or higher oxidation states of certain metals, like manganese(III) or (IV), can oxidize and destroy the EBT indicator, leading to a discolored solution. The addition of a reducing agent like hydroxylamine hydrochloride can mitigate this issue.
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High Analyte Concentration: Very high concentrations of the metal ion being titrated can sometimes lead to a less distinct initial color. Diluting the sample may help.
4. How can I mitigate the effects of interfering ions?
Masking agents are commonly used to prevent interference from other metal ions.
| Interfering Ion | Masking Agent | Notes |
| Iron, Copper, Zinc, Lead, Cobalt, Nickel | Sodium Cyanide (NaCN) | CAUTION: Highly toxic. Should be used with extreme care in a well-ventilated fume hood. Can be used for samples with concentrations of these metals up to 10 mg/L. |
| Manganese (higher oxidation states) | Hydroxylamine Hydrochloride | Reduces Mn(III/IV) to Mn(II). |
| Aluminum | Triethanolamine | Can be used to mask aluminum. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a titration using Eriochrome Black T?
For the determination of water hardness (calcium and magnesium), the optimal pH is 10.0 ± 0.1.[1][2] In general, EBT functions well in a pH range of 7 to 11.[3]
Q2: How should I prepare and store the Eriochrome Black T indicator solution?
There are several methods for preparing the EBT indicator solution. The stability of the solution depends on the solvent used.
| Preparation Method | Solvent | Stability | Reference |
| 0.4 g/L Solution | 100 mL deionized water + 95% ethanol to 1 L | Stable for at least 2 months | |
| 0.5% (w/v) Solution | Ethanol with Hydroxylamine Hydrochloride | Stable for several weeks | [6] |
| Solid Mixture | Grind 1 g of EBT with 100 g of NaCl | Indefinite if kept dry | [3] |
| Triethanolamine Solution | Dissolve 1 g of EBT in 15 mL of triethanolamine and add 5 mL of absolute alcohol | Good stability | [3] |
It is generally recommended to store indicator solutions in a dark, cool place.
Q3: What is the mechanism of the color change of Eriochrome Black T?
Eriochrome Black T is a complexometric indicator that changes color based on whether it is free in solution or complexed with a metal ion.[1]
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In the absence of metal ions (at pH 10): The indicator is blue.[1]
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In the presence of metal ions (like Mg²⁺ or Ca²⁺): The indicator forms a wine-red complex.[1]
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During titration with EDTA: EDTA, being a stronger chelating agent, displaces the EBT from the metal-EBT complex.
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At the endpoint: Once all the metal ions are complexed by EDTA, the indicator is released back into its free, blue form, signaling the end of the titration.[1]
Experimental Protocols
1. Preparation of Eriochrome Black T Indicator Solution (Ethanol-based)
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Reagents:
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Eriochrome Black T powder
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95% Ethanol
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Deionized water
-
-
Procedure:
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Weigh 0.40 g of Eriochrome Black T powder.
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Dissolve the powder in 100 mL of deionized water.
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Dilute the solution to 1 L with 95% ethanol.
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Store the solution in a dark, sealed bottle. This solution is stable for at least two months.
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2. Standardization of EDTA Solution (Example for Water Hardness)
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Reagents:
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EDTA solution (approximately 0.01 M)
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Standard Calcium Carbonate (CaCO₃) solution (0.01 M)
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Ammonia buffer solution (pH 10)
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Eriochrome Black T indicator solution
-
-
Procedure:
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Pipette a known volume (e.g., 25.00 mL) of the standard CaCO₃ solution into a conical flask.
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Add 1-2 mL of the ammonia buffer solution to bring the pH to approximately 10.
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Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn wine-red.
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Titrate with the EDTA solution from a burette with constant swirling until the color changes from wine-red to a clear blue.
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Record the volume of EDTA solution used.
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Repeat the titration at least two more times to obtain concordant results.
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Calculate the exact molarity of the EDTA solution.
-
Visualizations
Caption: Mechanism of Eriochrome Black T color change during EDTA titration.
Caption: Troubleshooting workflow for an indistinct EBT endpoint.
References
Technical Support Center: Eriochrome Black Titration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their Eriochrome Black A titrations.
Troubleshooting Guide
Issue: Indistinct or Fading Endpoint
Q1: The color change at the endpoint is gradual, making it difficult to pinpoint the exact moment of transition from wine-red to blue. What can I do to get a sharper endpoint?
A1: An indistinct endpoint is a common issue in Eriochrome Black titrations and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
pH Optimization: The pH of the solution is critical for a sharp color change. The optimal pH range for an Eriochrome Black T (EBT) titration is between 9 and 10.5.[1] Use an ammonia-ammonium chloride buffer to maintain the pH at approximately 10.[2] A pH outside this range can lead to a poor endpoint.
-
Indicator Concentration: Using the minimum amount of indicator necessary for a clearly visible color change is crucial. An excess of the indicator can cause the endpoint to appear drawn out.[3]
-
Presence of Interfering Ions: Certain metal ions can "block" the indicator, forming a very stable complex that dissociates slowly, leading to a sluggish endpoint. Common culprits include copper, nickel, cobalt, and aluminum.[4] Refer to the table on masking agents (Table 2) to address specific interferences.
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Indicator Degradation: Eriochrome Black T solutions can degrade over time. An older or improperly stored indicator solution may not provide a sharp color change. It is recommended to use a freshly prepared indicator solution or one that has been stabilized. For instance, solutions in 95% ethanol are generally stable for at least two months.[5]
Issue: Incorrect Titration Results
Q2: My titration results are consistently high or low. What are the potential sources of error?
A2: Inaccurate results can stem from various aspects of the experimental setup and procedure. Consider the following:
-
Improper Standardization of EDTA: The accuracy of your results is directly dependent on the accuracy of your EDTA (ethylenediaminetetraacetic acid) titrant concentration. Ensure your EDTA solution is properly standardized against a primary standard like zinc sulfate or calcium carbonate.
-
Presence of Interfering Ions: As mentioned previously, interfering metal ions can react with EDTA, leading to an overestimation of the analyte concentration. The use of appropriate masking agents is essential in such cases (see Table 2).
-
pH Drift: If the buffer capacity is insufficient, the pH of the solution may change during the titration, affecting the stability of the metal-EDTA complex and leading to inaccurate results.
-
Sample Preparation: Ensure your sample is properly dissolved and that the analyte is in a form that can readily react with EDTA. For some samples, a digestion step may be necessary to release the metal ions.
Issue: Unexpected Color Changes
Q3: The solution turned blue immediately after adding the Eriochrome Black indicator, before starting the titration. What does this mean?
A3: An immediate blue color indicates the absence of free metal ions in the solution to form the wine-red complex with the indicator. This could be due to:
-
Absence of Analyte: The sample may not contain the metal ion you are trying to quantify.
-
pH is too High: At a very high pH (above 11.6), the indicator itself is orange, which might be misinterpreted.[6] Ensure the pH is buffered to 10.
-
Presence of a Strong Complexing Agent: The sample may contain another complexing agent that is binding to the metal ions more strongly than the indicator.
Q4: The wine-red color of the solution fades upon standing, even before the titration begins. Why is this happening?
A4: The fading of the wine-red color is often due to the oxidation of the Eriochrome Black indicator, particularly in the presence of certain metal ions like manganese.[5] To prevent this, hydroxylamine hydrochloride can be added to the sample before the indicator to reduce any oxidizing agents present.[5]
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Eriochrome Black T?
A1: this compound and Eriochrome Black T are very similar azo dyes and are often used interchangeably as indicators in complexometric titrations. Eriochrome Black T (Colour Index 14645) is more commonly referenced in scientific literature and standard methods for water hardness determination.[3][7][8][9] For most practical purposes in EDTA titrations, the procedures and troubleshooting steps are identical for both.
Q2: How should I prepare and store the Eriochrome Black indicator solution for optimal stability?
A2: The stability of the Eriochrome Black indicator solution is crucial for reproducible results. Aqueous solutions are generally unstable and should be prepared fresh. Alcoholic solutions have better stability. A common preparation involves dissolving the indicator in 95% ethanol, which is stable for at least two months.[5] For longer-term stability, a solution in triethanolamine can be prepared. Solid mixtures of the indicator with an inert salt like sodium chloride are also very stable.
Q3: What is the principle behind the color change in an Eriochrome Black titration?
A3: The color change is based on the relative stability of the complexes formed.
-
Initially, the Eriochrome Black indicator (which is blue at pH 10) is added to the sample containing metal ions (like Ca²⁺ and Mg²⁺), forming a less stable, wine-red metal-indicator complex.
-
During the titration, EDTA is added. EDTA is a stronger chelating agent and progressively displaces the indicator from the metal ions, forming a more stable, colorless metal-EDTA complex.
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At the endpoint, when all the metal ions have been complexed by EDTA, the indicator is released back into its free, blue form. The sharp transition from wine-red to blue signals the completion of the titration.[10]
Q4: Why is it important to add a small amount of magnesium salt to the EDTA solution when titrating for calcium?
A4: The color change of Eriochrome Black is more distinct and sharper in the presence of magnesium ions. Calcium ions alone form a less stable complex with the indicator, leading to a sluggish endpoint. By adding a small amount of a magnesium-EDTA complex, a sufficient amount of magnesium is available to interact with the indicator at the start of the titration, ensuring a sharp wine-red to blue transition at the endpoint.
Data Presentation
Table 1: Stability of Eriochrome Black T Indicator Preparations
| Solvent System | Preparation | Stability |
| Water | 0.5 g in 100 mL distilled water | Unstable, prepare fresh daily |
| 95% Ethanol | 0.4 g in 100 mL of 95% ethanol | Stable for at least 2 months |
| Triethanolamine | 0.5 g in 100 mL of triethanolamine | Stable for several months |
| Solid Mixture | 1 g of indicator ground with 100 g of NaCl | Indefinite if kept dry |
Table 2: Masking Agents for Common Interfering Ions in EDTA Titrations
| Interfering Ion(s) | Masking Agent | pH | Notes |
| Fe³⁺, Al³⁺, Mn²⁺ | Triethanolamine | 10 | Masks small quantities effectively. |
| Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺ | Cyanide (CN⁻) | 10 | Highly effective but extremely toxic. Use with caution in a well-ventilated fume hood. Does not mask Ca²⁺, Mg²⁺, or Mn²⁺. |
| Al³⁺, Fe³⁺, Ti⁴⁺ | Fluoride (F⁻) | - | Can be used to mask these ions, but may precipitate some analytes. |
| Mn²⁺ | Hydroxylamine hydrochloride + Potassium ferrocyanide | 10 | Reduces Mn to Mn²⁺, which is then precipitated. |
| Pb²⁺, Cd²⁺, Hg²⁺ | 2,3-Dimercaptopropanol (BAL) | - | Effective for heavy metal ions. |
Experimental Protocols
Protocol 1: Standardization of 0.01 M EDTA Solution with Zinc Sulfate
Materials:
-
EDTA disodium salt
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator (solid mixture with NaCl or solution)
-
Distilled water
Procedure:
-
Preparation of 0.01 M EDTA Solution: Accurately weigh approximately 3.72 g of disodium EDTA dihydrate, dissolve it in distilled water, and dilute to 1 L in a volumetric flask.
-
Preparation of Standard Zinc Solution: Accurately weigh about 0.72 g of zinc sulfate heptahydrate and dissolve it in distilled water in a 250 mL volumetric flask. Make up to the mark with distilled water.
-
Titration: a. Pipette 25.00 mL of the standard zinc sulfate solution into a 250 mL conical flask. b. Add approximately 75 mL of distilled water. c. Add 2 mL of the pH 10 ammonia buffer solution. d. Add a small amount (approx. 30-50 mg) of the Eriochrome Black T indicator mixture. The solution should turn wine-red. e. Titrate with the prepared EDTA solution from a burette until the color changes sharply from wine-red to a clear blue at the endpoint. f. Repeat the titration at least two more times to obtain concordant results.
-
Calculation: Calculate the exact molarity of the EDTA solution based on the volume of EDTA used and the known concentration of the zinc sulfate solution.
Protocol 2: Determination of Total Water Hardness
Materials:
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Standardized 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Water sample
Procedure:
-
Pipette 50.00 mL of the water sample into a 250 mL conical flask.
-
Add 2 mL of the pH 10 ammonia buffer solution.
-
Add a small amount of the Eriochrome Black T indicator. If hardness is present, the solution will turn wine-red.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from wine-red to blue.
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Record the volume of EDTA used.
-
Calculate the total hardness of the water, usually expressed in mg/L of CaCO₃.
Mandatory Visualization
Caption: Troubleshooting workflow for inaccurate this compound titration.
Caption: Chemical complexation reactions in this compound titration.
References
- 1. Chrominfo: Eriochrome black T indicator in complexometric titration [chrominfo.blogspot.com]
- 2. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 3. EDTA masking agents [delloyd.50megs.com]
- 4. alazharpharmacy.com [alazharpharmacy.com]
- 5. shankharajsarkar.wordpress.com [shankharajsarkar.wordpress.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. studylib.net [studylib.net]
- 8. titrations.info [titrations.info]
- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 10. EDTA Titrations Shown below are common masking agents used in EDTA titrat.. [askfilo.com]
Technical Support Center: Eriochrome Black A/T Titrations
Welcome to the technical support center for complexometric titrations using Eriochrome Black A and Eriochrome Black T (EBT) indicators. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Note: this compound and Eriochrome Black T are often used interchangeably in literature and practice. The guidance provided here is applicable to both indicators unless otherwise specified.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an EDTA titration using Eriochrome Black T?
In a complexometric titration with Ethylenediaminetetraacetic acid (EDTA), the goal is to determine the concentration of metal ions, such as Ca²⁺ and Mg²⁺. The process relies on the following principles:[1]
-
Indicator-Metal Complex: Initially, the Eriochrome Black T (EBT) indicator is added to the sample at a buffered pH of approximately 10.[2][3] It binds with a small fraction of the free metal ions (e.g., Mg²⁺), forming a distinct wine-red complex.[1][4]
-
EDTA Titration: As the EDTA titrant is added, it first complexes with the abundant free metal ions in the solution. EDTA forms a more stable complex with these metals than EBT does.[5]
-
Endpoint: Once all free metal ions have been chelated by EDTA, the titrant begins to displace the metal ions from the weaker indicator-metal complex. This releases the free indicator into the solution, causing a sharp color change from wine-red to a clear blue, which signals the endpoint of the titration.[1][6]
Q2: Why is maintaining a specific pH crucial for this titration?
Controlling the pH, typically around 10 with an ammonia buffer, is critical for several reasons:
-
Indicator Color: EBT itself is a pH indicator. The desired blue color of the free indicator only predominates at a pH of 7 or above. Below pH 5.5, the free indicator is red, which would prevent the observation of the endpoint.[3][5]
-
Complex Stability: The stability of the metal-EDTA complex is highly dependent on pH. The titration of cations like Ca²⁺ and Mg²⁺ requires a pH greater than 8 to ensure a complete and sharp reaction.[3]
-
Preventing Precipitation: A buffer is used to prevent the precipitation of metal hydroxides (e.g., Mg(OH)₂) at high pH levels.[2]
-
Selective Titration: Adjusting the pH allows for the selective titration of certain metals. For instance, trivalent cations can be titrated at a much lower pH (~1-3) without interference from divalent cations.[7]
Q3: My EBT indicator solution appears unstable or degraded. How should it be prepared and stored?
Aqueous solutions of EBT are not stable for long periods. A common method for preparation is to dissolve the indicator in a suitable solvent like absolute alcohol or triethanolamine.[5] For longer shelf life, it is highly recommended to prepare the indicator as a solid mixture by grinding 1 part EBT with 100 to 500 parts of an inert salt like NaCl or KCl.[8] This solid mixture is stable and a small amount can be used for each titration. Store the indicator in a tightly stoppered, amber bottle away from light.[9]
Q4: Can temperature affect the titration results?
Yes, temperature can influence the titration in several ways:
-
Reaction Rate: Higher temperatures generally increase the rate of reaction between the metal ions and EDTA, which can lead to a sharper endpoint.[10]
-
Complex Stability: The stability constants of metal-EDTA complexes are temperature-dependent. For reproducible results, it is best to perform titrations at a consistent, controlled room temperature.[6]
-
Solubility: Temperature affects the solubility of all reagents involved. Extreme temperatures could lead to the precipitation of salts, interfering with the reaction.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your titration experiments.
Problem 1: The initial solution color is not wine-red after adding the indicator.
-
Possible Cause 1: Incorrect pH. The pH of your sample may be outside the optimal range of 8-10.
-
Solution: Ensure your buffer is correctly prepared and added in the proper amount to maintain a pH of ~10. Verify the pH with a calibrated pH meter.[2]
-
-
Possible Cause 2: Absence of Magnesium. The EBT indicator forms a sharper, more distinct red complex with magnesium than with calcium. If your sample contains only calcium, the initial color may be indistinct.
-
Solution: Add a small amount of a dilute Mg-EDTA complex or a magnesium salt (like MgCl₂) to the buffer or directly to the sample. This ensures enough Mg²⁺ is present to form the initial red complex, leading to a much sharper endpoint.[3]
-
-
Possible Cause 3: Interfering Ions. Certain metal ions can "block" or "poison" the indicator by forming a very stable complex that EDTA cannot easily break. This can prevent the initial color from forming correctly or block the endpoint color change entirely.
-
Solution: Proceed to the section on managing interfering ions and apply appropriate masking techniques.
-
Problem 2: The endpoint is gradual, indistinct, or a "drifting" color change is observed.
-
Possible Cause 1: Slow Reaction. The reaction between EDTA and the metal-indicator complex may be slow near the endpoint.
-
Solution: Titrate slowly near the endpoint, allowing a few seconds between drops for the color to stabilize.[5]
-
-
Possible Cause 2: High Concentration of Aluminum. High concentrations of Al³⁺ can cause a temporary blue endpoint that reverts to red upon standing.[11]
-
Solution: Use a masking agent like triethanolamine to complex the aluminum before starting the titration.
-
-
Possible Cause 3: Degraded Indicator. An old or improperly stored indicator solution can lead to a poor endpoint.
-
Solution: Prepare a fresh indicator solution or use a solid indicator mixture.[5]
-
Problem 3: No clear endpoint is reached, or the color remains red.
-
Possible Cause 1: Indicator "Blocking". This is a severe form of interference where ions like Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, or Al³⁺ form a highly stable complex with the EBT indicator.[7] EDTA is not strong enough to displace the metal from the indicator, so the solution remains red.
-
Possible Cause 2: Insufficient EDTA. If the concentration of metal ions is much higher than anticipated, you may exhaust your titrant before reaching the endpoint.
-
Solution: Dilute the sample or use a more concentrated EDTA standard solution.
-
The following diagram illustrates a general troubleshooting workflow for common titration issues.
Caption: Troubleshooting workflow for EBT titrations.
Managing Interferences with Masking Agents
Interference occurs when ions other than the analyte react with EDTA or the indicator. Masking agents are chemicals that form a stable complex with the interfering ion, preventing it from participating in the titration reaction.
The diagram below illustrates how masking agents work.
Caption: Principle of using a masking agent.
The table below summarizes common interfering ions and recommended masking agents.
| Interfering Ion | Masking Agent | Notes and Approximate Tolerance Limits |
| Fe³⁺ | Triethanolamine (TEA) | Add before buffer. Masks small quantities.[12] |
| Potassium Cyanide (KCN) (POISON) | Reduce Fe³⁺ to Fe²⁺ with ascorbic acid first.[12] | |
| Al³⁺ | Triethanolamine (TEA) | Masks small quantities.[12] |
| Ammonium Fluoride (NH₄F) | Forms a very stable AlF₆³⁻ complex.[7][12] | |
| Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺ | Potassium Cyanide (KCN) (POISON) | Highly effective. Forms stable cyanide complexes.[12][13] Can be used to mask Cu, Zn, Pb up to 10 mg/L in water hardness tests. |
| Mn²⁺ | Hydroxylamine Hydrochloride | Reduces higher oxidation states of manganese that discolor the indicator.[11] |
| Potassium Ferrocyanide | Can be used to precipitate divalent manganese.[11] | |
| Pb²⁺ | Citrate or Tartrate | Can prevent precipitation at high pH. |
| Heavy Metals (general) | Potassium Cyanide (KCN) (POISON) | Effective for a wide range of heavy metals. |
Experimental Protocols
Protocol 1: Standard Titration for Total Hardness (Ca²⁺ + Mg²⁺)
This protocol is adapted for determining water hardness.
-
Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL conical flask.
-
pH Adjustment: Add 1-2 mL of ammonia buffer solution (pH 10). This buffer is typically made from ammonium chloride and ammonia. Swirl to mix.
-
Add Indicator: Add a small amount (approx. 50-100 mg) of the solid Eriochrome Black T indicator mixture (or 2-3 drops of a prepared solution). The solution should turn a clear wine-red. If the color is faint or absent, add a drop of Mg-EDTA solution.[1]
-
Titration: Titrate the sample with a standardized 0.01 M EDTA solution. Swirl the flask constantly. The color will change from red to purple as the endpoint is approached.
-
Endpoint Determination: The endpoint is reached when the last trace of red disappears, and the solution becomes a pure blue.[1]
-
Calculation: Calculate the concentration of metal ions using the volume and molarity of the EDTA solution used.
Protocol 2: Masking Iron (Fe³⁺) and Aluminum (Al³⁺) with Triethanolamine (TEA)
Use this procedure when you suspect interference from small amounts of iron and aluminum.
-
Sample Preparation: Pipette your sample into a conical flask.
-
Add Masking Agent: Add approximately 2-5 mL of a 20% Triethanolamine (TEA) solution to the flask. Swirl to mix. This should be done before adding the buffer.[12]
-
Proceed with Standard Protocol: Continue from Step 2 of the Standard Titration Protocol by adding the ammonia buffer, EBT indicator, and titrating with EDTA.
Protocol 3: Masking Heavy Metals with Potassium Cyanide (KCN)
This protocol is effective for masking ions like Cu²⁺, Zn²⁺, Co²⁺, and Ni²⁺.
CAUTION: Potassium cyanide (KCN) is a deadly poison. Handle it with extreme care under a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Acidifying a cyanide solution will release highly toxic hydrogen cyanide (HCN) gas.
-
Sample Preparation: Pipette your sample into a conical flask.
-
pH Adjustment: Add 1-2 mL of ammonia buffer (pH 10) to make the solution alkaline. This step is critical to prevent the formation of HCN gas.
-
Add Masking Agent: Under a fume hood, add a small amount of solid KCN or a 10% KCN solution (e.g., 1 mL). Swirl gently to dissolve and allow a few minutes for the stable metal-cyanide complexes to form.[13]
-
Proceed with Standard Protocol: Continue from Step 3 of the Standard Titration Protocol by adding the EBT indicator and titrating with EDTA to determine non-masked ions like Ca²⁺ and Mg²⁺.
References
- 1. gspchem.com [gspchem.com]
- 2. quora.com [quora.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 7. alazharpharmacy.com [alazharpharmacy.com]
- 8. researchgate.net [researchgate.net]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 12. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Eriochrome Black T (EBT) Indicator Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the preparation, stabilization, and troubleshooting of Eriochrome Black T (EBT) indicator solutions for use in complexometric titrations.
Frequently Asked Questions (FAQs)
Q1: What is Eriochrome Black T (EBT) and why is it used?
Eriochrome Black T is a complexometric indicator used to determine the concentration of metal ions in a solution, most notably for measuring water hardness.[1][2] It belongs to the azo dye family and changes color based on the presence of metal ions. In a solution at pH 10 buffered with an ammonia buffer, EBT is blue when no metal ions are present and turns wine-red when it forms a complex with metal ions like Ca²⁺ and Mg²⁺.[1][2][3]
Q2: My protocol calls for "Eriochrome Black A". Is that different from EBT?
"this compound" is not a standard or common designation for a distinct indicator in chemical literature. It is highly probable that this is a typographical error or a non-standard synonym for Eriochrome Black T (EBT), which is the standard indicator for these applications. The "T" in EBT is a manufacturer's code that became part of the common name. This guide will proceed using the standard name, Eriochrome Black T.
Q3: Why does my EBT solution degrade or lose effectiveness over time?
Aqueous and simple alcoholic solutions of EBT are notoriously unstable. The EBT molecule, being an azo dye, is susceptible to oxidation and polymerization, which degrades the indicator.[4] This degradation is often observed as a color change from blue/violet to a reddish-brown, resulting in a failure to produce a sharp, clear endpoint during titration. The presence of dissolved oxygen and exposure to light can accelerate this process.
Q4: How can I extend the shelf-life of my EBT indicator solution?
The stability of the EBT solution can be significantly extended by using specific solvents and stabilizing agents that inhibit oxidation and polymerization. Common methods include preparation in triethanolamine or the addition of reducing agents like hydroxylamine hydrochloride.[4][5][6] Storing the solution in a tightly sealed, opaque (brown) bottle in a cool, dark place, such as a refrigerator, also helps to prolong its usability.[4]
EBT Solution Stability Comparison
The choice of solvent and stabilizer has a significant impact on the shelf-life of the EBT indicator solution. The table below summarizes the stability of various common preparations.
| Preparation Method | Solvent(s) | Stabilizer(s) | Reported Shelf-Life |
| Aqueous Solution | Water | None | A few days[4] |
| Ethanol Solution | 95% Ethanol | None | Approx. 1 month[4] |
| Ethanol Solution (USGS Method) | Demineralized Water, 95% Ethanol | None | At least 2 months[7] |
| Hydroxylamine HCl Stabilized | 95% Ethanol | Hydroxylamine Hydrochloride | Several weeks[6] |
| Triethanolamine Stabilized | Triethanolamine, Absolute Ethanol | Triethanolamine | Long-term (1-2 years when refrigerated)[4] |
| Solid Mixture | N/A (Solid) | Sodium Chloride | Indefinite (long shelf life)[8][9][10] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling these chemicals.
Protocol 1: Preparation of Hydroxylamine Hydrochloride Stabilized EBT (0.5% w/v)
This is a common method that provides good stability for several weeks. Hydroxylamine hydrochloride acts as a reducing agent, preventing the oxidative degradation of the dye.
Materials:
-
Eriochrome Black T powder
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
95% Ethanol
-
100 mL Volumetric flask
-
Weighing balance
-
Spatula and weighing paper
-
Funnel
Procedure:
-
Accurately weigh 0.5 g of Eriochrome Black T powder and transfer it into a 100 mL volumetric flask.[5][6][11]
-
Add approximately 50 mL of 95% ethanol to the flask and swirl gently to dissolve the EBT powder.[5][11]
-
Accurately weigh 4.5 g of hydroxylamine hydrochloride and add it to the flask.[5][8][11]
-
Swirl the flask until the hydroxylamine hydrochloride is completely dissolved.[5][11]
-
Once dissolved, dilute the solution to the 100 mL mark with 95% ethanol.[5][11]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a labeled, opaque (brown) dropper bottle and store in a cool, dark place.
Protocol 2: Preparation of Triethanolamine Stabilized EBT
This method offers the longest shelf-life, with solutions remaining stable for over a year when refrigerated. Triethanolamine acts as a solvent and an inhibitor of dye polymerization.[4]
Materials:
-
Eriochrome Black T powder
-
Triethanolamine
-
Absolute Ethanol
-
Beaker or flask (e.g., 50 mL)
-
Stirring rod
Procedure:
-
Accurately weigh 0.2 g of Eriochrome Black T powder and place it into a small beaker.[8][12]
-
Stir the mixture until the EBT powder is completely dissolved. This may take some time.
-
Add 5 mL of absolute ethanol to the solution to reduce its viscosity.[8][12]
-
Stir until the solution is homogeneous.
-
Transfer to a labeled, opaque (brown) dropper bottle and store in a refrigerator for maximum stability.[4]
Protocol 3: Preparation of Solid EBT Mixture
For infrequent use, preparing a solid mixture is the most stable option, as the indicator in its solid, dry form has an indefinite shelf life.[8][9][10]
Materials:
-
Eriochrome Black T powder
-
Sodium Chloride (NaCl), dry analytical grade
-
Mortar and pestle
Procedure:
-
Accurately weigh 1.0 g of Eriochrome Black T powder.
-
Combine the EBT and NaCl in a clean, dry mortar.
-
Grind the mixture with the pestle until a fine, homogeneous powder is obtained.[8][12]
-
Store the mixture in a tightly sealed, dry container. For each titration, use approximately 0.2 g of the solid mixture.[8][12]
Troubleshooting Guide
This section addresses common issues encountered during titrations using EBT indicator.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Initial solution color is reddish or brownish instead of pure blue (after adding buffer and indicator). | 1. Indicator solution has degraded. | 1. Prepare a fresh EBT indicator solution using one of the stabilization protocols. |
| 2. pH of the sample is incorrect (below 7). | 2. Ensure the ammonia buffer is fresh and added in the correct amount to bring the sample pH to ~10.[1] | |
| Endpoint color change is slow, indistinct, or "muddy" (not a sharp red-to-blue transition). | 1. Indicator solution has partially degraded. | 1. Prepare a fresh EBT indicator solution. |
| 2. Presence of interfering metal ions (e.g., copper, iron, aluminum) that "block" the indicator. | 2. Add a masking agent like sodium cyanide or potassium ferrocyanide before the indicator. (Note: Handle cyanide with extreme caution in a well-ventilated fume hood).[7] | |
| 3. Titration is proceeding too slowly, allowing the indicator to fade. | 3. Proceed with the titration promptly after adding the indicator.[7] | |
| The blue endpoint color appears but then reverts to red. | 1. This is a characteristic interference caused by high concentrations of aluminum.[7] | 1. The true endpoint is the first appearance of a stable blue color. Do not wait for the color to hold indefinitely. |
| No color change occurs, or the solution does not turn red upon adding the indicator. | 1. The sample contains no detectable hardness (no Ca²⁺ or Mg²⁺ ions). | 1. Test the indicator and buffer system with a standard solution of known hardness (e.g., a standard calcium solution) to confirm they are working correctly. |
| 2. The pH is too high (above 11.6), causing the indicator itself to be orange.[6] | 2. Check the pH of your buffered sample. Ensure the ammonia buffer is correctly prepared and not excessively concentrated. |
Visual Guides
Logical Troubleshooting Workflow for EBT Titration Issues
The following diagram outlines a step-by-step process for diagnosing and resolving common problems during EBT titrations.
Caption: Troubleshooting workflow for EBT titration problems.
Simplified Degradation Pathway of Eriochrome Black T
EBT degradation primarily occurs through the oxidative cleavage of the sensitive azo bond (-N=N-), which is the chromophore responsible for its color. This process breaks the molecule into smaller, colorless or reddish-brown compounds, rendering it ineffective as an indicator.
References
- 1. gspchem.com [gspchem.com]
- 2. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 3. macsenlab.com [macsenlab.com]
- 4. Preparation and production method of Eriochrome Black T - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 5. Chrominfo: Preparation of eriochrome black T indicator solution [chrominfo.blogspot.com]
- 6. sciencing.com [sciencing.com]
- 7. nemi.gov [nemi.gov]
- 8. scribd.com [scribd.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. Eriochrome Black T SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. Help with EDTA titration for hardness of water! | UK Science Technician Community [community.preproom.org]
- 12. analytical chemistry - Why does my EBT indicator not turn pink in EDTA titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
effect of pH on Eriochrome Black A indicator performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Eriochrome Black T (EBT) indicator, particularly concerning the influence of pH on its performance in complexometric titrations. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is Eriochrome Black T and how does it work?
Eriochrome Black T (EBT), also known as Solochrome Black T, is a complexometric indicator used in analytical chemistry to determine the concentration of metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3][4] In a typical EDTA titration, EBT forms a wine-red complex with the metal ions present in the sample at an appropriate pH.[3][5][6] As the titrant, EDTA, is added, it forms a more stable complex with the metal ions.[5][6] At the endpoint of the titration, all metal ions have been chelated by EDTA, releasing the free EBT indicator, which results in a distinct color change to blue.[2][3][5]
Q2: Is there a difference between Eriochrome Black A and Eriochrome Black T?
While Eriochrome Black T is the predominantly used and recognized name in scientific literature, "this compound" is sometimes encountered. For practical purposes in complexometric titrations, the two are often considered synonymous. This guide will refer to the indicator as Eriochrome Black T (EBT).
Q3: What is the optimal pH for using Eriochrome Black T?
The optimal pH range for EBT in complexometric titrations is between 7 and 11.[1][5] The most effective performance is typically achieved in a solution buffered to a pH of 10.[2][6][7] This is commonly achieved using an ammonia-ammonium chloride buffer solution.[3][5] Operating outside the optimal pH range can lead to inaccurate results and indistinct endpoint color changes.
Q4: How does pH affect the color of the free Eriochrome Black T indicator?
The color of EBT itself is dependent on the pH of the solution, which is why maintaining a buffered environment is critical for a sharp endpoint. The color of the free indicator (not complexed with metal ions) changes as follows:
| pH Range | Color of Free Indicator |
| < 6.3 | Purple-Red |
| 6.3 - 11.6 | Blue |
| > 11.6 | Orange |
| [8][9][10] |
Q5: How do I prepare the Eriochrome Black T indicator solution?
There are several methods for preparing the EBT indicator solution. A common method involves dissolving the EBT powder in an organic solvent, as the aqueous solution can be unstable.
Experimental Protocols
Protocol 1: Preparation of Eriochrome Black T Indicator Solution (Alcoholic)
Materials:
-
Eriochrome Black T powder
-
Ethanol (95%) or Methanol
-
Hydroxylamine hydrochloride (optional, but recommended for stability)
-
100 mL volumetric flask
-
Beaker
-
Stirring rod
Procedure:
-
Weigh 0.5 g of Eriochrome Black T powder and transfer it to a 100 mL beaker.
-
Weigh 2.0 g of hydroxylamine hydrochloride and add it to the same beaker. The hydroxylamine hydrochloride helps to prevent the oxidation of the dye, improving the stability of the solution.[8][9][11]
-
Add approximately 50 mL of 95% ethanol to the beaker.
-
Stir the mixture with a glass rod until all the solids are completely dissolved.[11]
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of additional ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Dilute the solution to the 100 mL mark with 95% ethanol.[11]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed, preferably dark, reagent bottle. The solution is generally stable for several weeks.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No sharp color change from wine-red to blue at the endpoint. | Incorrect pH: The pH of the solution is outside the optimal 7-11 range. | Ensure the solution is properly buffered to pH 10 using an ammonia-ammonium chloride buffer. Verify the buffer's pH.[3][5] |
| Indicator degradation: The EBT solution may have degraded over time. | Prepare a fresh indicator solution. The solid indicator mixed with NaCl is more stable.[8] | |
| Initial color is blue, not wine-red, even with metal ions present. | Incorrect pH: The pH may be too low, preventing the formation of the metal-EBT complex. | Adjust the pH to 10 with a suitable buffer. |
| Interfering metal ions: The sample may contain metal ions (e.g., copper, iron, aluminum) that form a very stable complex with EBT, "blocking" the indicator.[12] | Add a masking agent, such as cyanide or triethanolamine, to complex the interfering ions. Handle masking agents with extreme caution and appropriate safety measures. | |
| Color change is slow or gradual, not sharp. | Low concentration of Mg²⁺: The color change is sharpest in the presence of magnesium ions. Calcium alone can give a poor endpoint. | Add a small amount of a dilute Mg-EDTA complex to the buffer solution. This ensures enough Mg²⁺ is present to form the initial complex with EBT for a sharp transition.[6] |
| Solution appears purple or has purple swirls instead of a clear blue endpoint. | Approaching the endpoint: This is often seen as the titration nears its conclusion. | Titrate slowly, drop by drop, while continuously swirling the flask to ensure complete mixing. The final endpoint is a clear blue with no traces of red or purple.[13] |
Visualizations
Below are diagrams illustrating the logical workflow of a complexometric titration with EBT and the effect of pH on the indicator's state.
Caption: Workflow for Complexometric Titration using EBT.
Caption: pH-Dependent Color States of Eriochrome Black T.
References
- 1. chemiis.com [chemiis.com]
- 2. macsenlab.com [macsenlab.com]
- 3. gspchem.com [gspchem.com]
- 4. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 5. Eriochrome Black T Lab - 567 Words | Bartleby [bartleby.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Eriochrome Black T solution 1% for volumetric analysis Experts, Your Trusted Choice [ar-reagent.com]
- 8. guidechem.com [guidechem.com]
- 9. sciencing.com [sciencing.com]
- 10. ERIOCHROME BLACK T INDICATOR Solution | Ennore India Chemicals [ennoreindiachemicals.com]
- 11. Chrominfo: Preparation of eriochrome black T indicator solution [chrominfo.blogspot.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. nemi.gov [nemi.gov]
Technical Support Center: Eriochrome Black T (EBT) Titration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during complexometric titrations using Eriochrome Black T (EBT) as an indicator. It is designed for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are masking agents and why are they necessary in EBT titrations?
A1: Masking agents are auxiliary complexing agents that form stable complexes with potentially interfering ions in a sample. This action prevents these ions from reacting with the EDTA titrant or the EBT indicator, ensuring that the titration accurately measures the concentration of the target analyte. Without masking agents, co-existing metal ions can lead to inaccurate endpoints and unreliable results.
Q2: Which are the most common ions that interfere with EBT titrations?
A2: Common interfering ions in complexometric titrations using EBT include iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and manganese (Mn²⁺). These ions can also form complexes with EDTA and the indicator, leading to incorrect endpoint determination.
Q3: How do I choose the correct masking agent for my experiment?
A3: The selection of a masking agent is dependent on the specific interfering ions present in your sample. An effective masking agent should form a more stable complex with the interfering ion than the analyte forms with EDTA. It is also critical that the masking agent does not interfere with the reaction between the analyte and the EBT indicator. Refer to the tables below for guidance on selecting an appropriate masking agent.
Q4: Can a masking agent affect the color change of the EBT indicator?
A4: Ideally, a masking agent should not interfere with the indicator's color change. However, if the masking agent itself is colored or interacts with the indicator, it could obscure the endpoint. It is recommended to perform a blank titration containing the masking agent to assess any potential interference with the color change.
Q5: What is the role of pH in EBT titrations and masking?
A5: pH is a critical factor in EBT titrations. The titration is typically carried out in a buffered solution at pH 10 to ensure a sharp color change of the indicator. The effectiveness of masking agents can also be pH-dependent. For instance, trivalent cations like Fe³⁺ and Bi³⁺ can be titrated at a low pH (1-3) without interference from divalent cations.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No sharp endpoint or a gradual color change | Presence of unmasked interfering ions. | Identify potential interfering ions in your sample and add an appropriate masking agent (see Table 1). Ensure the pH of the solution is optimized for the complexation of the target analyte and for the indicator to function correctly. |
| Incorrect solution color before titration begins | The indicator may be "blocked" by a high concentration of an interfering metal ion for which no masking agent was used. | Add a suitable masking agent before introducing the EBT indicator. |
| Results are consistently high | A co-existing metal ion is being titrated along with the analyte. | Use a specific masking agent to selectively complex the interfering ion. |
| Precipitate formation during titration | The pH of the solution may be causing the precipitation of metal hydroxides. | Ensure the solution is properly buffered. An auxiliary complexing agent, which also acts as a masking agent, can prevent precipitation. |
Quantitative Data on Masking Agents
The selection and concentration of a masking agent are critical for accurate results. The following tables provide data on common masking agents and their applications in EBT titrations.
Table 1: Common Masking Agents for Interfering Ions in EBT Titration
| Interfering Ion | Masking Agent | Notes |
| Fe³⁺, Al³⁺, Sn²⁺ | Triethanolamine (TEA) | Forms a stable complex with these ions. |
| Al³⁺, Fe³⁺ | HEEDTA | Particularly effective for masking these trivalent ions in the presence of Ca²⁺ and Mg²⁺. |
| Fe³⁺ | Ascorbic Acid | Reduces Fe³⁺ to Fe²⁺, which can then be masked. 2 mL of 10% ascorbic acid can mask up to 3000 ppm of iron. |
| Ag⁺, Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Potassium Cyanide (KCN) | Highly toxic, handle with extreme caution in a fume hood. Forms very stable cyanide complexes. |
| Hg²⁺ | Potassium Iodide (KI) | Forms a stable tetraiodo complex. |
| Fe³⁺, Al³⁺ | Ammonium Fluoride (NH₄F) | Forms stable fluoride complexes. |
Table 2: Stability Constants (log K) of Metal-HEEDTA Complexes
A higher log K value indicates a more stable complex, signifying a more effective masking of that ion by HEEDTA.
| Metal Ion | log K (HEEDTA) |
| Fe³⁺ | 20.4 |
| Al³⁺ | 17.6 |
| Cu²⁺ | 17.4 |
| Ni²⁺ | 17.0 |
| Pb²⁺ | 15.6 |
| Zn²⁺ | 14.5 |
| Cd²⁺ | 13.6 |
| Fe²⁺ | 12.2 |
| Mn²⁺ | 10.7 |
| Ca²⁺ | 8.0 |
| Mg²⁺ | 7.0 |
| Note: These are approximate values and can vary with experimental conditions. |
Experimental Protocols
Protocol 1: General Procedure for Using a Masking Agent
This is a generalized protocol. The specific masking agent, its concentration, and the pH will need to be optimized for your specific sample.
-
Sample Preparation: Accurately measure a known volume of the sample solution containing the analyte and interfering ions into a clean conical flask.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the complexation of the analyte with EDTA and for the EBT indicator. This is typically between pH 8 and 10, often achieved using an ammonia-ammonium chloride buffer.
-
Addition of Masking Agent: Add the selected masking agent in a predetermined quantity. Swirl the flask to ensure thorough mixing.
-
Indicator Addition: Add a few drops of EBT indicator solution. The solution should turn a wine-red color, indicating the formation of the metal-indicator complex.
-
Titration: Titrate the sample solution with a standardized EDTA solution until the color changes from wine-red to a distinct blue.
-
Endpoint: The endpoint is reached at the first permanent blue color. Record the volume of EDTA used.
-
Calculation: Calculate the concentration of the analyte using the stoichiometry of the metal-EDTA reaction.
Protocol 2: Masking of Aluminum (Al³⁺) and Iron (Fe³⁺) with HEEDTA
This protocol details the use of HEEDTA to mask Al³⁺ and Fe³⁺ during the complexometric titration of Ca²⁺ and Mg²⁺.
-
Materials:
-
Standard EDTA solution (e.g., 0.01 M)
-
HEEDTA solution (e.g., 0.1 M)
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Water sample containing Ca²⁺, Mg²⁺, and interfering Al³⁺/Fe³⁺
-
-
Procedure:
-
Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL conical flask.
-
Add a specific volume (e.g., 2.0 mL) of 0.1 M HEEDTA solution to the flask. Swirl to mix and allow to stand for 5 minutes to ensure complete complexation of the interfering ions.
-
Add 2.0 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add 2-3 drops of the EBT indicator. The solution should turn wine-red.
-
Titrate with the standard 0.01 M EDTA solution until the color changes from wine-red to blue.
-
Record the volume of EDTA used and calculate the concentration of Ca²⁺ and Mg²⁺.
-
Protocol 3: Masking of Various Metal Ions with Potassium Cyanide (KCN)
CAUTION: Potassium cyanide is extremely toxic. All work must be performed in a properly functioning fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Solutions containing cyanide should be disposed of as hazardous waste according to institutional protocols.
-
To a sample solution containing interfering ions such as Cu²⁺, Zn²⁺, and Ni²⁺, add a 20% w/v solution of KCN dropwise until the initial precipitate redissolves. An excess should be added to ensure complete complexation.
-
Adjust the pH to 10 with an ammonia buffer.
-
Add EBT indicator and titrate with standard EDTA solution to determine the concentration of non-masked ions like Ca²⁺ and Mg²⁺.
Visualizations
Caption: Troubleshooting logic for common EBT titration problems.
Caption: General experimental workflow for using a masking agent in EBT titration.
Technical Support Center: Eriochrome Black A Indicator
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the fading of Eriochrome Black A indicator during their experiments.
Troubleshooting Guide: Fading of this compound Indicator
If you are experiencing fading or an indistinct endpoint with the this compound indicator, follow this step-by-step guide to identify and resolve the issue.
Question: Why is my this compound indicator solution fading or changing color prematurely during titration?
Answer: The fading of the this compound (EBT) indicator can be attributed to several factors, primarily the instability of the indicator solution itself and interferences from certain metal ions. EBT is an azo dye that can be prone to oxidation and polymerization, leading to a gradual loss of color or a shift in the endpoint color.[1]
Troubleshooting Workflow:
References
sharpening the endpoint of an Eriochrome Black T titration
Technical Support Center: Eriochrome Black T Titration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in sharpening the endpoint of an Eriochrome Black T (EBT) titration.
Frequently Asked Questions (FAQs) & Troubleshooting
Endpoint & Color Change Issues
Q1: The color change at the endpoint is gradual and not sharp. How can I improve it?
An indistinct endpoint, often transitioning through purple, is a common challenge.[1] Here are several factors to consider:
-
pH Optimization: The titration must be conducted at a pH of approximately 10.[2][3] Use an ammonia-ammonium chloride buffer to maintain this pH.[2][4] At pH levels below 7, the uncomplexed indicator is red, similar to the metal-EBT complex, which will prevent a clear color change.[4][5]
-
Indicator Concentration: Use the minimum amount of indicator necessary to see the color.[1] An excess of EBT can lead to a less distinct endpoint because the titrant (EDTA) will also titrate the indicator, causing a gradual color change.[1]
-
Titration Speed: Approach the endpoint cautiously, adding the EDTA titrant drop by drop while swirling the flask to ensure thorough mixing.[6][7][8]
-
Magnesium Ion Presence: EBT forms a more stable and distinct wine-red complex with magnesium than with calcium.[4][9] If you are titrating for calcium alone, the endpoint can be weak. In such cases, adding a small, known amount of a neutral magnesium salt or a magnesium-EDTA complex to the titration flask can significantly sharpen the endpoint.[4][9]
Q2: The wine-red color of the solution fades before I reach the endpoint. What is causing this?
The fading of the indicator color upon standing is a known issue with EBT.[6]
-
Indicator Instability: EBT solutions, particularly aqueous ones, can be unstable and degrade over time.[10] It is recommended to use a freshly prepared indicator solution or a commercially stabilized one.[6][10] Storing the indicator solution in a brown bottle in the refrigerator can extend its shelf life.
-
Oxidation of Manganese: Higher oxidation states of manganese can react with and destroy the EBT indicator.[6] If manganese is present in your sample, add a reducing agent like hydroxylamine hydrochloride to reduce it to the divalent state (Mn²⁺) before adding the indicator.[6]
Q3: My solution is blue at the beginning of the titration, not wine-red. What went wrong?
If the solution is blue after adding the EBT indicator, it suggests that the indicator has not formed a complex with the metal ions in your sample.[11]
-
Incorrect pH: The most likely cause is that the pH of the solution is not correct. Ensure the solution is buffered to pH 10.[2][3]
-
Absence of Metal Ions: This could indicate that there are no free metal ions (like Ca²⁺ or Mg²⁺) in your sample to form a complex with the EBT.
-
Presence of Strong Complexing Agents: If your sample contains other complexing agents that bind to the metal ions more strongly than EBT at pH 10, the indicator will not be able to form the wine-red complex.
Q4: The color reverts from blue back to red after the endpoint has been reached. Why is this happening?
This reversion can occur in the presence of certain interfering ions.
-
Aluminum Interference: High concentrations of aluminum can cause a temporary blue endpoint that reverts to red upon standing for a short period.[6]
Interference Management
Q5: How can I prevent other metal ions from interfering with my titration?
Heavy metal ions such as iron, copper, zinc, and lead can form stable complexes with EDTA and interfere with the determination of calcium and magnesium.[6] Masking agents are used to form complexes with these interfering ions, preventing them from reacting with EDTA or the indicator.[4][12]
-
Cyanide: Sodium or potassium cyanide is a highly effective masking agent for many heavy metals, including copper, zinc, cobalt, nickel, and cadmium.[4][6][13] CAUTION: Cyanide is a deadly poison and must be handled with extreme care in a well-ventilated fume hood.
-
Triethanolamine: This can be used to mask aluminum, iron, and manganese.[14]
-
Hydroxylamine Hydrochloride: This is used as a reducing agent to prevent interference from higher oxidation states of manganese.[6]
Data & Protocols
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Titration pH | ~10 | Optimal for the stability of the metal-EDTA complex and the desired indicator color change.[2][3] |
| EBT Indicator pH Sensitivity | Red: < 6.3; Blue: 6.3 - 11.6; Orange: > 11.6 | The blue form is predominant at the recommended titration pH.[15] |
| EBT Indicator Stability | Aqueous solutions: a few days; Ethanol solutions: ~1 month | Prepare fresh or use a stabilized solution. Solid EBT mixed with an inert salt is very stable.[1][10] |
Experimental Protocols
1. Preparation of Ammonia-Ammonium Chloride Buffer (pH 10)
-
Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonium hydroxide (NH₄OH).
-
Dilute to 1 liter with deionized water.[14]
-
Store in a tightly sealed container.
2. Preparation of Eriochrome Black T (EBT) Indicator Solution
-
Method A (Ethanol-based): Dissolve 0.4 g of EBT powder and 2 g of hydroxylamine hydrochloride in 100 mL of 95% ethanol.[6][15] This solution is stable for about a month.[6]
-
Method B (Triethanolamine-based): Dissolve 0.5 g of EBT powder in 100 mL of triethanolamine. This solution is more stable and can last for over a year when stored properly.
-
Method C (Solid Mixture): Grind 1 g of EBT with 100 g of sodium chloride (NaCl) to a fine powder.[10][16] Use approximately 0.2 g of this mixture for each titration.[16] This is a very stable form of the indicator.[1]
3. Preparation of Standard 0.01 M EDTA Solution
-
Dry the disodium salt of EDTA (Na₂EDTA·2H₂O) overnight in a desiccator containing sulfuric acid.[6]
-
Dissolve 3.72 g of the dried Na₂EDTA·2H₂O in deionized water and dilute to 1000 mL in a volumetric flask.[6]
-
Store in a polyethylene bottle. This solution should be standardized against a primary standard calcium carbonate solution.
4. Preparation of Masking Agent Solutions
-
Sodium Cyanide Solution (2.5 g/100 mL): (EXTREME CAUTION: POISON) Dissolve 2.5 g of NaCN in 100 mL of deionized water. Label clearly as a deadly poison.[6]
-
Hydroxylamine Hydrochloride Solution (30 g/L): Dissolve 30 g of hydroxylamine hydrochloride (NH₂OH·HCl) in deionized water and dilute to 1 liter.[6]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during an EBT titration.
Caption: Troubleshooting workflow for EBT titration endpoint issues.
References
- 1. Eriochrome Black T titration - Concentration of Indicator and endpoint - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. gspchem.com [gspchem.com]
- 3. quora.com [quora.com]
- 4. videos.najah.edu [videos.najah.edu]
- 5. iris.unina.it [iris.unina.it]
- 6. nemi.gov [nemi.gov]
- 7. Titration with EDTA and Eriochrome black T - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. titrations.info [titrations.info]
- 11. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 12. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 13. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EDTA Masking agents,Metals and PH Buffers used in EDTA Titrations [delloyd.50megs.com]
- 15. sciencing.com [sciencing.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Water Hardness Titration with Eriochrome Black T (EBT)
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals performing water hardness titrations with Eriochrome Black T (EBT) indicator.
Frequently Asked Questions (FAQs)
Q1: Why is the initial color of my water sample not wine-red after adding the EBT indicator?
A1: The expected initial wine-red color is due to the formation of a complex between the EBT indicator and the metal ions (Ca²⁺ and Mg²⁺) present in the hard water.[1][2] If this color does not appear, it could be due to several reasons:
-
Incorrect pH: The pH of the solution must be buffered to approximately 10.[3][4][5] If the pH is too low or too high, the indicator will not function correctly. EBT itself is an acid-base indicator and shows different colors at different pH values (red below pH 5.5, blue from 7-11, and yellowish-orange above pH 11.5).[6]
-
Absence of Hardness: If the water sample is soft and contains no or very low levels of calcium and magnesium ions, the indicator will not form the wine-red complex and will remain blue.[3]
-
Indicator Quality: The EBT indicator may have degraded or was improperly prepared.[7]
Q2: The color change at the endpoint is gradual, indistinct, or not a sharp blue. What is causing this?
A2: A sluggish or unclear endpoint is a common issue. Potential causes include:
-
Slow Reaction Near Endpoint: The reaction between EDTA and the metal-indicator complex can be slower near the endpoint. It is crucial to add the EDTA titrant slowly and with constant stirring.[8]
-
Presence of Interfering Metals: Ions such as iron, copper, zinc, and aluminum can form stable complexes with EBT, leading to a faded or incorrect endpoint color.[4][9] High levels of Fe³⁺ can result in a violet endpoint.[8]
-
Indicator Degradation: The EBT indicator solution is not stable for long periods and can degrade, leading to a poor endpoint.[9]
-
High Aluminum Concentration: High levels of aluminum can cause a temporary blue color that reverts to red, which can be mistaken for the endpoint.[9]
Q3: My titrated solution turned blue, but then the color faded or changed back to reddish-purple. What does this mean?
A3: This phenomenon, known as endpoint reversion, can occur for a few reasons:
-
High Aluminum Concentrations: As mentioned, aluminum interference can cause the blue endpoint to revert to red.[9]
-
Indicator Fading: The color of the solution can fade if left standing after the titration is complete. The titration should be performed promptly after adding the indicator.[9]
Q4: Can I use EBT to titrate for calcium hardness alone?
A4: EBT is not suitable for titrating Ca²⁺ alone because the complex it forms with calcium is too weak to provide a sharp endpoint.[8] A small amount of Mg²⁺ is often added as a Mg-EDTA complex to ensure a sharper color change.[8] For determining only calcium hardness, a different indicator, such as Calcon, is used at a higher pH (12-13).[3]
Q5: How critical is the pH of the buffer solution?
A5: Maintaining a pH of approximately 10 is critical for several reasons.[4][5] This pH is optimal for the EBT indicator to function correctly and ensures that the EDTA will effectively bind to the metal ions.[10] If the pH is too high, metal hydroxides may precipitate, and if it's too low, the complex formation with EDTA will be incomplete.[7][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common errors encountered during water hardness titration with EBT.
Problem: Incorrect Initial Color (Not Wine-Red)
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the buffered water sample is ~10 using a calibrated pH meter. Prepare a fresh buffer solution if necessary.[3][4][5] |
| Soft Water Sample | The water may not contain sufficient hardness ions. The blue color of the free indicator is expected in this case.[3] |
| Degraded Indicator | Prepare a fresh EBT indicator solution. EBT solutions can be unstable.[9] A solid mixture of EBT ground with NaCl is more stable.[6] |
Problem: Indistinct or Fading Endpoint
| Possible Cause | Troubleshooting Step |
| Interfering Metal Ions | Add a masking agent. For heavy metals like iron, copper, and zinc, adding a small amount of potassium cyanide (KCN) solution can prevent interference.[3][9] CAUTION: KCN is highly toxic. For manganese, hydroxylamine hydrochloride can be used to reduce it to a non-interfering state.[9] |
| High Aluminum Levels | If a blue color appears and then reverts to red, this indicates aluminum interference. The titration should be performed slowly, and the first permanent blue color should be taken as the endpoint.[9] |
| Indicator Degradation | Prepare a fresh indicator solution.[9] |
| Slow Titration Near Endpoint | Add the EDTA titrant drop-wise with continuous and thorough stirring as you approach the endpoint to allow the reaction to complete.[8] |
| Colloidal Organic Matter | Suspended or colloidal organic matter can interfere with the endpoint.[11] Sample filtration may be necessary. |
Quantitative Data Summary
The presence of various metal ions can interfere with the complexometric titration for water hardness. The following table summarizes common interfering ions and methods to mitigate their effects.
| Interfering Ion | Effect | Mitigation Strategy |
| Iron (Fe³⁺) | Forms a stable complex with EBT, masking the endpoint; can cause a violet endpoint color.[4][8][9] | Add a masking agent like potassium cyanide (KCN).[3][9] |
| Copper (Cu²⁺) | Interferes with the endpoint color change.[4][9] | Use a masking agent such as KCN.[3][9] |
| Zinc (Zn²⁺) | Interferes with the titration.[9] | Add KCN as a masking agent.[3][9] |
| Lead (Pb²⁺) | Can interfere with the endpoint.[9] | Use KCN to mask the interference.[9] |
| Aluminum (Al³⁺) | Causes a fading endpoint where the blue color reverts to red.[9] | Titrate slowly near the endpoint. |
| Manganese (Mn²⁺, higher oxidation states) | Higher oxidation states of manganese can react with and destroy the indicator.[9] | Reduce manganese to its divalent state using hydroxylamine hydrochloride.[9] |
| Organic Matter | Can complex with Ca²⁺ and Mg²⁺, leading to an underestimation of hardness.[12] May also cause an indistinct endpoint.[11] | Sample pre-treatment such as digestion may be required for samples with high organic content.[6] |
Experimental Protocols
Preparation of Reagents
-
Ammonia Buffer Solution (pH 10): Dissolve 6.75 g of ammonium chloride (NH₄Cl) in 57 mL of concentrated ammonia solution and dilute to 100 mL with distilled water.[3] Alternatively, dissolve 16.9 g of NH₄Cl in 143 mL of concentrated ammonia solution and dilute to 250 mL with distilled water.[13] Always prepare in a well-ventilated fume hood.
-
Standard EDTA Solution (0.01 M): Dissolve approximately 3.73 g of disodium EDTA (Na₂EDTA) in metal-free distilled water and dilute to 1 L in a volumetric flask.[10]
-
Eriochrome Black T Indicator:
Titration Procedure
-
Sample Preparation: Take a known volume (e.g., 50 mL) of the water sample in a conical flask.[3] If the sample is turbid, filter it first.[3]
-
pH Adjustment: Add 1-2 mL of the pH 10 ammonia buffer solution to the water sample.[3]
-
Add Indicator: Add 2-3 drops of the EBT indicator solution or a small amount of the solid mixture. The solution should turn a wine-red color if hardness is present.[2][3]
-
Titration: Titrate the sample with the standardized 0.01 M EDTA solution from a burette. Swirl the flask continuously.[4]
-
Endpoint Determination: As the endpoint is approached, the color will change from wine-red to purple. Continue adding the EDTA drop-wise until the color changes to a distinct blue. This is the endpoint.[2][4][8]
-
Record Volume: Record the volume of EDTA solution used.
-
Calculation: Calculate the total hardness of the water, typically expressed as mg/L of CaCO₃.[14]
Visualizations
Troubleshooting Workflow for Water Hardness Titration
Caption: Troubleshooting workflow for EBT water hardness titration.
References
- 1. quora.com [quora.com]
- 2. gspchem.com [gspchem.com]
- 3. samyangtrilite.com [samyangtrilite.com]
- 4. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 5. quora.com [quora.com]
- 6. analytical chemistry - Why does my EBT indicator not turn pink in EDTA titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. gauthmath.com [gauthmath.com]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. nemi.gov [nemi.gov]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. NEMI Method Summary - 130.2 [nemi.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Analysis of Eriochrome Black T and Calmagite for Water Hardness Determination
In the field of analytical chemistry, particularly in water quality assessment, the accurate determination of water hardness is crucial. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for this purpose, relying on a metallochromic indicator to signal the titration's endpoint. Among the available indicators, Eriochrome Black T (EBT) and Calmagite are frequently employed. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate indicator for their needs.
Principle of Complexometric Titration for Water Hardness
Water hardness is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] The total hardness is determined by titrating the water sample with EDTA, a chelating agent that forms stable, colorless complexes with these metal ions.[1][3] A metallochromic indicator, which changes color when it binds to metal ions, is used to detect the endpoint of the titration.
The titration is typically carried out at a pH of 10, maintained by an ammonia buffer.[1][3][4] Initially, the indicator forms a colored complex with the Ca²⁺ and Mg²⁺ ions in the water sample. As EDTA is added, it first complexes with the free Ca²⁺ and Mg²⁺ ions.[3] At the endpoint, when all the free metal ions have been chelated by EDTA, the EDTA displaces the indicator from the metal-indicator complex. This releases the free indicator into the solution, resulting in a distinct color change that signals the completion of the titration.[4][5]
Performance Comparison: Eriochrome Black T vs. Calmagite
Both Eriochrome Black T and Calmagite are azo dyes that function as effective indicators for the EDTA titration of Ca²⁺ and Mg²⁺. However, they exhibit key differences in their stability and the sharpness of their endpoint determination.
| Feature | Eriochrome Black T (EBT) | Calmagite |
| Color Change (Metal-Complex to Free Indicator) | Wine Red to Blue[3][4] | Wine Red to Blue[5][6] |
| Optimal pH Range | ~10[1][4] | 9 - 11[6][7] |
| Endpoint Sharpness | Generally considered less distinct.[7] | Provides a sharper and clearer endpoint.[5][7][8][9] |
| Solution Stability | Solutions are known to be unstable and decompose over time.[10] | Aqueous solutions are stable indefinitely.[8][11] |
| Selectivity | Forms complexes with numerous metal ions, which can lead to interferences.[10][12] | Structurally similar to EBT but offers better selectivity for magnesium and calcium.[6][7] |
Key Observations:
-
Endpoint Sharpness: Calmagite is widely reported to provide a sharper and more easily observable color change at the endpoint compared to Eriochrome Black T.[5][7][8][9] This is a significant advantage for manual titrations, as it reduces ambiguity and improves the accuracy of the results.
-
Stability: A notable drawback of Eriochrome Black T is the poor stability of its solutions, which tend to decompose with standing.[10] In contrast, Calmagite solutions are stable for extended periods, eliminating the need for frequent preparation of the indicator solution.[8][11]
-
Interferences: Both indicators can be affected by the presence of other metal ions such as iron, copper, and nickel, which can "block" the indicator.[12][13] Masking agents like cyanide or triethanolamine can be used to mitigate these interferences.[12][13]
Experimental Protocols
The following are detailed protocols for the determination of total water hardness using EDTA titration with both Eriochrome Black T and Calmagite.
Reagents:
-
Standard 0.01 M EDTA Solution: Dissolve 3.723 g of disodium EDTA dihydrate in distilled water and dilute to 1000 mL.[14]
-
Ammonia Buffer Solution (pH 10): Dissolve 64 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonia (NH₄OH) and dilute to 1 L with distilled water.[5]
-
Eriochrome Black T Indicator Solution: Dissolve 0.40 g of Eriochrome Black T in 100 mL of distilled water and dilute to 1 L with 95% ethanol. This solution should be prepared fresh every two months.[12]
-
Calmagite Indicator Solution: Dissolve 0.5 g of Calmagite in 1 L of distilled water. Stir for one hour and let it sit overnight.[5]
Protocol for Total Hardness Determination:
-
Sample Preparation: Pipette a 50.0 mL aliquot of the water sample into a 250 mL Erlenmeyer flask.[3][4][13]
-
pH Adjustment: Add 2 mL of the pH 10 ammonia buffer to the water sample and mix well.[4][13]
-
Indicator Addition:
-
Titration: Titrate the prepared sample with the standard 0.01 M EDTA solution from a burette. Swirl the flask continuously.
-
Endpoint Determination:
-
Calculation: Record the volume of EDTA used and calculate the total hardness of the water sample, typically expressed as mg/L of CaCO₃.
Visualizing the Workflow
The logical flow of the complexometric titration for water hardness determination can be visualized as follows:
Conclusion
Both Eriochrome Black T and Calmagite are suitable indicators for the determination of water hardness by complexometric titration with EDTA. However, for applications requiring high accuracy and for the convenience of using a stable indicator solution, Calmagite is the superior choice.[7][8] Its sharper endpoint leads to more precise and reproducible results, which is a critical factor in research and quality control settings. While EBT remains a viable option, its limitations in terms of endpoint clarity and solution stability should be considered when selecting an indicator.
References
- 1. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. gspchem.com [gspchem.com]
- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. gspchem.com [gspchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Crystalline calmagite and a study of sulphonation effects on azo dye metal-ion indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MyHach - Customer Service [support.hach.com]
- 10. videos.najah.edu [videos.najah.edu]
- 11. cdn.hach.com [cdn.hach.com]
- 12. nemi.gov [nemi.gov]
- 13. mccord.cm.utexas.edu [mccord.cm.utexas.edu]
- 14. bspublications.net [bspublications.net]
A Comparative Guide to Eriochrome Black and Murexide Indicators for Complexometric Titrations
In the realm of analytical chemistry, particularly in the quantification of metal ions through complexometric titrations, the selection of an appropriate indicator is critical for achieving accurate and reproducible results. Among the myriad of metallochromic indicators available, Eriochrome Black T (EBT), often referred to as Eriochrome Black A, and Murexide are two of the most frequently employed. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Fundamental Principles of Operation
Both Eriochrome Black T and Murexide are organic dyes that form colored complexes with metal ions.[1][2] The core principle of their function in an ethylenediaminetetraacetic acid (EDTA) titration is competitive complexation. Initially, the indicator is added to the metal ion solution, forming a stable, colored metal-indicator complex.[1][3] As the stronger chelating agent, EDTA, is titrated into the solution, it progressively binds with the free metal ions. At the equivalence point, when virtually all metal ions are complexed with EDTA, the EDTA displaces the indicator from the last of the metal ions.[1][4] This releases the free indicator into the solution, resulting in a distinct color change that signals the titration's endpoint.[1]
Performance and Application Comparison
The suitability of Eriochrome Black T versus Murexide is primarily dictated by the specific metal ion being analyzed and the required pH of the titration medium.
Eriochrome Black T (EBT) is a versatile indicator widely recognized for its use in determining the total hardness of water, which involves quantifying the combined concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[4][5][6] It functions optimally in a buffered solution at a pH of approximately 10.[4][7] In its free, deprotonated form at this pH, EBT is blue; however, when complexed with metal ions like Mg²⁺ and Ca²⁺, it forms a wine-red complex.[4][5][8]
Murexide , also known as ammonium purpurate, is particularly valuable for the selective determination of specific metal ions, including calcium, nickel, cobalt, and copper.[6][9][10][11] For the selective titration of calcium, Murexide requires a higher pH, typically around 11.3 to 12.[6][11][12] This high pH provides a key advantage when magnesium is present, as magnesium precipitates as magnesium hydroxide (Mg(OH)₂) and therefore does not interfere with the calcium titration.[6][12] Murexide is also the preferred indicator for nickel titrations due to its higher sensitivity and the formation of a more stable, distinctively colored complex compared to EBT.[13][14]
Data Presentation: Eriochrome Black T vs. Murexide
The following table summarizes the key quantitative and qualitative performance characteristics of each indicator.
| Feature | Eriochrome Black T (EBT) | Murexide |
| Chemical Family | Azo Dye[4][5] | Purine Derivative (Ammonium Purpurate)[9][10] |
| Primary Metal Ions | Ca²⁺ + Mg²⁺ (Total Hardness), Zn²⁺, Cd²⁺, Pb²⁺[6][7] | Ca²⁺ (selective), Ni²⁺, Co²⁺, Cu²⁺, Rare Earth Metals[10][11][15] |
| Optimal pH Range | 7 - 11 (Typically buffered to pH 10)[7][12] | 11.3 - 12.0 (for Ca²⁺); Varies for other metals[6][11] |
| Color Change (Free → Complexed) | Blue → Wine-Red[4][6] | Purple → Pink/Orange/Yellow (Varies with metal)[6][9] |
| Key Advantage | Excellent for total water hardness (Ca²⁺+Mg²⁺).[6] Stable indicator solution. | Selective for Ca²⁺ in the presence of Mg²⁺.[6] Superior for Ni²⁺ titration.[13] |
| Key Limitation | Blocked by high concentrations of copper, iron, and other heavy metals.[16] | Aqueous solutions are unstable and should be prepared fresh.[6][17] |
Logical Selection of Indicator
The choice between EBT and Murexide can be streamlined based on the analytical goal. The following diagram illustrates a decision-making pathway for selecting the appropriate indicator.
Caption: Decision tree for selecting between EBT and Murexide.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for titrations using both indicators.
Protocol 1: Determination of Total Water Hardness using Eriochrome Black T
-
Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL conical flask.
-
pH Adjustment: Add 1-2 mL of a pH 10 ammonia-ammonium chloride buffer solution to maintain the optimal pH for the indicator and metal-EDTA complex formation.[6]
-
Indicator Addition: Add 2-3 drops of Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color if calcium or magnesium ions are present.[6]
-
Titration: Titrate the sample with a standardized 0.01 M EDTA solution, swirling the flask continuously.
-
Endpoint Determination: The endpoint is reached when the color changes sharply from wine-red to a clear blue.[1][6] This signifies that all Ca²⁺ and Mg²⁺ ions have been complexed by the EDTA.
-
Calculation: Record the volume of EDTA used and calculate the total concentration of Ca²⁺ and Mg²⁺.
Protocol 2: Selective Determination of Calcium using Murexide
-
Sample Preparation: Pipette a known volume of the sample solution (e.g., 50.0 mL) into a 250 mL conical flask.
-
pH Adjustment: Add approximately 1 mL of 2 M Sodium Hydroxide (NaOH) solution to raise the pH to 12-13.[12] At this pH, any magnesium present will precipitate as Mg(OH)₂.
-
Indicator Addition: Add a small amount (approx. 0.1 g) of Murexide indicator powder (typically a ground mixture with NaCl).[12] The solution should turn pink.[9]
-
Titration: Immediately titrate with a standardized 0.01 M EDTA solution.
-
Endpoint Determination: The endpoint is marked by a color change from pink to a distinct purple.
-
Calculation: Record the volume of EDTA used and calculate the concentration of Ca²⁺.
General Experimental Workflow
The following diagram outlines the universal workflow for a complexometric titration, applicable to both Eriochrome Black T and Murexide.
References
- 1. byjus.com [byjus.com]
- 2. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. chemiis.com [chemiis.com]
- 8. homework.study.com [homework.study.com]
- 9. Page loading... [guidechem.com]
- 10. Murexide - Wikipedia [en.wikipedia.org]
- 11. Murexide [chemeurope.com]
- 12. benchchem.com [benchchem.com]
- 13. brainly.com [brainly.com]
- 14. brainly.in [brainly.in]
- 15. Murexide (CAS 3051-09-0) | Manufacturer & Supplier for Europe & UK [epapchem.com]
- 16. nemi.gov [nemi.gov]
- 17. Metal Indicator Murexide | CAS 3051-09-0 Dojindo [dojindo.com]
A Comparative Guide to Alternative Indicators for Eriochrome Black A in Metal Titration
For researchers, scientists, and drug development professionals engaged in the precise quantification of metal ions via complexometric titration, the selection of an appropriate indicator is paramount to achieving accurate and reliable results. While Eriochrome Black A (often referred to as Eriochrome Black T, EBT) is a commonly used indicator, it possesses certain limitations, such as solution instability and indistinct endpoints for some metal ions. This guide provides an objective comparison of several alternative indicators, presenting their performance characteristics, supporting experimental data, and detailed protocols to facilitate an informed selection.
Performance Comparison of Metallochromic Indicators
The ideal indicator for a specific metal titration is determined by factors such as the pH of the medium, the sharpness of the color change at the endpoint, and the stability of the indicator itself. The following table summarizes the key performance characteristics of viable alternatives to this compound.
| Indicator | Target Metal Ion(s) | Optimal pH | Color Change (Metal-Free to Metal-Complex) | Key Advantages | Limitations |
| Eriochrome Black T (EBT) | Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺ (Total Hardness: Ca²⁺ + Mg²⁺) | 10 | Blue to Wine-Red | Widely used for water hardness determination. | Aqueous solutions are unstable; endpoint can be indistinct.[1] |
| Calmagite | Mg²⁺, Ca²⁺ | ~10 | Blue to Red | Structurally similar to EBT but offers a much sharper and clearer endpoint; aqueous solutions are stable for extended periods.[1][2][3][4] | Similar interferences to EBT. |
| Patton-Reeder's Indicator (Calconcarboxylic Acid) | Ca²⁺ | 12-14 | Blue to Wine-Red | Excellent for the direct titration of calcium, even in the presence of magnesium, due to magnesium precipitation at high pH.[1] | Not suitable for total hardness determination as magnesium precipitates. |
| Murexide | Ca²⁺, Ni²⁺, Co²⁺, Cu²⁺ | 12 | Purple to Pink (for Ca²⁺) | Suitable for the direct titration of calcium at high pH.[5][6] | |
| Hydroxy Naphthol Blue | Ca²⁺ | 12-13 | Blue to Red-Purple | More stable than EBT at high pH; provides a satisfactory endpoint for calcium. | |
| Xylenol Orange | Zn²⁺, Pb²⁺, Cd²⁺, Bi³⁺, Th⁴⁺ | 5.5 | Yellow to Red | Useful for titrations in acidic solutions. | Not suitable for alkaline earth metals like calcium and magnesium. |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining accurate and reproducible results in complexometric titrations. Below are generalized experimental protocols for metal titrations using selected indicators.
Protocol 1: Determination of Total Hardness (Ca²⁺ + Mg²⁺) using Calmagite
This protocol is suitable for determining the combined concentration of calcium and magnesium ions, commonly referred to as total water hardness.
Reagents:
-
EDTA Solution (0.01 M): Prepare by dissolving a known weight of disodium ethylenediaminetetraacetate (Na₂EDTA) in deionized water.
-
Ammonia Buffer (pH 10): Dissolve ammonium chloride in concentrated ammonia solution and dilute with deionized water to achieve a pH of 10.
-
Calmagite Indicator: Prepare a 0.1% (w/v) solution in deionized water.
-
Sample Solution: Containing an unknown concentration of Ca²⁺ and Mg²⁺.
Procedure:
-
Pipette a known volume of the sample solution into a 250 mL conical flask.
-
Add 2 mL of the pH 10 ammonia buffer to the sample solution.
-
Add 2-3 drops of the Calmagite indicator solution. The solution should turn a wine-red color.
-
Titrate the sample solution with the standardized 0.01 M EDTA solution with constant stirring.
-
Continue the titration until the color of the solution changes sharply from wine-red to a distinct blue. This is the endpoint.
-
Record the volume of EDTA solution used.
Protocol 2: Selective Determination of Calcium using Patton-Reeder's Indicator
This protocol is designed for the selective determination of calcium ions. At the high pH required, magnesium ions precipitate as magnesium hydroxide and do not interfere with the titration.
Reagents:
-
EDTA Solution (0.01 M): Standardized as described above.
-
Sodium Hydroxide (NaOH) Solution (8 M): For pH adjustment.
-
Patton-Reeder's Indicator Powder: A ground mixture of the indicator with an inert salt like sodium chloride.
-
Sample Solution: Containing an unknown concentration of Ca²⁺.
Procedure:
-
Pipette a known volume of the sample solution into a 250 mL conical flask.
-
Add 4 mL of 8 M NaOH solution to raise the pH to 12-13. A precipitate of magnesium hydroxide may form if magnesium is present.
-
Add a small amount (approximately 0.1 g) of the Patton-Reeder's indicator powder and swirl to dissolve. The solution will turn a wine-red color.
-
Titrate immediately with the standardized 0.01 M EDTA solution.
-
The endpoint is reached when the color changes from wine-red to a pure blue.[1]
-
Record the volume of EDTA used.
Protocol 3: Determination of Zinc using Xylenol Orange
This protocol is suitable for the titration of zinc and other metal ions that form stable complexes in acidic conditions.
Reagents:
-
EDTA Solution (0.01 M): Standardized as described above.
-
Hexamethylenetetramine Buffer (pH 5.5): To maintain the acidic pH.
-
Xylenol Orange Indicator: Prepare a 0.1% (w/v) solution in deionized water.
-
Sample Solution: Containing an unknown concentration of Zn²⁺.
Procedure:
-
Pipette a known volume of the zinc-containing sample solution into a conical flask.
-
Add approximately 5 mL of the pH 5.5 buffer solution.
-
Add 3 drops of the Xylenol Orange indicator solution. The solution will turn red.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from red to yellow.
-
Record the volume of EDTA used.
Indicator Selection Workflow
The choice of an appropriate indicator is a critical step in ensuring the accuracy and reliability of complexometric titrations. The following diagram illustrates a logical workflow for selecting a suitable indicator based on the metal ion of interest and the desired analytical outcome.
Caption: Logical workflow for selecting a metallochromic indicator for complexometric titration.
Conclusion
While this compound has been a longstanding choice for complexometric titrations, several alternatives offer distinct advantages in terms of endpoint sharpness, solution stability, and selectivity for specific metal ions. For the determination of total hardness, Calmagite is a superior alternative to EBT due to its sharper endpoint and greater stability in solution.[2][3][4] For the selective determination of calcium, Patton-Reeder's indicator, Murexide, and Hydroxy Naphthol Blue are all effective, particularly at the high pH required to prevent magnesium interference. For titrations of other metal ions in acidic conditions, Xylenol Orange is a suitable choice. By carefully considering the specific requirements of the analysis and following standardized protocols, researchers can select the optimal indicator to ensure the accuracy and reliability of their metal titration results.
References
A Comparative Guide to the Validation of EDTA Titration Using Eriochrome Black T for Water Hardness Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of metal ion concentrations, such as calcium and magnesium, is critical for various applications, from assessing water quality for pharmaceutical manufacturing to analyzing mineral content in drug formulations. The complexometric titration of calcium and magnesium ions with ethylenediaminetetraacetic acid (EDTA) using Eriochrome Black T (EBT) as an indicator is a well-established and cost-effective method for determining water hardness.[1] This guide provides a comprehensive validation comparison of this classic technique against modern instrumental methods, namely Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available resources. The following table summarizes the key performance parameters for EDTA titration, AAS, and ICP-OES in the determination of calcium and magnesium.
| Performance Parameter | EDTA Titration with Eriochrome Black T | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Principle | Complexometric titration | Atomic absorption | Atomic emission |
| Accuracy (% Recovery) | 99.29% - 101.2%[2][3] | Information not available | 98% - 103% |
| Precision (% RSD) | 0.12% - 4.50%[2][3][4] | < 0.8%[5] | < 6% |
| Linearity (R²) | 0.9983[3] | Information not available | > 0.999 |
| Limit of Detection (LOD) | ~0.47 mg/100 mL (as Ca)[3] | Information not available | Ca: ~0.0003 mg/L, Mg: ~0.000091 mg/L |
| Limit of Quantitation (LOQ) | ~1.57 mg/100 mL (as Ca)[3] | Information not available | Information not available |
| Throughput | Low to medium | Medium | High |
| Cost per Sample | Low | Medium | High |
| Interferences | Presence of other metal ions can interfere.[6] | Chemical and ionization interferences can occur. | Spectral and matrix interferences are possible. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the EDTA titration with Eriochrome Black T and overviews of the AAS and ICP-OES methods.
Detailed Experimental Protocol: EDTA Titration with Eriochrome Black T
This method determines the total concentration of calcium and magnesium ions in a water sample.
1. Reagents and Solutions:
-
Standard EDTA Solution (0.01 M): Dry the disodium salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for one hour.[7] Accurately weigh approximately 3.723 g, dissolve it in deionized water, and dilute to 1 L in a volumetric flask.[8]
-
Ammonia Buffer Solution (pH 10): Prepare a buffer solution of ammonium chloride and ammonia to maintain the pH of the titration mixture at approximately 10.[9][10][11]
-
Eriochrome Black T Indicator: Dissolve 0.5 g of Eriochrome Black T in 100 g of sodium chloride to prepare a dry powder mixture.[12]
-
Standard Calcium Carbonate Solution: For standardization of the EDTA solution, accurately weigh about 0.1 g of primary standard calcium carbonate (dried at 110°C) into a 250 mL Erlenmeyer flask.[8]
2. Standardization of EDTA Solution:
-
Dissolve the weighed calcium carbonate in a minimum amount of dilute hydrochloric acid.
-
Add 10 mL of the pH 10 buffer solution.[8]
-
Add a small amount of the Eriochrome Black T indicator. The solution will turn wine-red.[8]
-
Titrate with the prepared EDTA solution until the color changes from wine-red to a distinct blue.[8]
-
Calculate the exact molarity of the EDTA solution.
3. Sample Analysis:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.[1][9]
-
Add 2 mL of the ammonia buffer solution to adjust the pH to 10.[9]
-
Add a small amount of the Eriochrome Black T indicator. The solution will turn wine-red if calcium or magnesium ions are present.[1][9]
-
Titrate the sample with the standardized EDTA solution.[1][9] The color will gradually change from wine-red to purple and finally to a clear blue at the endpoint.[1]
-
Record the volume of EDTA solution used.
-
Calculate the total hardness of the water sample, typically expressed as mg/L of CaCO₃.
Overview of Alternative Methods
Atomic Absorption Spectroscopy (AAS): AAS measures the absorption of light by free atoms in the gaseous state. A liquid sample is aspirated into a flame or graphite furnace, where it is vaporized and atomized. A light beam from a hollow cathode lamp containing the element of interest is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element in the sample. For calcium and magnesium analysis, specific wavelengths are used (Ca: 422.7 nm, Mg: 285.2 nm).
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is an atomic emission technique where a liquid sample is introduced into a high-temperature argon plasma. The plasma excites the atoms and ions of the elements in the sample, causing them to emit light at characteristic wavelengths. The emitted light is collected and separated by a spectrometer, and the intensity of the light at each wavelength is measured. The intensity is directly proportional to the concentration of the element in the sample.
Visualizing the Methodologies
Diagrams can provide a clear and concise understanding of complex workflows and relationships.
References
- 1. gspchem.com [gspchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 130.2 [nemi.gov]
- 5. researchgate.net [researchgate.net]
- 6. nemi.gov [nemi.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. scribd.com [scribd.com]
- 10. Determination of Hardness of Water [staff.buffalostate.edu]
- 11. titrations.info [titrations.info]
- 12. bspublications.net [bspublications.net]
A Comparative Guide to the Accuracy and Precision of Eriochrome Black T Titrations for Water Hardness Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is paramount. Complexometric titration using Eriochrome Black T (EBT) has long been a staple for determining water hardness, a measure of the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. However, the accuracy and precision of this method can be influenced by the choice of indicator. This guide provides an objective comparison of Eriochrome Black T with alternative indicators, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific analytical needs.
Performance Comparison of Indicators
Eriochrome Black T is widely used for the determination of total water hardness due to its distinct color change from wine-red to blue at the endpoint.[1][2][3][4] Despite its widespread use, EBT solutions can be unstable, and the endpoint can sometimes be indistinct, affecting the precision of the measurement.[5] Alternatives such as Calmagite, Murexide, and Hydroxynaphthol Blue have been developed to address some of these limitations.
Eriochrome Black T (EBT): A common indicator for total hardness (Ca²⁺ + Mg²⁺) determination at a pH of 10.[1][6][7] It forms a wine-red complex with calcium and magnesium ions. As EDTA is added, it sequesters these ions, and at the endpoint, the solution turns blue.[1][6]
Calmagite: Structurally similar to EBT, Calmagite is often preferred for total hardness titrations because it provides a sharper, more stable endpoint.[8][9][10] Its aqueous solutions are also more stable than those of EBT.[11] The color change is also from red to blue at a pH of 10.[9]
Murexide (Ammonium Purpurate): This indicator is specifically used for the determination of calcium ions.[12][13] The titration is carried out at a higher pH (around 12-13), where magnesium precipitates as magnesium hydroxide and does not interfere with the titration.[12][13] The color change is from pink to purple.[13] However, murexide solutions are unstable and should be prepared fresh.[12]
Hydroxynaphthol Blue: This indicator is also used for the selective determination of calcium at a high pH. It is reported to provide a sharper endpoint for calcium titration compared to murexide.[6][14]
Quantitative Data Summary
The following table summarizes the performance of different indicators in the complexometric titration of calcium. The data is based on the recovery of 25.00 ml of 0.01M calcium solution in the presence of varying amounts of magnesium.
| Indicator | Molar Ratio (Mg:Ca) | Mean Recovery of Calcium (ml) | Standard Deviation |
| Murexide | 0:1 | 24.85 | 0.04 |
| 1:1 | 24.80 | 0.05 | |
| 5:1 | 24.75 | 0.06 | |
| Calcon | 0:1 | 25.00 | 0.02 |
| 1:1 | 25.00 | 0.02 | |
| 5:1 | 25.00 | 0.03 | |
| Acid Alizarin Black SN | 0:1 | 25.00 | 0.01 |
| 1:1 | 24.98 | 0.02 | |
| 5:1 | 24.95 | 0.03 | |
| Methyl Thymol Blue | 0:1 | 25.00 | 0.02 |
| 1:1 | 24.95 | 0.03 | |
| 5:1 | 24.90 | 0.04 | |
| Calcein | 0:1 | 24.90 | 0.05 |
| 1:1 | 24.85 | 0.06 | |
| 5:1 | 24.80 | 0.07 |
Data adapted from a critical study on the complexometric titration of calcium in the presence of magnesium.[8]
Experimental Protocols
a. Reagents:
-
Standard EDTA solution (0.01 M)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator solution
b. Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.
-
Add 1-2 mL of the ammonia buffer solution to adjust the pH to approximately 10.
-
Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Titrate with the standard 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.
-
Record the volume of EDTA used.
-
Calculate the total hardness, usually expressed as mg/L of CaCO₃.
a. Reagents:
-
Standard EDTA solution (0.01 M)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Calmagite indicator solution
b. Procedure:
-
Follow the same procedure as for the Eriochrome Black T titration, substituting Calmagite indicator for EBT.
-
The color change at the endpoint will also be from red to blue.[15][16]
a. Reagents:
-
Standard EDTA solution (0.01 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 8%) to adjust pH
-
Murexide indicator (can be a solid mixture with NaCl)
b. Procedure:
-
Pipette a known volume of the water sample into a conical flask.
-
Add NaOH solution to raise the pH to 12-13. This will precipitate any magnesium present as Mg(OH)₂.
-
Add a small amount of Murexide indicator. The solution will turn pink.
-
Titrate with the standard 0.01 M EDTA solution until the color changes from pink to purple.
-
Record the volume of EDTA used.
-
Calculate the calcium hardness.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for complexometric titration.
Caption: Signaling pathway of indicator in EDTA titration.
Conclusion
While Eriochrome Black T is a widely accepted indicator for water hardness titrations, alternatives like Calmagite offer improved stability and sharper endpoints for total hardness determination, potentially increasing the accuracy and precision of the results. For the selective determination of calcium, Hydroxynaphthol Blue may provide a more distinct endpoint than the traditionally used Murexide. The choice of indicator should be based on the specific requirements of the analysis, including the desired level of accuracy, the presence of interfering ions, and the need to differentiate between calcium and magnesium hardness. For routine analyses, the robustness of Calmagite makes it an excellent alternative to EBT. When high precision in calcium determination is critical, a comparative evaluation of Murexide and Hydroxynaphthol Blue is recommended.
References
- 1. NEW INDICATOR FOR THE COMPLEXOMETRIC TITRATION OF CALCIUM WITH EDTA. | Semantic Scholar [semanticscholar.org]
- 2. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 3. Titration with EDTA and Eriochrome black T - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Binding of Transition Metal Ions by the Calcium Indicator Hydroxy Naphthol Blue | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. victory4.co.uk [victory4.co.uk]
- 9. gspchem.com [gspchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Application of the Semi-Automatic Titration Method Using a Webcam for the Determination of Calcium in Milk and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. titrations.info [titrations.info]
- 13. nemi.gov [nemi.gov]
- 14. cdn.hach.com [cdn.hach.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
comparing spectrophotometry and titration with Eriochrome Black A
A Comprehensive Comparison of Spectrophotometry and Titration with Eriochrome Black T for Metal Ion Quantification
Introduction
In the fields of analytical chemistry, environmental monitoring, and pharmaceutical sciences, the precise quantification of metal ions is crucial. Two prevalent methods for this purpose are spectrophotometry and complexometric titration using Eriochrome Black T. Spectrophotometry measures the concentration of a substance by analyzing its absorption of light, while complexometric titration is a volumetric analysis that relies on the formation of a colored complex to indicate the endpoint of a reaction. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable technique for their specific needs.
Principles of the Methods
Spectrophotometry
Spectrophotometric analysis for metal ions is fundamentally based on the Beer-Lambert Law.[1] This law posits a direct proportionality between the absorbance of a solution, the concentration of the absorbing species, and the path length of the light passing through the solution.[1] Since many metal ions do not absorb light in the visible spectrum, a chromogenic organic reagent is often employed to form a stable, colored complex with the metal ion.[1][2] The intensity of the color, which is measured by the spectrophotometer at a specific wavelength (λmax), is then used to determine the metal ion concentration.[1] The success of this method hinges on the formation of a stable and intensely colored complex that has a distinct absorption maximum.[1]
Titration with Eriochrome Black T
Complexometric titration with Eriochrome Black T (EBT) is a widely used method for determining the concentration of metal ions, particularly for measuring water hardness (total calcium and magnesium concentration).[3] This technique involves the use of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), which forms stable, colorless complexes with metal ions like Ca²⁺ and Mg²⁺.[3][4] Eriochrome Black T serves as an indicator.[4] In the absence of metal ions and at a buffered pH of 10, EBT is blue.[5] When it complexes with metal ions, it turns wine-red.[3][5] During the titration, EDTA is gradually added to the sample. EDTA, being a stronger chelating agent, displaces the EBT from the metal ions.[3] The endpoint of the titration is reached when all the metal ions have been complexed by EDTA, causing the indicator to revert to its free, blue form.[3][5]
Quantitative Data Comparison
| Feature | Spectrophotometry | Titration with Eriochrome Black T |
| Principle | Measurement of light absorbance by a colored metal-ligand complex (Beer-Lambert Law).[1] | Volumetric analysis based on complex formation with EDTA, with a visual endpoint indicated by Eriochrome Black T.[3][4] |
| Sensitivity | High, capable of detecting low concentrations (µg/mL or ppm levels).[2][6] | Moderate, generally suitable for higher concentrations (mg/L or ppm levels).[7] |
| Selectivity | Can be highly selective depending on the choice of chromogenic reagent and pH control.[2] May require masking agents to handle interfering ions.[2] | Less selective, as it typically measures the total concentration of certain metal ions (e.g., total Ca²⁺ and Mg²⁺).[3][8] |
| Accuracy | High, with errors often less than 5%.[9][10] | Generally good, but can be affected by the visual determination of the endpoint, potentially leading to errors greater than 15% in colored samples.[9][10] |
| Precision | High, with relative standard deviations typically less than 2%.[6] | Good, but can be influenced by the analyst's ability to consistently detect the endpoint color change.[11] |
| Speed | Relatively fast, especially with modern automated spectrophotometers.[2] | Can be more time-consuming due to the manual titration process.[12] |
| Cost | Can be more expensive due to the initial cost of the spectrophotometer.[2] | Generally more cost-effective as it requires standard laboratory glassware and reagents.[3] |
| Interferences | Can be affected by turbidity, the presence of other colored compounds, and ions that form complexes with the chromogenic reagent.[2][13] | Can be interfered with by other metal ions that also form complexes with EDTA, such as iron, copper, and zinc.[7] |
Experimental Protocols
Spectrophotometric Determination of Magnesium
This protocol is a general guideline and may require optimization based on the specific chromogenic reagent used.
-
Preparation of Standard Solutions: Prepare a series of standard magnesium solutions of known concentrations.
-
Complex Formation: To a specific volume of each standard and the unknown sample, add the chosen chromogenic reagent (e.g., bromopyrogallol red in the presence of a surfactant like Tween 80) and a buffer solution to maintain the optimal pH.[6]
-
Incubation: Allow the solutions to stand for a specified time to ensure complete complex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the magnesium-reagent complex.
-
Calibration: Use a blank solution (containing all reagents except the metal ion) to zero the spectrophotometer.
-
Measurement: Measure the absorbance of each standard solution.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the unknown sample.
-
Concentration Determination: Determine the concentration of magnesium in the unknown sample by interpolating its absorbance on the calibration curve.[2]
Titration of Magnesium with Eriochrome Black T
-
Sample Preparation: Pipette a known volume (e.g., 25.0 mL) of the magnesium ion solution into a conical flask and dilute it with distilled water to about 200 mL.[14]
-
pH Adjustment: Add 1 to 2 mL of a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to the flask.[14]
-
Indicator Addition: Add 3 to 4 drops of Eriochrome Black T indicator. The solution should turn a wine-red color.[14]
-
Titration: Titrate the solution with a standardized EDTA solution (e.g., 0.01 M) until the color changes from wine-red to a pure blue.[14] This color change indicates the endpoint.
-
Replicates: Repeat the titration at least two more times to ensure concordant results.
-
Calculation: Calculate the concentration of magnesium in the sample using the volume of EDTA used and its molarity.
Visualization of Experimental Workflows
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Experimental workflow for titration with Eriochrome Black T.
References
- 1. www.welcomehomevetsofnj.org - Experiment 35 Spectrophotometric Metal Ion Analysis [welcomehomevetsofnj.org]
- 2. ijmr.net.in [ijmr.net.in]
- 3. gspchem.com [gspchem.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nemi.gov [nemi.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Comparison between titrimetric and spectrophotometric methods for quantification of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of titration methods | Metrohm [metrohm.com]
- 12. arcjournals.org [arcjournals.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
A Comparative Guide to Indicators for Complexometric Zinc Titration: Eriochrome Black T vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of zinc, the choice of indicator in complexometric titrations with ethylenediaminetetraacetic acid (EDTA) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of the traditional indicator, Eriochrome Black T (EBT), with other common alternatives, including Xylenol Orange, Calmagite, and Zincon, supported by experimental data and detailed protocols.
The complexometric titration of zinc with EDTA is a widely accepted and robust analytical technique. The principle lies in the formation of a stable, water-soluble 1:1 complex between zinc ions (Zn²⁺) and the chelating agent, EDTA.[1] A metallochromic indicator is employed to signal the endpoint of the titration by a distinct color change. Eriochrome Black T has historically been a popular choice; however, several alternatives offer advantages in specific applications.
Performance Comparison of Zinc Titration Indicators
The selection of an appropriate indicator is critical and depends on factors such as the pH of the titration medium, the presence of interfering ions, and the desired sharpness of the endpoint. The following table summarizes the key performance characteristics of Eriochrome Black T and its common alternatives.
| Indicator | Optimal pH Range | Color Change (from Zn-complex to free indicator) | Endpoint Sharpness | Stability in Solution | Key Advantages | Common Limitations |
| Eriochrome Black T (EBT) | 9.5 - 10.5[2][3] | Wine Red to Blue[3][4] | Generally good, but can be gradual[5] | Aqueous solutions are unstable and need to be prepared fresh.[6] | Well-established and widely used. | Unstable in solution, endpoint can be indistinct.[5][6] |
| Xylenol Orange | 5.0 - 6.0[7][8] | Red-Violet to Lemon Yellow[8] | Sharp and distinct.[8] | More stable in aqueous solution than EBT. | Suitable for titration in acidic medium, avoiding ammonia buffers.[1] Sharp endpoint.[8] | pH control is critical for sharp color change. |
| Calmagite | 9.0 - 11.0[9] | Wine Red to Blue[9] | Sharper than Eriochrome Black T.[6][10] | More stable in aqueous solution than EBT.[6][10] | Sharper endpoint and better stability than EBT.[6][10] | Similar operating pH to EBT. |
| Zincon | 8.5 - 9.5[11] | Blue to Orange-Yellow[11] | Good | Aqueous solutions are stable for about a week.[7] | Can be used for both titration and colorimetric determination of zinc.[11] | Less common for routine titrations compared to others. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for zinc titration using Eriochrome Black T and Xylenol Orange.
Protocol 1: Zinc Titration with Eriochrome Black T Indicator
This protocol is a standard method for the assay of zinc, often carried out in an alkaline solution.[1]
1. Reagents and Preparation:
-
0.05 M EDTA Solution: Dissolve approximately 18.6 g of disodium edetate dihydrate in 1000 mL of purified water. Standardize against a primary standard zinc solution.[1]
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 54 g of ammonium chloride in 200 mL of water, add 350 mL of concentrated ammonia, and dilute to 1000 mL with water.[1][12]
-
Eriochrome Black T Indicator Mixture: Triturate 100 mg of Eriochrome Black T with 10 g of sodium chloride.[12]
2. Titration Procedure:
-
Accurately transfer a known volume of the zinc-containing sample solution into a conical flask.
-
Add 5 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.[1]
-
Add a small amount (approximately 50-100 mg) of the Eriochrome Black T indicator mixture. The solution should turn a wine-red color.[1]
-
Titrate with the standardized 0.05 M EDTA solution.
-
The endpoint is reached when the color changes sharply from wine-red to a deep blue.[1][4]
Protocol 2: Zinc Titration with Xylenol Orange Indicator
This method is advantageous when the use of ammonia-containing buffers is to be avoided, as the titration is performed in a slightly acidic medium.[1]
1. Reagents and Preparation:
-
0.05 M EDTA Solution: Prepare and standardize as described in the primary protocol.[1]
-
Acetate Buffer (pH 5.5): Dissolve 54.4 g of sodium acetate trihydrate in water, add 2.3 mL of glacial acetic acid, and dilute to 1000 mL with water. Adjust the pH if necessary.[1]
-
Xylenol Orange Indicator Mixture: Triturate 100 mg of xylenol orange with 10 g of sodium chloride or potassium nitrate.[1]
2. Titration Procedure:
-
Accurately transfer a known volume of the zinc-containing sample solution into a conical flask.
-
Add a sufficient volume of the acetate buffer to achieve a pH of approximately 5.5.
-
Add a small amount of the Xylenol Orange indicator mixture. The solution will turn a red-violet color.[1]
-
Titrate with the standardized 0.05 M EDTA solution.
-
The endpoint is indicated by a sharp color change from red-violet to lemon yellow.[1][8]
Signaling Pathways and Experimental Workflow
Visualizing the chemical processes and experimental steps can aid in understanding and execution.
Caption: Chemical signaling pathway in zinc-EDTA titration.
Caption: General experimental workflow for zinc titration.
Conclusion
The choice of indicator for the complexometric titration of zinc significantly impacts the accuracy and reliability of the results. While Eriochrome Black T is a traditional and widely used indicator, its limitations, particularly its instability in solution and potentially indistinct endpoint, have led to the adoption of alternatives.
Xylenol Orange offers the distinct advantage of being used in an acidic medium, which can be beneficial when avoiding ammonia-based buffers. It provides a sharp and clear color change at the endpoint.
Calmagite emerges as a superior alternative to Eriochrome Black T for titrations in alkaline conditions, offering a sharper endpoint and greater stability in aqueous solutions.
Zincon provides another viable option, particularly for photometric titrations, and can also be used for the colorimetric determination of zinc.
For routine manual titrations of zinc, Calmagite is often the recommended choice in alkaline conditions due to its sharp endpoint and stability. When an acidic titration is preferred, Xylenol Orange is the indicator of choice. The selection should be guided by the specific requirements of the analysis, including the sample matrix and the desired level of precision.
References
- 1. Colour changes of chemical indicators-VI: metallochromic indicators for direct chelometric titrations of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. helmer-borgmann.ch [helmer-borgmann.ch]
- 4. titrations.info [titrations.info]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. gspchem.com [gspchem.com]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. xylemanalytics.com [xylemanalytics.com]
Calmagite vs. Eriochrome Black T: A Comparative Guide for Complexometric Titrations
In the field of analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is paramount. Complexometric titrations with EDTA (ethylenediaminetetraacetic acid) are a cornerstone of this analysis, and the choice of indicator can significantly impact the precision and reliability of the results. For years, Eriochrome Black T (EBT) has been a common choice for the determination of metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺). However, Calmagite, a closely related azo dye, offers several distinct advantages that render it a superior alternative in many applications.
This guide provides an objective comparison of Calmagite and Eriochrome Black T, supported by quantitative data and detailed experimental protocols, to assist researchers in making an informed decision for their analytical needs. The primary advantages of Calmagite lie in its exceptional stability in aqueous solutions, sharper and clearer endpoint transition, and enhanced selectivity towards magnesium and calcium ions.
Quantitative Data Summary
The selection of an appropriate indicator is governed by its chemical properties, particularly its acid dissociation constants (pKa) and the formation constants of its complexes with the metal ions of interest. A summary of these key quantitative parameters for Calmagite and Eriochrome Black T is presented below.
| Property | Calmagite | Eriochrome Black T | Advantage of Calmagite |
| pKa₂ | 8.1[1][2] | 6.3 | Better performance in the optimal pH range for Mg²⁺/Ca²⁺ titrations. |
| pKa₃ | 12.4 | 11.5 | |
| log K (Mg²⁺-Indicator) | 8.1 | 7.0[3] | Forms a more stable complex with magnesium, leading to a sharper endpoint.[4] |
| log K (Ca²⁺-Indicator) | 6.1 | 5.4[3] | Greater difference in stability between Mg²⁺ and Ca²⁺ complexes enhances selectivity. |
| Solution Stability | Indefinitely stable in aqueous solution.[4][5] | Aqueous solutions are unstable and must be prepared fresh daily. | Significant practical advantage, saving time and ensuring consistency. |
| Endpoint Sharpness | Provides a very sharp and clear color change from wine red to blue.[6] | The color change can be less distinct and slower to develop.[7] | Reduces ambiguity in endpoint determination and improves accuracy. |
Logical Comparison of Indicator Properties
The following diagram illustrates the key advantages of Calmagite over Eriochrome Black T.
Experimental Protocols: Determination of Water Hardness (Ca²⁺ and Mg²⁺)
This section provides a side-by-side comparison of the experimental protocols for determining the total hardness of a water sample using Calmagite and Eriochrome Black T as indicators in an EDTA titration.
Reagent Preparation
| Reagent | Calmagite Protocol | Eriochrome Black T Protocol |
| Standard EDTA Solution (0.01 M) | Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask. | Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask. |
| Buffer Solution (pH 10) | Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water. | Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water. |
| Indicator Solution | Calmagite: Dissolve 0.1 g of Calmagite in 100 mL of deionized water. This solution is stable indefinitely.[4][5] | Eriochrome Black T: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine or 2-methoxymethanol. This solution must be prepared fresh daily.[8] Alternatively, a solid mixture of 0.5 g EBT with 100 g of NaCl can be used, with a small scoop added for each titration. |
Titration Procedure
| Step | Calmagite Protocol | Eriochrome Black T Protocol |
| 1. Sample Preparation | Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask. | Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask. |
| 2. pH Adjustment | Add 2 mL of the pH 10 buffer solution and swirl to mix. | Add 2 mL of the pH 10 buffer solution and swirl to mix. |
| 3. Indicator Addition | Add 2-3 drops of the Calmagite indicator solution. The solution will turn a wine-red color if Ca²⁺ or Mg²⁺ ions are present.[9] | Add 2-3 drops of the freshly prepared Eriochrome Black T indicator solution (or a small scoop of the solid mixture). The solution will turn a wine-red color if Ca²⁺ or Mg²⁺ ions are present.[10] |
| 4. Titration | Titrate with the standard 0.01 M EDTA solution from a burette, with constant swirling, until the color changes from wine red to a distinct blue. | Titrate with the standard 0.01 M EDTA solution from a burette, with constant swirling. The color will change from wine red through purple to a blue endpoint. |
| 5. Endpoint Determination | The endpoint is the first appearance of a clear, stable blue color with no reddish tinge. The color change is sharp and immediate. | The endpoint is reached when the solution turns from a reddish-purple to a pure blue. The transition may be slower and less distinct compared to Calmagite. |
| 6. Calculation | Calculate the total hardness using the formula: Hardness (as mg/L CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample | Calculate the total hardness using the same formula as for the Calmagite protocol. |
Experimental Workflow Diagram
The following diagram outlines the general workflow for a complexometric titration to determine water hardness using either Calmagite or Eriochrome Black T.
Conclusion
For researchers, scientists, and drug development professionals who require high precision and reliability in their analytical measurements, Calmagite presents a compelling case as the indicator of choice over Eriochrome Black T for complexometric titrations of magnesium and calcium. Its superior stability eliminates the need for daily preparation of indicator solutions, thereby improving workflow efficiency and ensuring consistent results over time. The sharper and more distinct endpoint of Calmagite reduces subjective error in manual titrations and enhances the overall accuracy of the determination. While both indicators are functional, the tangible benefits offered by Calmagite in terms of stability, clarity, and selectivity make it a more robust and reliable reagent for modern analytical laboratories.
References
- 1. CALMAGITE | 3147-14-6 [chemicalbook.com]
- 2. 3147-14-6 CAS MSDS (CALMAGITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. chem.uci.edu [chem.uci.edu]
- 7. sjlin.dlearn.kmu.edu.tw [sjlin.dlearn.kmu.edu.tw]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Calmagite - Wikipedia [en.wikipedia.org]
- 10. Solved Compare the formation constants of Ca-EDTA and | Chegg.com [chegg.com]
A Comparative Guide to Metallochromic Indicators: Overcoming the Limitations of Eriochrome Black A
For researchers, scientists, and professionals in drug development, the accurate determination of metal ion concentrations via complexometric titration is a foundational analytical technique. The choice of indicator is paramount to achieving precise and reliable results. Eriochrome Black A, and its close counterpart Eriochrome Black T (EBT), have historically been common choices. However, their inherent limitations can compromise analytical accuracy. This guide provides an objective comparison of this compound/T with superior alternatives, supported by experimental data and detailed protocols to aid in indicator selection.
The Shortcomings of this compound/T
Eriochrome Black T (EBT) is an azo dye that has been widely used as a complexometric indicator, particularly for determining water hardness (the combined concentration of Ca²⁺ and Mg²⁺).[1] However, its performance is hampered by several significant drawbacks:
-
Instability in Solution: Aqueous solutions of EBT are unstable and tend to polymerize and oxidize over time.[2] This degradation necessitates the frequent preparation of fresh indicator solutions to ensure reliable results. Solid EBT is more stable and is often mixed with a salt like sodium chloride for use.[2]
-
Indistinct Endpoint: The color change at the endpoint, from wine-red to blue, can be gradual and difficult to discern precisely, leading to subjective endpoint determination and reduced precision.[3]
-
pH Sensitivity: EBT is effective only within a narrow pH range of approximately 8 to 10.[2] Outside this range, the color of the free indicator is similar to that of the metal-indicator complex, rendering the endpoint undetectable.
-
Blocking by Metal Ions: Certain metal ions, including Fe³⁺, Al³⁺, Cu²⁺, Co²⁺, and Ni²⁺, form highly stable complexes with EBT.[4] These "blocking" ions prevent the indicator from changing color at the equivalence point, leading to significant analytical errors. Masking agents can be used to mitigate this, but they add complexity to the procedure.
Superior Alternatives to this compound/T
Several alternative indicators have been developed that overcome the limitations of EBT, offering improved stability, sharper endpoints, and greater specificity.
Calmagite
Calmagite is an azo dye that is structurally similar to EBT but offers significant advantages.[5] It is often the preferred indicator for the determination of total hardness.
-
Enhanced Stability: Aqueous solutions of Calmagite are stable for extended periods, eliminating the need for daily preparation.[3]
-
Sharper Endpoint: Calmagite provides a much sharper and clearer color transition from red to blue at the endpoint, which minimizes titration errors and improves precision.[6][7]
-
Optimal pH Range: Like EBT, Calmagite functions optimally in a pH range of 9 to 11, making it a direct substitute in many existing protocols.[5]
Murexide (Ammonium Purpurate)
Murexide is the indicator of choice for the selective titration of certain metal ions, particularly calcium, copper, nickel, and cobalt.[8][9]
-
Specificity for Calcium: Murexide is frequently used for the direct titration of calcium at a high pH (around 11.3), where magnesium precipitates as magnesium hydroxide, thus eliminating its interference.[9]
-
Distinct Color Change: It provides a color change from red to violet or blue at the endpoint.[10]
-
Instability: A notable limitation of Murexide is that its aqueous solutions are also unstable and should be prepared fresh.[11]
Hydroxy Naphthol Blue
Hydroxy Naphthol Blue is a highly sensitive indicator specifically used for the determination of calcium.
-
High pH Titration: It is used in a strongly alkaline medium (pH 12-13), which ensures the complete precipitation of magnesium as magnesium hydroxide, allowing for the selective determination of calcium.[5]
-
Sharp Color Change: This indicator yields a sharp color change from reddish-pink to a deep blue at the endpoint.
Performance Comparison of Indicators
The choice of indicator significantly impacts the accuracy and precision of complexometric titrations. The following table summarizes the key characteristics and performance aspects of Eriochrome Black T and its alternatives.
| Indicator | Optimal pH | Color Change (Metal-Complex to Free) | Stability in Solution | Endpoint Sharpness | Primary Application |
| Eriochrome Black T | 9 - 10 | Wine-Red to Blue | Poor (unstable) | Gradual, indistinct | Total Hardness (Ca²⁺ + Mg²⁺) |
| Calmagite | 9 - 11 | Red to Blue | Excellent (stable) | Sharp and clear | Total Hardness (Ca²⁺ + Mg²⁺) |
| Murexide | ~11.3 (for Ca²⁺) | Red to Violet/Blue | Poor (unstable) | Sharp | Ca²⁺, Ni²⁺, Co²⁺, Cu²⁺ |
| Hydroxy Naphthol Blue | 12 - 13 | Reddish-Pink to Deep Blue | Good | Very Sharp | Ca²⁺ |
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to established experimental protocols.
Determination of Total Hardness (Ca²⁺ + Mg²⁺) using Calmagite
This procedure is suitable for determining the combined concentration of calcium and magnesium ions.
Reagents:
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Calmagite indicator solution (0.1% w/v in water)
-
Sample solution containing Ca²⁺ and Mg²⁺
Procedure:
-
Pipette a known volume (e.g., 50.0 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the pH 10 buffer solution.
-
Add 2-3 drops of the Calmagite indicator solution. The solution will turn a wine-red color.
-
Titrate with the standard 0.01 M EDTA solution with constant swirling.
-
The endpoint is reached when the color changes from red to a pure blue.
-
Record the volume of EDTA used and calculate the total concentration of Ca²⁺ and Mg²⁺.
Selective Determination of Calcium (Ca²⁺) using Hydroxy Naphthol Blue
This method is designed to quantify calcium in the presence of magnesium.
Reagents:
-
Standard 0.01 M EDTA solution
-
Sodium hydroxide (NaOH) solution, 8M
-
Hydroxy Naphthol Blue indicator (solid mixture)
-
Sample solution containing Ca²⁺ and Mg²⁺
Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 mL of 8M NaOH solution to raise the pH to 12-13. A precipitate of magnesium hydroxide will form.
-
Add a small amount (approximately 0.2 g) of the solid Hydroxy Naphthol Blue indicator and swirl to dissolve. The solution will turn reddish-pink.
-
Titrate immediately with the standard 0.01 M EDTA solution until the color changes to a deep blue.
-
Record the volume of EDTA used and calculate the concentration of Ca²⁺.
Selective Determination of Calcium (Ca²⁺) using Murexide
This is an alternative method for the selective titration of calcium.
Reagents:
-
Standard 0.01 M EDTA solution
-
Sodium hydroxide (NaOH) solution, 1M
-
Murexide indicator (solid, ground with NaCl)
-
Sample solution containing Ca²⁺
Procedure:
-
Pipette a known volume of the calcium-containing solution into an Erlenmeyer flask.
-
Dilute with approximately 100 mL of deionized water.
-
Add 10 mL of 1M NaOH solution to adjust the pH.[10]
-
Add a small pinch of the Murexide indicator powder.[10] The solution will turn pink.
-
Titrate with the standard EDTA solution until the color changes to violet.[10]
Logical Workflow for Indicator Selection
The selection of the appropriate indicator is a critical step in designing a complexometric titration. The following diagrams illustrate the decision-making process.
Caption: Logical workflow for selecting an indicator for water hardness determination.
Caption: Relationship and key properties of complexometric indicators.
Conclusion
While this compound/T has been a staple in complexometric titrations, its limitations regarding solution stability, endpoint sharpness, and metal ion blocking can lead to inaccurate and imprecise results. For the determination of total water hardness, Calmagite offers a more stable and reliable alternative with a significantly sharper endpoint. For the selective determination of calcium, Hydroxy Naphthol Blue and Murexide provide excellent options when the pH is appropriately controlled to eliminate interference from magnesium. By selecting the appropriate indicator and adhering to validated protocols, researchers can significantly enhance the accuracy and reliability of their complexometric titration data.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A survey of the available colorimetric indicators for Ca2+ and Mg2+ ions in biological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. webhost.bridgew.edu [webhost.bridgew.edu]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
Cross-Validation of Results Obtained with Eriochrome Black A: A Comparative Guide to Metallochromic Indicators
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of experimental work, ranging from determining water hardness in formulations to assessing the concentration of divalent cations in biological samples. Eriochrome Black A, also widely known as Eriochrome Black T (EBT), has traditionally been a staple metallochromic indicator for complexometric titrations. However, a range of alternative indicators are available, each with distinct characteristics that may offer advantages in specific applications. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to assist in the selection of the most appropriate indicator for your analytical needs.
Qualitative Performance Comparison of Metallochromic Indicators
The choice of a metallochromic indicator is pivotal for achieving accurate and reproducible results in complexometric titrations. The ideal indicator exhibits a sharp, easily discernible color change at the equivalence point and maintains its stability in solution. Below is a qualitative comparison of this compound and its common alternatives.
| Indicator | Primary Application(s) | Key Advantages | Limitations |
| This compound (EBT) | Total hardness (Ca²⁺ + Mg²⁺) determination, general complexometric titration of various metal ions (e.g., Zn²⁺, Cd²⁺, Pb²⁺). | Widely used and well-documented, provides a distinct color change in the presence of magnesium. | Aqueous solutions are unstable and need to be prepared fresh. The endpoint can be slow to develop and sometimes indistinct, especially in the absence of magnesium.[1][2] |
| Calmagite | Total hardness (Ca²⁺ + Mg²⁺) determination. | Structurally similar to EBT but with a much sharper and clearer endpoint.[1][3][4] Aqueous solutions are significantly more stable than EBT.[3][5] | Similar interferences to EBT from other metal ions. |
| Murexide | Selective determination of calcium.[6][7] | Excellent for direct titration of calcium at high pH (12-13) where magnesium precipitates and does not interfere.[6] | Unstable in aqueous solutions.[6] The endpoint can be less sharp in the presence of high concentrations of magnesium.[8] |
| Xylidyl Blue I | Spectrophotometric determination of magnesium. | High sensitivity for magnesium, suitable for colorimetric assays in biological samples. | Less commonly used for titrimetric analysis. |
Quantitative Performance Data
While extensive side-by-side quantitative comparisons are not always available in the literature, some studies provide data on the performance of these indicators under specific conditions.
Calcium Recovery in the Presence of Magnesium: Murexide vs. Other Indicators
A critical study examining the titration of calcium with EDTA in the presence of varying amounts of magnesium provides valuable quantitative insights into the performance of different indicators. The following table summarizes the recovery of 25.00 ml of 0.01M calcium solution in the presence of increasing concentrations of magnesium chloride.
| ml of 0.01M MgCl₂ added | Murexide (ml of 0.01M EDTA required) | Calcon (ml of 0.01M EDTA required) |
| 0 | 24.8 | 24.7 |
| 4 | 24.7 | 24.8 |
| 8 | 24.7 | 24.9 |
| 12 | 24.6 | 25.0 |
| 16 | 24.6 | 25.0 |
| 20 | - | 25.0 |
| 24 | - | 25.1 |
| 28 | - | 25.1 |
Data adapted from a critical study on the complexometric titration of calcium.[8]
As the data indicates, Murexide shows a slight decrease in the recovered volume of EDTA as the magnesium concentration increases, suggesting a negative interference. In contrast, Calcon, another alternative indicator, provides a more accurate and stable endpoint for calcium determination in the presence of higher magnesium concentrations.[8]
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and comparable results. Below are the experimental protocols for the determination of water hardness and selective metal ion analysis using this compound and its alternatives.
Protocol 1: Determination of Total Water Hardness with Eriochrome Black T
This protocol outlines the standard method for determining the combined concentration of calcium and magnesium ions in a water sample using EBT as the indicator.
Materials:
-
Water sample
-
Standard EDTA solution (0.01 M)
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator solution
-
Burette, pipette, conical flask, and standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.[9]
-
Add 1-2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[9]
-
Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color if hardness is present.[9]
-
Titrate the solution with the standard 0.01 M EDTA solution from a burette with constant swirling.
-
The endpoint is reached when the color changes from wine-red to a distinct blue.[9]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Protocol 2: Determination of Total Water Hardness with Calmagite
This protocol is similar to the one for EBT but utilizes the more stable and sharper Calmagite indicator.
Materials:
-
Water sample
-
Standard EDTA solution (0.01 M)
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Calmagite indicator solution
-
Burette, pipette, conical flask, and standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.
-
Add 1-2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add 1-2 drops of the Calmagite indicator solution. The solution will turn wine-red in the presence of calcium and magnesium ions.
-
Titrate with the standard 0.01 M EDTA solution, swirling the flask continuously.
-
The endpoint is marked by a sharp color change from wine-red to blue.[4]
-
Record the volume of the titrant.
-
Perform replicate titrations for accuracy.
Protocol 3: Selective Determination of Calcium with Murexide
This protocol is designed for the specific determination of calcium ions, taking advantage of the precipitation of magnesium at high pH.
Materials:
-
Sample solution containing calcium ions
-
Standard EDTA solution (0.01 M)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Murexide indicator powder (ground with sodium chloride in a 1:100 ratio)
-
Burette, pipette, conical flask, and standard laboratory glassware
Procedure:
-
Pipette a known volume of the sample solution into a 250 mL conical flask.
-
Dilute with approximately 50 mL of deionized water.
-
Add 2 mL of 2 M NaOH solution to raise the pH to approximately 12. This will precipitate any magnesium ions as magnesium hydroxide.[10]
-
Add a small amount (a pinch) of the Murexide indicator powder. The solution will turn pink in the presence of calcium ions.[6]
-
Titrate with the standardized 0.01 M EDTA solution.
-
The endpoint is reached when the color changes from pink to a deep purple.[10]
-
Record the volume of EDTA used and calculate the concentration of Ca²⁺.
Protocol 4: Spectrophotometric Determination of Magnesium with Xylidyl Blue I
This protocol describes a colorimetric method for the quantitative determination of magnesium, often used in biological samples.
Materials:
-
Serum, plasma, or other biological sample
-
Xylidyl Blue I reagent solution
-
Magnesium standard solution
-
Spectrophotometer
-
Pipettes and cuvettes
Procedure:
-
Prepare a reagent blank, a magnesium standard, and the sample to be tested.
-
To a cuvette, add a specific volume of the Xylidyl Blue I reagent.
-
Add a small volume of the sample or standard to the reagent and mix well.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Measure the absorbance of the sample and the standard against the reagent blank at the wavelength of maximum absorbance for the magnesium-Xylidyl Blue complex (typically around 520-546 nm).
-
The concentration of magnesium in the sample is calculated based on the absorbance readings of the sample and the standard.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying chemical principles, the following diagrams are provided.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystalline calmagite and a study of sulphonation effects on azo dye metal-ion indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gspchem.com [gspchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. titrations.info [titrations.info]
- 7. Murexide for determination of free and protein-bound calcium in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. victory4.co.uk [victory4.co.uk]
- 9. gspchem.com [gspchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Eriochrome Black A
Essential guidance for the safe handling and disposal of Eriochrome Black A, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, meticulous attention to safety protocols is paramount. This document outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for this compound (also known as Eriochrome Black T), a common complexometric indicator. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a black powder that can cause irritation to the skin, eyes, and respiratory tract.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure. Fine dust particles may also pose a dust explosion hazard in the presence of an ignition source.[1]
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or glasses. | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Skin Protection | Lab coat and appropriate protective gloves.[1][2] | EN 374 for gloves[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when dust is generated or ventilation is inadequate. | OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149[2] |
| For Large Spills | Full suit, boots, and a self-contained breathing apparatus (SCBA).[1] | As per institutional safety protocols. |
Operational Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.
Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Utilize local exhaust ventilation or a chemical fume hood to control airborne dust.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Handling Procedures:
-
Avoid generating dust during handling.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials, such as strong oxidizing agents.[1][2]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[2] |
Spill Response:
-
Small Spills: Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.
-
Large Spills: Evacuate the area. Wear the appropriate PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container.[1] Clean the contaminated surface with water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials.[4]
-
Disposal Method: Do not allow the product to enter drains or sewage systems. One recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
